molecular formula C10H8Cl2O2 B176741 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid CAS No. 84604-70-6

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Número de catálogo: B176741
Número CAS: 84604-70-6
Peso molecular: 231.07 g/mol
Clave InChI: MIBWNJWOBDYPRS-UHFFFAOYSA-N
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Descripción

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H8Cl2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBWNJWOBDYPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233591
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
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Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84604-70-6
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, potential biological activity, and analytical methodologies for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Properties

This compound is a cyclopropane derivative containing a dichlorophenyl substituent. Its chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 84604-70-6[1][2]
Molecular Formula C₁₀H₈Cl₂O₂[1][2]
Molecular Weight 231.08 g/mol [1][2]
Melting Point 140-147 °C[1][2]
Boiling Point 369.6 ± 42.0 °C (Predicted)[1][2]
pKa 3.75 ± 0.20 (Predicted)[2]
Appearance Beige to light brown granular crystalline powder[2]
Solubility Data not availableN/A
SMILES O=C(O)C1(c2ccc(Cl)cc2Cl)CC1N/A
InChI InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)N/A

Potential Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are limited, evidence from structurally related compounds suggests its potential as an inhibitor of the enzyme ketol-acid reductoisomerase (KARI). A closely related derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been shown to be bioactive against the KARI of Escherichia coli[3].

KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of plants, bacteria, and fungi, but is absent in animals. This makes KARI an attractive target for the development of herbicides and antimicrobial agents. The BCAA pathway is responsible for the synthesis of valine, leucine, and isoleucine.

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The following diagram illustrates the central role of Ketol-Acid Reductoisomerase (KARI) in the biosynthesis of branched-chain amino acids. Inhibition of KARI disrupts this pathway, leading to a deficiency in these essential amino acids and ultimately inhibiting the growth of the organism.

BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate AHAS AHAS Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate KARI KARI (Target of Inhibition) Acetolactate->KARI Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Acetohydroxybutyrate->KARI Dihydroxyisovalerate α,β-Dihydroxy isovalerate DHAD DHAD Dihydroxyisovalerate->DHAD Dihydroxymethylvalerate α,β-Dihydroxy -β-methylvalerate Dihydroxymethylvalerate->DHAD Ketoisovalerate α-Ketoisovalerate BCAT BCAT Ketoisovalerate->BCAT IPMS IPMS Ketoisovalerate->IPMS Ketomethylvalerate α-Keto-β-methylvalerate Ketomethylvalerate->BCAT Valine Valine Leucine Leucine Isoleucine Isoleucine AHAS->Acetolactate AHAS->Acetohydroxybutyrate KARI->Dihydroxyisovalerate KARI->Dihydroxymethylvalerate DHAD->Ketoisovalerate DHAD->Ketomethylvalerate BCAT->Valine BCAT->Leucine BCAT->Isoleucine IPMD IPMD IPMS->IPMD IPMD->BCAT

Caption: The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Experimental Protocols

a. Synthesis of this compound

Disclaimer: The following is a proposed synthetic workflow and has not been experimentally validated for this specific compound.

Synthesis_Workflow Proposed Synthesis Workflow Start 2,4-Dichlorostyrene Intermediate Ethyl 1-(2,4-dichlorophenyl) cyclopropanecarboxylate Start->Intermediate Cyclopropanation Reagent1 Ethyl diazoacetate (Rh₂(OAc)₄ catalyst) Reagent1->Intermediate Product 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid Intermediate->Product Hydrolysis Reagent2 Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Reagent2->Product Acidification Acidification (e.g., HCl)

Caption: Proposed Synthetic Workflow.

General Procedure (Adapted):

  • Cyclopropanation: To a solution of 2,4-dichlorostyrene in a suitable solvent (e.g., dichloromethane), a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate dimer, is added. Ethyl diazoacetate is then added dropwise to the mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then concentrated under reduced pressure.

  • Purification of the Ester: The crude ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

b. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method for the analysis of this compound has been reported[4].

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as an additive. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

  • Detection: UV detection is typically suitable for this compound due to the presence of the phenyl ring. The specific wavelength would need to be optimized.

  • Application: This method is suitable for purity analysis, isolation of impurities, and pharmacokinetic studies[4].

The following diagram outlines a general workflow for the HPLC analysis of a chemical compound.

HPLC_Workflow General HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) Injection Injection onto HPLC System SamplePrep->Injection Separation Chromatographic Separation (Reverse-Phase Column) Injection->Separation Detection Detection (UV-Vis Detector) Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: General HPLC Analysis Workflow.

Conclusion

This compound is a compound with potential biological activity, likely as an inhibitor of ketol-acid reductoisomerase. Its physicochemical properties have been partially characterized, though further experimental validation is required for some parameters. The provided synthetic and analytical methodologies offer a starting point for researchers interested in further investigating this molecule for applications in agrochemicals or pharmaceuticals. Further studies are warranted to fully elucidate its biological mechanism of action and to develop a specific and optimized synthesis protocol.

References

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid (CAS 84604-70-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, with the Chemical Abstracts Service (CAS) registry number 84604-70-6, is a member of the cyclopropane carboxylic acid class of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, a hypothesized mechanism of action based on related compounds, and relevant experimental protocols. The unique structural features of cyclopropane derivatives have garnered significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 84604-70-6[1]
Molecular Formula C₁₀H₈Cl₂O₂[1]
Molecular Weight 231.08 g/mol [1]
Melting Point 140-147 °C
LogP 3.45[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bond Count 2[2]
SMILES C1C(C1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)
InChI InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)

Synthesis and Experimental Protocols

Representative Synthesis of 1-Aryl-cyclopropanecarboxylic Acids

This protocol is adapted from general methods for the synthesis of similar compounds and serves as a representative example.

Reaction Scheme:

(2,4-Dichlorophenyl)ethylene reacts with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper complex) to yield the ethyl ester of this compound. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate

    • To a solution of (2,4-dichlorophenyl)ethylene (1 equivalent) in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

    • The mixture is heated to reflux.

    • A solution of ethyl diazoacetate (1.1 equivalents) in the same solvent is added dropwise over a period of several hours.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate.

  • Step 2: Hydrolysis to this compound

    • The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and water.

    • An excess of a base, such as sodium hydroxide or potassium hydroxide, is added.

    • The mixture is heated at reflux until the ester is completely hydrolyzed (monitored by TLC).

    • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

    • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Analytical Characterization

While specific spectral data for the title compound are not available, the following are expected characteristic signals based on its structure and data from related compounds.

  • ¹H NMR: Signals corresponding to the aromatic protons on the dichlorophenyl ring, and the diastereotopic protons of the cyclopropane ring.

  • ¹³C NMR: Resonances for the carboxyl carbon, the quaternary cyclopropyl carbon attached to the aromatic ring, the methylene carbons of the cyclopropane ring, and the carbons of the dichlorophenyl ring.

  • IR Spectroscopy: A broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and bands corresponding to the C-Cl and aromatic C-H bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the cyclopropane ring.

Biological Activity and Mechanism of Action

Hypothesized Mechanism of Action: Inhibition of Ketol-Acid Reductoisomerase (KARI)

While direct biological data for this compound is limited, evidence from related compounds strongly suggests that it may function as an inhibitor of ketol-acid reductoisomerase (KARI).[2][3] KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway found in plants and microorganisms, but not in animals. This makes it an attractive target for the development of herbicides and antimicrobial agents.[4]

The proposed mechanism of action involves the compound acting as a competitive inhibitor of the KARI enzyme, thereby blocking the production of essential amino acids and leading to growth inhibition or cell death of the target organism.[3] A derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been synthesized and shown to be bioactive against the KARI of Escherichia coli.[2]

KARI_Inhibition cluster_BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Substrate Substrate KARI KARI Substrate->KARI Binds to Product Product KARI->Product Catalyzes BCAAs BCAAs Product->BCAAs Leads to Growth Growth BCAAs->Growth Essential for Target_Compound 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid Target_Compound->KARI Inhibits experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials ((2,4-Dichlorophenyl)ethylene, Ethyl diazoacetate) Cyclopropanation Catalytic Cyclopropanation Start->Cyclopropanation Ester_Intermediate Ethyl 1-(2,4-dichlorophenyl) cyclopropanecarboxylate Cyclopropanation->Ester_Intermediate Hydrolysis Base-catalyzed Hydrolysis Ester_Intermediate->Hydrolysis Crude_Product Crude Carboxylic Acid Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Analysis Pure_Product->HPLC

References

Physical and chemical properties of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, alongside experimental protocols for its analysis and a discussion of its potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Information

IUPAC Name: this compound CAS Number: 84604-70-6 Molecular Formula: C₁₀H₈Cl₂O₂ Canonical SMILES: C1C(C1(C(=O)O)C2=C(C=C(C=C2)Cl)Cl)

Physical and Chemical Properties

This compound is a beige to light brown granular crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Weight 231.08 g/mol [1][2]
Melting Point 140-147 °C[3]
Boiling Point (Predicted) 369.6 ± 42.0 °C[3]
pKa (Predicted) 3.75 ± 0.20[3]
LogP 3.22
Appearance Beige to light brown granular crystalline powder[3]

Experimental Protocols

Proposed Synthesis Workflow

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

This step involves the alkylation of the alpha-carbon of (2,4-dichlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base to facilitate the formation of the cyclopropane ring.

  • Reactants: (2,4-Dichlorophenyl)acetonitrile, 1,2-dibromoethane, a strong base (e.g., sodium hydride or sodium amide), and an appropriate aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Procedure Outline:

    • Dissolve (2,4-dichlorophenyl)acetonitrile in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add the strong base to deprotonate the alpha-carbon, forming a carbanion.

    • Add 1,2-dibromoethane dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to obtain the crude nitrile.

    • Purify the product by column chromatography or distillation.

Step 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile to this compound

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Reactants: 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide), and water.

  • Procedure Outline (Acid-catalyzed hydrolysis):

    • Reflux the nitrile in an aqueous solution of a strong acid.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture and extract the carboxylic acid product with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.

The logical workflow for this proposed synthesis is illustrated in the following diagram:

G Proposed Synthesis Workflow A Start: (2,4-Dichlorophenyl)acetonitrile B Step 1: Cyclopropanation with 1,2-Dibromoethane (Strong Base, Solvent) A->B C Intermediate: 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile B->C D Step 2: Hydrolysis (Acid or Base) C->D E Final Product: This compound D->E F Purification (e.g., Recrystallization) E->F

Caption: A diagram illustrating the proposed two-step synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purification of this compound.

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Detection: UV-Vis detector at an appropriate wavelength.

  • Application: This method is suitable for purity assessment, quantitative analysis, and preparative separation for isolating impurities. It can also be adapted for pharmacokinetic studies.

Spectral Data (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. The substitution pattern will lead to a specific splitting pattern.

  • Cyclopropane Protons: Signals in the aliphatic region (typically 0.5-2.0 ppm) for the four protons of the cyclopropane ring. Due to the chiral center at C1, these protons are diastereotopic and are expected to show complex splitting patterns (multiplets).

  • Carboxylic Acid Proton: A broad singlet in the downfield region (typically 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region, typically around 170-185 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (around 120-140 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.

  • Cyclopropane Carbons: Signals for the three carbons of the cyclopropane ring in the upfield region. The quaternary carbon (C1) will have a distinct chemical shift from the two CH₂ carbons.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.

  • C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 230 and 232 (and a smaller peak at 234) due to the isotopic distribution of the two chlorine atoms. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu). Fragmentation of the dichlorophenyl ring would also be observed.

Biological Activity and Signaling Pathways

While there is no direct evidence of the biological activity of this compound in the reviewed literature, several studies have investigated the biological effects of related cyclopropane derivatives. A prominent area of research is their potential as inhibitors of the enzyme ketol-acid reductoisomerase (KARI) .

KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but it is absent in mammals. This makes it an attractive target for the development of novel herbicides and antimicrobial agents.

A study on 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, a derivative of the target compound, has shown that it is bioactive against the KARI of Escherichia coli. This suggests that this compound may also exhibit inhibitory activity against this enzyme. The proposed mechanism of action would involve the binding of the cyclopropane derivative to the active site of KARI, thereby blocking the biosynthesis of essential amino acids and leading to growth inhibition or cell death of the target organism.

The logical relationship for this potential mechanism of action is depicted below:

G Potential Mechanism of Action A This compound B Ketol-Acid Reductoisomerase (KARI) (Enzyme in Branched-Chain Amino Acid Synthesis) A->B Binds to C Inhibition of KARI Activity D Disruption of Valine, Leucine, and Isoleucine Biosynthesis C->D Leads to E Growth Inhibition / Cell Death (in Plants and Microorganisms) D->E Results in

Caption: A diagram illustrating the potential inhibitory action of this compound on the KARI pathway.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in synthetic chemistry and potentially for drug development intermediates. This document details the key analytical techniques and synthetic methodologies required to confirm its chemical structure, presenting data in a clear and accessible format for scientific professionals.

Molecular Identity and Properties

This compound is a halogenated aromatic cyclopropane derivative. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₈Cl₂O₂
Molecular Weight 231.08 g/mol
CAS Number 84604-70-6
IUPAC Name This compound
Canonical SMILES C1C(C1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)

Synthesis and Reaction Pathway

The primary synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile. This reaction is a standard method for the conversion of nitriles to carboxylic acids.[1][2][3]

Synthesis_Pathway 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile This compound This compound 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile->this compound Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH), Heat

Fig. 1: Synthetic pathway to the target compound.
Experimental Protocol: Hydrolysis of 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile

This protocol is a generalized procedure based on established methods for nitrile hydrolysis.[1][2]

Materials:

  • 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Hydrochloric Acid (HCl) (for acidification if using basic hydrolysis)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

Acid-Catalyzed Hydrolysis:

  • In a round-bottom flask, combine 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile with a 50% aqueous solution of sulfuric acid.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Base-Catalyzed Hydrolysis:

  • In a round-bottom flask, combine 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile with an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture under reflux until the nitrile is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and extract with a non-polar solvent to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structure Elucidation start Start: 1-(2,4-dichlorophenyl) cyclopropanecarbonitrile hydrolysis Hydrolysis (Acid or Base Catalyzed) start->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purification (Recrystallization) workup->purification product Final Product: 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid purification->product ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr elucidation Structure Confirmed ms->elucidation ir->elucidation nmr->elucidation

Fig. 2: General experimental workflow.

Spectroscopic Data and Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 230 (for ³⁵Cl isotopes) with characteristic isotopic peaks at m/z = 232 (M+2) and m/z = 234 (M+4) due to the presence of two chlorine atoms. The relative intensities of these peaks would be approximately 9:6:1.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 185.

    • Cleavage of the cyclopropane ring.

Ion FragmentExpected m/z
[M]⁺ (C₁₀H₈³⁵Cl₂O₂)230
[M+2]⁺ (C₁₀H₈³⁵Cl³⁷ClO₂)232
[M+4]⁺ (C₁₀H₈³⁷Cl₂O₂)234
[M - COOH]⁺ (C₉H₇Cl₂)185
[C₆H₃Cl₂]⁺ (Dichlorophenyl cation)145
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 3300-2500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700 cm⁻¹.

  • C-H Stretch (Aromatic and Cyclopropane): Absorptions are expected just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the cyclopropyl C-H.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
C=O (Carboxylic Acid)~1700 (strong, sharp)
Aromatic C-H>3000
Cyclopropyl C-H<3000
Aromatic C=C1600 - 1450
C-Cl800 - 600
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.

  • Aromatic Protons: The 2,4-disubstituted phenyl ring will show a characteristic splitting pattern. The proton at C5 (between the two chlorine atoms) will be a doublet, the proton at C3 will be a doublet of doublets, and the proton at C6 will be a doublet. These will appear in the aromatic region (δ 7.0-8.0 ppm).

  • Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will likely appear as two sets of multiplets in the upfield region (δ 1.0-2.0 ppm).

¹³C NMR Spectroscopy

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically between δ 170-180 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm). The carbons attached to the chlorine atoms will be shifted downfield.

  • Quaternary Carbon (C1 of cyclopropane): A signal for the carbon attached to the phenyl ring and the carboxylic acid.

  • Cyclopropane Carbons (-CH₂-): Two signals for the methylene carbons of the cyclopropane ring in the upfield region.

NucleusExpected Chemical Shift (δ ppm)Multiplicity
¹H
-COOH10 - 13broad s
Ar-H7.0 - 8.0m
-CH₂-1.0 - 2.0m
¹³C
-C=O170 - 180
Ar-C120 - 140
Ar-C-Cl~130-135
C1 (quat)~30-40
-CH₂-~15-25

Logical Relationship of Spectroscopic Data

The interpretation of the combined spectroscopic data allows for the unambiguous elucidation of the structure.

Structure_Elucidation_Logic cluster_data Experimental Data cluster_interpretation Interpretation MS Mass Spectrometry (Molecular Formula & Fragmentation) mol_formula Molecular Formula: C₁₀H₈Cl₂O₂ MS->mol_formula IR IR Spectroscopy (Functional Groups: -COOH, Ar, C-Cl) func_groups Functional Groups: Carboxylic Acid, Dichlorophenyl, Cyclopropane IR->func_groups NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) connectivity Connectivity: - Phenyl and -COOH on same cyclopropyl carbon - 2,4-dichloro substitution pattern NMR->connectivity structure Confirmed Structure: This compound mol_formula->structure func_groups->structure connectivity->structure

Fig. 3: Logical flow for structure elucidation.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis via nitrile hydrolysis and comprehensive spectroscopic analysis. Mass spectrometry establishes the molecular formula and the presence of two chlorine atoms. Infrared spectroscopy identifies the key carboxylic acid and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms, confirming the 2,4-substitution pattern on the phenyl ring and the presence of the 1,1-disubstituted cyclopropane ring. This systematic approach is fundamental in the characterization of novel chemical entities in research and development.

References

An In-depth Technical Guide on the Biological Activity of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid scaffold is a promising starting point for the development of novel therapeutic and agrochemical agents. While direct biological data on the parent compound is limited in publicly available literature, analysis of its close derivatives and related structures points towards significant potential in several key areas. Notably, derivatives of this core structure have been investigated for their roles as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme crucial for branched-chain amino acid biosynthesis in plants and microorganisms, and as modulators of the cannabinoid receptor 2 (CB2), a key target in inflammatory diseases. This guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and detailed experimental protocols for the evaluation of these compounds.

Potential Biological Targets and Activities

The unique combination of a cyclopropane ring, which imparts conformational rigidity, and a 2,4-dichlorophenyl moiety, a common pharmacophore, suggests that derivatives of this compound could interact with a variety of biological targets. The primary activities suggested by current research are detailed below.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1] As this pathway is essential for plants and microorganisms but absent in mammals, KARI is an attractive target for the development of herbicides and antimicrobial agents.

A derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been synthesized and was found to be bioactive against KARI from Escherichia coli, indicating the potential of this chemical class as KARI inhibitors.[2] Further supporting this, other cyclopropane-containing molecules, such as cyclopropane-1,1-dicarboxylate (CPD), are known potent inhibitors of KARI from various species.[3][4]

Table 1: Quantitative Data for Selected KARI Inhibitors

Compound/DerivativeTarget Organism/EnzymeActivity MetricValueReference(s)
Cyclopropane-1,1-dicarboxylate (CPD)Rice KARIKi90 nM[3]
Cyclopropane-1,1-dicarboxylate (CPD)Mycobacterium tuberculosis KARIKi3.03 µM[4]
Cyclopropane-1,1-dicarboxylate (CPD)Campylobacter jejuni KARIKi0.59 µM[4]
N-hydroxy-N-isopropyloxamate (IpOHA)Mycobacterium tuberculosis KARIKi~26 nM[4]
Pyrimidinedione derivative (1f)Mycobacterium tuberculosis KARIKi23.3 nM[5]
Pyrimidinedione derivative (1f)Oryza sativa KARIKi146 nM[1]
Pyrimidinedione derivative (1f)Mycobacterium tuberculosis H37RvMIC12.7 µM[1]

The herbicidal potential of KARI inhibitors is significant. For instance, some KARI inhibitors have been shown to inhibit the growth of various plant species.[1][5][6][7]

Cannabinoid Receptor 2 (CB2) Agonism

The 2,4-dichlorophenyl group is a feature in several known selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[8][9]

For example, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide has been identified as a potent and selective CB2 agonist with an oral ED50 of 0.1 mg/kg in a rat model of inflammatory pain.[10] This suggests that the 1-(2,4-dichlorophenyl)cyclopropane scaffold could be a valuable starting point for designing novel CB2 agonists.

Table 2: Quantitative Data for a Selected CB2 Receptor Agonist

Compound/DerivativeTargetActivity MetricValueReference(s)
2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamideHuman CB2 ReceptorEC5063 nM[10]
2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamideRat CB2 ReceptorEC5091 nM[10]
2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamideRat FCA model of inflammatory painED50 (oral)0.1 mg/kg[10]
Antifungal Activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives.

KARI Inhibition Assay (Spectrophotometric)

This protocol is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified KARI enzyme

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • NADPH

  • MgCl2

  • Substrate (e.g., 2-acetolactate or hydroxypyruvate)

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing Tris-HCl buffer, 1 mM MgCl2, and 0.2 mM NADPH.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Equilibrate the plate at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding the KARI enzyme to each well.

  • Allow for a pre-incubation period (e.g., 10 minutes) to permit the inhibitor to bind to the enzyme.[3]

  • Start the reaction by adding the substrate (e.g., 1 mM hydroxypyruvate).[3]

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.

CB2 Receptor Agonist Assay (cAMP Accumulation)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the CB2 receptor, which is a hallmark of CB2 receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing the human CB2 receptor

  • Assay buffer (e.g., HBSS)

  • Forskolin

  • Test compounds dissolved in DMSO

  • Reference CB2 agonist (e.g., HU308)

  • cAMP detection kit (e.g., HTRF, LANCE, or similar)

  • 384-well white microplates

Procedure:

  • Seed the CB2-expressing cells into the 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Aspirate the culture medium from the cells.

  • Add the different concentrations of the test compounds to the appropriate wells. Include vehicle control wells.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except for the basal control.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the results as a percentage of the forskolin-stimulated response and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Mechanisms of Action

Understanding the pathways modulated by these compounds is crucial for their development. Below are diagrams illustrating the key pathways.

KARI_Pathway cluster_KARI KARI-Catalyzed Reaction Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate AHAS KARI KARI Acetolactate->KARI DHIV (R)-2,3-Dihydroxy- isovalerate Valine Valine DHIV->Valine Isoleucine Isoleucine DHIV->Isoleucine KARI->DHIV NADP NADP+ KARI->NADP NADPH NADPH NADPH->KARI Inhibitor 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid derivative Inhibitor->KARI

Caption: Branched-chain amino acid biosynthesis pathway highlighting KARI inhibition.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2R CB2 Receptor Gi Gi Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Agonist 1-(2,4-Dichlorophenyl) cyclopropane derivative (Agonist) Agonist->CB2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Inflammation ↓ Pro-inflammatory Cytokine Release PKA->Inflammation Modulates

Caption: CB2 receptor signaling pathway showing agonist-induced inhibition of adenylyl cyclase.

Conclusion and Future Directions

The this compound framework represents a versatile scaffold with significant, albeit underexplored, potential in both agrochemical and pharmaceutical development. The strong evidence pointing towards KARI inhibition and CB2 receptor agonism provides clear and compelling directions for future research.

To fully realize the potential of this chemical class, the following steps are recommended:

  • Synthesis of a Focused Library: A series of derivatives of this compound should be synthesized to explore the structure-activity relationships. Modifications could include altering the substituents on the phenyl ring, as well as converting the carboxylic acid to various amides, esters, and other functional groups.

  • Direct Biological Evaluation: The synthesized compounds should be screened against a panel of relevant targets, including KARI from various plant and microbial species, and human CB1 and CB2 receptors to confirm activity and selectivity.

  • Whole-Cell and In Vivo Testing: Promising lead compounds should be advanced to cell-based assays (e.g., antimicrobial or herbicidal activity) and subsequently to in vivo models of disease or weed control to assess their efficacy and pharmacokinetic properties.

By systematically exploring the biological activity of these derivatives, it is highly probable that novel and potent lead compounds for a range of applications can be identified.

References

An In-depth Technical Guide on the Mechanism of Action of Dichlorophenyl Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl cyclopropane compounds represent a class of molecules with significant biological activity, particularly as fungicides. Their unique structural features, combining a dichlorophenyl moiety with a strained cyclopropane ring, contribute to their potent inhibitory effects on essential fungal biochemical pathways. This technical guide provides a comprehensive overview of the core mechanism of action of these compounds, focusing on their interaction with the fungal sterol biosynthesis pathway. The information presented herein is intended to support research, drug discovery, and the development of novel antifungal agents.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mechanism of action for many dichlorophenyl cyclopropane compounds with antifungal activity is the inhibition of the enzyme lanosterol 14α-demethylase, a critical cytochrome P450 enzyme also known as CYP51.[1][2][3][4] This enzyme catalyzes a crucial step in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[2][5]

Ergosterol is vital for maintaining the integrity, fluidity, and function of the fungal plasma membrane.[1][6] By inhibiting CYP51, dichlorophenyl cyclopropane compounds disrupt the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[1][7] This disruption of sterol composition alters membrane permeability and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and proliferation.[2][7]

The Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process. The key step inhibited by dichlorophenyl cyclopropane compounds is the oxidative removal of the 14α-methyl group from lanosterol or eburicol. This reaction is catalyzed by CYP51 and is a critical checkpoint in the pathway.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol cyclase 14-demethylated_intermediates 14-demethylated_intermediates Lanosterol->14-demethylated_intermediates CYP51 (Lanosterol 14α-demethylase) ... ... 14-demethylated_intermediates->... Ergosterol Ergosterol ...->Ergosterol Dichlorophenyl_Cyclopropane Dichlorophenyl Cyclopropane Compounds CYP51 CYP51 (Lanosterol 14α-demethylase) Dichlorophenyl_Cyclopropane->CYP51 Inhibition

Caption: The Ergosterol Biosynthesis Pathway and the Site of Inhibition by Dichlorophenyl Cyclopropane Compounds.

Quantitative Data on Antifungal Activity

The antifungal efficacy of dichlorophenyl cyclopropane and related dichlorophenyl-containing compounds has been quantified in various studies. The following table summarizes key bioactivity data, primarily focusing on their inhibitory effects on fungal growth.

Compound ClassDerivativeTarget OrganismQuantitative ResultReference
Dihaloethenyl-dimethylcyclopropyl-1,2,4-triazole(3-(2,2-dichloroethenyl)-2,2-dimethyl cyclopropyl)(1H-1,2,4-triazol-1-yl)methanoneFungiComparable fungicidal activity to ketoconazole[8]
2-Aryl-3-azolyl-1-indolyl-propan-2-ols(-)-(S)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-olCandida albicans CA98001MIC = IC80 = 0.000256 µg/mL[7]
2-Aryl-3-azolyl-1-indolyl-propan-2-ols(+)-(R)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-olCandida albicans CA98001MIC = 0.023 µg/mL[7]
N-(trichlorophenyl)-cycloalkylsulfonamidesN-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide (IId)Botrytis cinereaEC50 (Mycelial growth) = 0.64 µg/mL[9]
N-(trichlorophenyl)-cycloalkylsulfonamidesN-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide (IId)Botrytis cinereaEC50 (Conidial germination) = 0.34 µg/mL[9]

Experimental Protocols

Protocol 1: Determination of Fungal Ergosterol Content by HPLC

This protocol is a generalized procedure for the extraction and quantification of ergosterol from fungal mycelium to assess the impact of antifungal compounds.

Objective: To quantify the ergosterol content in fungal cells treated with dichlorophenyl cyclopropane compounds compared to untreated controls.

Materials:

  • Fungal culture

  • Dichlorophenyl cyclopropane test compound

  • Methanol, Ethanol, n-Heptane (or Hexane), Potassium hydroxide (KOH)

  • Sterile distilled water

  • Vortex mixer

  • Water bath (85°C)

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

    • Introduce the dichlorophenyl cyclopropane compound at various concentrations to the cultures. Include a solvent control (e.g., DMSO) and an untreated control.

    • Incubate the cultures for a defined period (e.g., 16-24 hours).

  • Cell Harvesting and Saponification:

    • Harvest the fungal mycelia by filtration or centrifugation.

    • Wash the mycelia with sterile distilled water and determine the net wet weight of the cell pellet.

    • Add 3 mL of 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol) to each cell pellet.[6]

    • Vortex vigorously for 1 minute.

    • Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.[6]

  • Sterol Extraction:

    • Allow the tubes to cool to room temperature.

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane (or n-hexane) to the mixture.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the organic phase.[6]

    • Centrifuge to separate the phases.

  • Sample Preparation for HPLC:

    • Carefully transfer the upper organic (n-heptane/hexane) layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen or in a fume hood.

    • Re-dissolve the dried extract in a known volume of methanol (HPLC grade).

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 100% methanol (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 282 nm.

    • Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the samples based on the peak area from the chromatogram and express it as µg/mg of fungal dry weight.

Ergosterol_Analysis_Workflow cluster_workflow Ergosterol Quantification Workflow Start Start Fungal_Culture Fungal Culture + Treatment Start->Fungal_Culture Harvesting Harvest Mycelia Fungal_Culture->Harvesting Saponification Saponification (KOH, 85°C) Harvesting->Saponification Extraction Liquid-Liquid Extraction (n-Heptane/Hexane) Saponification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution HPLC HPLC Analysis (C18, UV 282 nm) Reconstitution->HPLC Quantification Quantify Ergosterol HPLC->Quantification End End Quantification->End

Caption: Workflow for the Extraction and Quantification of Fungal Ergosterol by HPLC.

Protocol 2: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a general method for assessing the direct inhibitory effect of dichlorophenyl cyclopropane compounds on the activity of fungal CYP51.

Objective: To determine the IC50 value of a dichlorophenyl cyclopropane compound against fungal CYP51.

Materials:

  • Source of fungal CYP51 (e.g., recombinant enzyme expressed in E. coli or insect cells, or fungal microsomes).

  • Lanosterol (substrate).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Dichlorophenyl cyclopropane test compound.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Stopping solution (e.g., a strong base or an organic solvent).

  • Analytical system for product detection (e.g., HPLC-UV, LC-MS/MS).

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, and the CYP51 enzyme source.

    • Add the dichlorophenyl cyclopropane compound at various concentrations (typically in a solvent like DMSO, ensuring the final solvent concentration is low and consistent across all assays). Include a solvent control.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding the substrate, lanosterol (solubilized with a suitable detergent or in a solvent).

    • Incubate the reaction for a specific time, ensuring the reaction proceeds in the linear range.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a stopping solution.

    • Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate or hexane).

    • Evaporate the organic solvent.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent for analysis.

    • Analyze the sample using HPLC-UV or LC-MS/MS to separate and quantify the product (14-demethyllanosterol) and the remaining substrate (lanosterol).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CYP51_Inhibition_Assay_Workflow cluster_assay CYP51 Inhibition Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, CYP51, NADPH system, Inhibitor) Start->Prepare_Mixture Pre-incubation Pre-incubate at 37°C Prepare_Mixture->Pre-incubation Initiate_Reaction Add Substrate (Lanosterol) Pre-incubation->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Extraction Extract Products Stop_Reaction->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Calculate_IC50 Calculate IC50 Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: General Workflow for an in vitro CYP51 Inhibition Assay.

Conclusion

The primary mechanism of action for antifungal dichlorophenyl cyclopropane compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This targeted inhibition leads to the disruption of fungal cell membrane integrity and function, ultimately resulting in the cessation of fungal growth. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising class of antifungal agents. Understanding the specific molecular interactions and structure-activity relationships will be crucial for designing next-generation inhibitors with improved efficacy and selectivity.

References

Potential Therapeutic Targets of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of direct scientific literature investigating the specific therapeutic targets of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. This guide, therefore, extrapolates potential therapeutic avenues based on the known biological activities of structurally related cyclopropane-containing compounds. The primary focus of this analysis is the enzyme Ketol-Acid Reductoisomerase (KARI), a key player in the branched-chain amino acid biosynthesis pathway.

Executive Summary

Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique structural and electronic properties. While direct pharmacological studies on this compound are not publicly available, the structural motif of a cyclopropane carboxylic acid strongly suggests a potential inhibitory activity against Ketol-Acid Reductoisomerase (KARI). KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This pathway is essential for bacteria, fungi, and plants, but absent in humans, making KARI an attractive target for the development of novel antimicrobial and herbicidal agents with potentially low host toxicity. This document provides a comprehensive overview of KARI as a potential target, including its role in metabolic pathways, quantitative data from related inhibitors, and detailed experimental protocols for assessing enzymatic inhibition.

Potential Therapeutic Target: Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase, is the second enzyme in the BCAA biosynthesis pathway.[1][2] It catalyzes a two-step reaction: an acetohydroxy acid rearrangement followed by a NADPH-dependent reduction to yield a dihydroxy acid.[3] The inhibition of KARI disrupts the synthesis of essential amino acids, leading to growth inhibition and cell death in susceptible organisms.

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The BCAA pathway is a well-established target for the development of herbicides and antimicrobials.[2][4] The pathway initiates from pyruvate and α-ketobutyrate and proceeds through a series of enzymatic reactions to produce valine, leucine, and isoleucine.[5][6]

BCAA_Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetohydroxyacid Synthase (AHAS) Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Dehydratase Acetohydroxybutyrate Acetohydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate AHAS Dihydroxy_isovalerate Dihydroxy_isovalerate Acetolactate->Dihydroxy_isovalerate Ketol-Acid Reductoisomerase (KARI) Dihydroxy_methylvalerate Dihydroxy_methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate KARI alpha_Keto_isovalerate alpha_Keto_isovalerate Dihydroxy_isovalerate->alpha_Keto_isovalerate Dihydroxyacid Dehydratase alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Dihydroxy_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid Dehydratase Valine Valine alpha_Keto_isovalerate->Valine Transaminase Leucine Leucine alpha_Keto_isovalerate->Leucine Leucine Biosynthesis Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Transaminase Ketol-Acid Reductoisomerase\n(KARI) Ketol-Acid Reductoisomerase (KARI)

BCAA Biosynthesis Pathway Highlighting KARI.

Quantitative Data for KARI Inhibitors

While no inhibition data exists for this compound, several other compounds, including cyclopropane derivatives, have been evaluated as KARI inhibitors. The following table summarizes the inhibitory constants (Ki) and/or half-maximal inhibitory concentrations (IC50) for selected compounds against KARI from various organisms.[3][7][8][9]

CompoundTarget OrganismKi (nM)IC50 (µM)Reference
Cyclopropane-1,1-dicarboxylate (CPD)Oryza sativa (Rice)90-[3]
Cyclopropane-1,1-dicarboxylate (CPD)Mycobacterium tuberculosis3030-[7]
Cyclopropane-1,1-dicarboxylate (CPD)Campylobacter jejuni590-[7]
Cyclopropane-1,1-dicarboxylate (CPD)Staphylococcus aureus2730-[9]
N-hydroxy-N-isopropyloxamate (IpOHA)Mycobacterium tuberculosis~26-[7]
N-hydroxy-N-isopropyloxamate (IpOHA)Staphylococcus aureus7.9-[9]
Hoe 704Mycobacterium tuberculosis300-[7]
Hoe 704Campylobacter jejuni110-[7]
MMV553002 (hydrolyzed product)Staphylococcus aureus531-[8]
NSC116565Mycobacterium tuberculosis95.4-[10]
1f (pyrimidinedione analog)Mycobacterium tuberculosis23.312.7[11]

Experimental Protocols

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing novel enzyme inhibitors.[12][13]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Purified Target Enzyme Dispense Dispense Buffer, Enzyme, and Inhibitor into Microplate Prep_Enzyme->Dispense Prep_Substrate Prepare Substrate Solution Initiate_Reaction Initiate Reaction by Adding Substrate Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare Inhibitor Stock Solutions Prep_Inhibitor->Dispense Prep_Buffer Prepare Assay Buffer Prep_Buffer->Dispense Pre_incubate Pre-incubate Enzyme and Inhibitor Dispense->Pre_incubate Pre_incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance Change) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Rates Monitor_Reaction->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Kinetic_Studies Further Kinetic Studies (e.g., determine Ki) Determine_IC50->Kinetic_Studies

Workflow for Enzyme Inhibition Screening.
Detailed Protocol for KARI Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a test compound against KARI. It is based on monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified KARI enzyme

  • (S)-2-acetolactate (substrate)

  • NADPH

  • MgCl2

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare working solutions of KARI enzyme, (S)-2-acetolactate, NADPH, and MgCl2 in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • MgCl2 solution

      • NADPH solution

      • Test compound dilution (or vehicle control, e.g., DMSO in buffer)

      • KARI enzyme solution

    • Include control wells:

      • Negative control (100% activity): All components except the inhibitor (add vehicle instead).

      • Positive control (if available): A known KARI inhibitor.

      • Blank: All components except the enzyme.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate, (S)-2-acetolactate, to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[14]

    • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not available, its structural similarity to known inhibitors of Ketol-Acid Reductoisomerase (KARI) strongly suggests that this enzyme is a primary potential target. KARI's essential role in the BCAA biosynthesis pathway of microorganisms and plants, and its absence in humans, makes it a highly attractive target for the development of selective antimicrobial and herbicidal agents. The data and protocols presented in this guide provide a solid foundation for researchers to initiate investigations into the biological activity of this compound and similar compounds. Further research is warranted to confirm the inhibition of KARI by this specific compound and to explore its potential therapeutic applications.

References

A Technical Review of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a synthetic molecule belonging to the class of aryl-substituted cyclopropanecarboxylic acids. Compounds within this chemical family have garnered significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities. The rigid cyclopropane scaffold, coupled with various aromatic substitutions, provides a unique three-dimensional structure that can interact with a range of biological targets. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, potential biological activities, and mechanism of action, supplemented with data from closely related analogs where specific information is unavailable.

Chemical Properties

PropertyValue
Chemical Formula C₁₀H₈Cl₂O₂
Molecular Weight 231.08 g/mol
CAS Number 84604-70-6
IUPAC Name This compound
SMILES C1C(C1(C(=O)O)C2=C(C=C(C=C2)Cl)Cl)
InChI Key MIBWNJWOBDYPRS-UHFFFAOYSA-N

Synthesis

A plausible synthetic pathway could involve the reaction of 2,4-dichlorostyrene with a diazoacetate, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst to form the corresponding cyclopropane ester. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Another potential route is the reaction of (2,4-dichlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base to form the cyclopropyl nitrile, followed by hydrolysis to the carboxylic acid.

General Experimental Protocol for the Synthesis of 1-Arylcyclopropanecarboxylic Acids (Illustrative)

Step 1: Synthesis of Ethyl 1-(2,4-Dichlorophenyl)cyclopropanecarboxylate

To a solution of 2,4-dichlorostyrene (1 equivalent) in a suitable solvent such as dichloromethane or toluene, a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) is added. The mixture is then treated with a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent, added dropwise at room temperature. The reaction is stirred until the disappearance of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to yield this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of the target compound.

Biological Activities and Potential Mechanisms of Action

Direct biological data for this compound is scarce in publicly available literature. However, the broader class of cyclopropanecarboxylic acid derivatives has been investigated for various biological activities.[1][2] Based on the activities of structurally related compounds, two potential areas of interest for this compound are its potential as an enzyme inhibitor, specifically targeting ketol-acid reductoisomerase (KARI) or leukotriene C4 synthase (LTC4S).

Potential as a Ketol-Acid Reductoisomerase (KARI) Inhibitor

KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it an attractive target for the development of herbicides and antimicrobial agents. Several cyclopropane-containing molecules have been identified as inhibitors of KARI. The strained cyclopropane ring is thought to mimic the transition state of the enzymatic reaction.

The structure-activity relationship (SAR) of cyclopropane-based KARI inhibitors suggests that the presence of a carboxylic acid group is often important for activity. The substitution pattern on the aromatic ring can significantly influence the inhibitory potency. While no specific data exists for the 2,4-dichloro substitution, it is plausible that this compound could exhibit inhibitory activity against KARI.

KARI_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Potential Inhibition Substrate Substrate KARI KARI Substrate->KARI Binds to active site Product Product KARI->Product Catalysis Branched-Chain Amino Acid Biosynthesis Branched-Chain Amino Acid Biosynthesis Product->Branched-Chain Amino Acid Biosynthesis Leads to Inhibitor 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid Inhibited_KARI KARI (Inhibited) Inhibitor->Inhibited_KARI Binds to KARI No Product No Product Inhibited_KARI->No Product Blocks Reaction Growth Growth Branched-Chain Amino Acid Biosynthesis->Growth Essential for Inhibition of Growth Inhibition of Growth No Product->Inhibition of Growth Results in

Potential as a Leukotriene C4 Synthase (LTC4S) Inhibitor

LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators involved in respiratory diseases such as asthma. Several cyclopropanecarboxylic acid derivatives have been explored as LTC4S inhibitors. The carboxylic acid moiety is often a key feature for binding to the enzyme.

The 2,4-dichlorophenyl group is a common substituent in various pharmacologically active compounds, and its electronic and steric properties could influence the binding affinity of the molecule to the active site of LTC4S.

LTC4S_Inhibition_Pathway cluster_0 Leukotriene Biosynthesis cluster_1 Potential Inhibition LTA4 Leukotriene A4 LTC4S LTC4S LTA4->LTC4S Substrate LTC4 Leukotriene C4 LTC4S->LTC4 Catalysis Inflammatory Response Inflammatory Response LTC4->Inflammatory Response Mediates Inhibitor 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid Inhibited_LTC4S LTC4S (Inhibited) Inhibitor->Inhibited_LTC4S Binds to LTC4S Reduced LTC4 Production Reduced LTC4 Production Inhibited_LTC4S->Reduced LTC4 Production Leads to Anti-inflammatory Effect Anti-inflammatory Effect Reduced LTC4 Production->Anti-inflammatory Effect Potential

Quantitative Data

A thorough search of scientific databases and literature did not yield any specific quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound. The following table presents data for related cyclopropane derivatives to provide a contextual understanding of the potential potency of this class of compounds.

Table 1: Biological Activity of Related Cyclopropane Derivatives

Compound/AnalogTargetActivity (IC₅₀/Kᵢ)Reference
Cyclopropane-1,1-dicarboxylic acidRice KARIKᵢ = 90 nM[3]
(1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic AcidHuman LTC4SIC₅₀ = 0.28 nM[4]
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideBentgrassModerate herbicidal activity[5]

Pharmacokinetics

There is no available information on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound. Generally, aromatic carboxylic acids can undergo various metabolic transformations, including glucuronidation of the carboxylic acid group and hydroxylation of the aromatic ring.[6] The presence of chlorine atoms may influence the metabolic stability and clearance of the compound.

Conclusion and Future Directions

This compound is a molecule with potential for biological activity, drawing from the established activities of other cyclopropanecarboxylic acid derivatives. Based on structural analogy, it may act as an inhibitor of enzymes such as KARI or LTC4S. However, there is a clear lack of empirical data for this specific compound in the public domain.

Future research should focus on:

  • Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound.

  • Biological Screening: Systematic screening against a panel of relevant biological targets, including KARI and LTC4S, to determine its activity profile.

  • Quantitative SAR Studies: If activity is confirmed, synthesis and testing of a series of analogs to establish clear structure-activity relationships.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to understand its ADME properties.

The generation of such data is crucial to ascertain the true potential of this compound as a lead compound in drug discovery or agrochemical development.

References

The Cyclopropanecarboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving research landscape of cyclopropanecarboxylic acids. Possessing a unique strained three-membered ring, this scaffold has garnered significant interest for its diverse biological activities and its utility as a versatile building block in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of its synthesis, with detailed experimental protocols and quantitative data, and delves into its role in key biological pathways and as a pharmacophore in modern drug discovery.

Discovery and Historical Perspective

The journey of cyclopropanecarboxylic acid in chemical research began with early explorations into the synthesis of cyclopropane derivatives. Initial preparations were reported through various methods, including the hydrolysis of cyclopropyl cyanide, the thermal decarboxylation of cyclopropanedicarboxylic acid, and the reaction of alkali on ethyl γ-chlorobutyrate.[1] Among the early and notable preparative routes, the oxidation of cyclopropyl methyl ketone using sodium hypobromite was recognized as a particularly effective method.[1]

The significance of the cyclopropane ring extends into the biological realm, with natural and synthetic derivatives exhibiting a wide spectrum of activities, including enzyme inhibition, and applications as insecticides, herbicides, and antimicrobial agents.[2] A pivotal discovery was the identification of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate biosynthetic precursor to ethylene, a key phytohormone that regulates numerous aspects of plant growth and development.[1][3][4][5][6][7][8][9] This finding spurred significant research into the ethylene biosynthesis pathway and the development of compounds that could modulate it for agricultural applications.

Synthetic Methodologies

The synthesis of cyclopropanecarboxylic acid and its derivatives has evolved from classical methods to more modern and efficient protocols. This section details key experimental procedures and provides a comparative summary of their effectiveness.

Synthesis from γ-Chlorobutyronitrile

A well-established and reliable method for the preparation of cyclopropanecarboxylic acid involves the intramolecular cyclization of γ-chlorobutyronitrile followed by hydrolysis of the resulting cyclopropyl cyanide.[1][10]

Experimental Protocol:

  • Step 1: Cyclization of γ-Chlorobutyronitrile. In a three-necked round-bottom flask equipped with two condensers, 150 g (3.75 moles) of powdered sodium hydroxide is mixed with 103.5 g (1 mole) of γ-chlorobutyronitrile. The mixture is heated on a steam bath, initiating a vigorous reaction. After 1 hour of heating, the hydrolysis of the formed cyclopropyl cyanide is initiated by the gradual addition of 500 ml of water in small portions over approximately 2 hours, followed by an additional 1.5 hours of heating with occasional stirring until the oily layer disappears.

  • Step 2: Hydrolysis and Isolation. The reaction mixture is cooled in an ice bath and acidified with a solution of 200 g of concentrated sulfuric acid in 300 g of cracked ice. The resulting thick layer of cyclopropanecarboxylic acid and polymers is separated. The aqueous layer is extracted once with 1 L of ether. The organic extracts and the crude acid are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 3: Purification. The residue is distilled under reduced pressure to yield pure cyclopropanecarboxylic acid.

Quantitative Data:

ParameterValue
Yield63.5–68 g (74–79%)
Boiling Point94–95°C at 26 mm Hg or 117–118°C at 75 mm Hg
Malonic Ester Synthesis of Cyclopropane-1,1-dicarboxylic Acid

A versatile approach to substituted cyclopropanecarboxylic acids involves the malonic ester synthesis to form a cyclopropane-1,1-dicarboxylate, which can then be hydrolyzed and decarboxylated.

Experimental Protocol:

  • Step 1: Cyclopropanation. To a vigorously stirred solution of 50% aqueous sodium hydroxide (1 L) in a 2-L three-necked flask, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25°C. A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added at once. The reaction mixture is stirred vigorously for 2 hours.

  • Step 2: Hydrolysis and Acidification. The contents of the flask are transferred to a 4-L Erlenmeyer flask and rinsed with water. The mixture is cooled to 15°C and carefully acidified by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Step 3: Extraction and Purification. The aqueous layer is extracted three times with 900 mL of ether. The combined ether layers are washed with brine, dried over MgSO₄, and decolorized with activated carbon. Removal of the solvent by rotary evaporation yields a semisolid residue, which is triturated with benzene and filtered to give cyclopropane-1,1-dicarboxylic acid as white crystals.

  • Step 4: Decarboxylation (Conceptual). The resulting cyclopropane-1,1-dicarboxylic acid can be heated to induce decarboxylation to yield cyclopropanecarboxylic acid.

Quantitative Data (for Cyclopropane-1,1-dicarboxylic acid):

ParameterValue
Yield43.1–47.9 g (66–73%)
Melting Point137–140°C
Oxidation of Cyclopropyl Methyl Ketone

The oxidation of cyclopropyl methyl ketone with sodium hypobromite is an excellent method for producing cyclopropanecarboxylic acid.[1]

Experimental Protocol:

  • Step 1: Preparation of Sodium Hypobromite Solution. A solution of sodium hypobromite is prepared by adding 57.5 g (0.360 mole) of bromine dropwise over 5 minutes to a stirred solution of 36.0 g (0.900 mole) of sodium hydroxide in 225 ml of water, while cooling in an ice bath.

  • Step 2: Oxidation. The freshly prepared sodium hypobromite solution is cooled, and cyclopropyl methyl ketone is added dropwise while maintaining the temperature of the reaction mixture. The reaction is stirred until completion (monitored by TLC or GC).

  • Step 3: Workup and Isolation. The reaction mixture is acidified, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude acid is purified by distillation or recrystallization.

Oxidation of Cyclopropanecarboxaldehyde

Another efficient route involves the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen.

Experimental Protocol:

  • Procedure: Cyclopropanecarboxaldehyde (105 g, 95% purity) is placed in a steam-jacketed vessel with a mechanical stirrer and a gas inlet. The vessel is heated with steam to 95-100°C. Air is introduced at a rate of 400 mL/minute with agitation for approximately 8 hours, until the consumption of the aldehyde is complete as monitored by gas chromatography.

  • Purification: The crude product is distilled under reduced pressure to give cyclopropanecarboxylic acid.

Quantitative Data:

ParameterValue
Yield113 g (90%)
Purity98%
Summary of Synthetic Methods
MethodStarting MaterialKey ReagentsYieldReference
Hydrolysis of Cyclopropyl Cyanideγ-ChlorobutyronitrileNaOH, H₂SO₄74-79%[1]
Malonic Ester SynthesisDiethyl malonate, 1,2-DibromoethaneNaOH, Triethylbenzylammonium chloride, HCl66-73% (for diacid)Organic Syntheses
Oxidation of Cyclopropyl Methyl KetoneCyclopropyl methyl ketoneBr₂, NaOHExcellent (not quantified in source)[1]
Oxidation of CyclopropanecarboxaldehydeCyclopropanecarboxaldehydeAir (O₂)90%[11]

Biological Significance and Signaling Pathways

Cyclopropanecarboxylic acid derivatives play crucial roles in various biological processes, most notably in plant biology and pharmacology.

Ethylene Biosynthesis Pathway

1-Aminocyclopropane-1-carboxylic acid (ACC) is the central intermediate in the biosynthesis of ethylene in plants.[3][4][5][6][7][8][9] The pathway begins with the amino acid methionine and involves two key enzymes: ACC synthase (ACS) and ACC oxidase (ACO).

Ethylene_Biosynthesis Methionine Methionine SAMS SAM Synthetase Methionine->SAMS SAM S-Adenosyl-L-methionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene SAMS->SAM ACS->ACC ACO->Ethylene SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Norepinephrine Serotonin & Norepinephrine Reuptake_Transporter Reuptake Transporter (SERT/NET) Serotonin_Norepinephrine->Reuptake_Transporter Reuptake SN_in_cleft Increased Serotonin & Norepinephrine Serotonin_Norepinephrine->SN_in_cleft Increased Availability Postsynaptic_Receptors Postsynaptic Receptors SN_in_cleft->Postsynaptic_Receptors Signaling_Cascade Downstream Signaling (e.g., BDNF/TrkB pathway) Postsynaptic_Receptors->Signaling_Cascade Midalcipran Midalcipran (SNRI) Midalcipran->Reuptake_Transporter Inhibits Inhibition_Assay_Workflow Start Start: Prepare Reaction Mixture (Buffer, Cofactors) Add_Enzyme Add Purified ACC Oxidase Start->Add_Enzyme Add_Inhibitor Add Test Compound (Cyclopropanecarboxylic Acid Derivative) Add_Enzyme->Add_Inhibitor Add_Substrate Add Substrate (ACC) to Initiate Reaction Add_Inhibitor->Add_Substrate Incubate Incubate at Controlled Temperature (e.g., 30°C for 60 min) Add_Substrate->Incubate Measure_Ethylene Measure Ethylene Production (Gas Chromatography) Incubate->Measure_Ethylene Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Measure_Ethylene->Analyze_Data End End Analyze_Data->End

References

Navigating the Uncharted Territory: A Predictive Safety and Toxicity Profile of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is not publicly available. This technical guide provides a predictive safety and toxicity profile based on data from structurally related compounds, primarily the phenoxy herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and the core structure, cyclopropanecarboxylic acid. The information herein is intended for research and drug development professionals and should be interpreted with caution.

Introduction

This compound is a compound of interest in chemical and pharmaceutical research. A thorough understanding of its safety and toxicity profile is paramount for its potential development and handling. In the absence of direct studies, a predictive analysis based on structural analogues provides a preliminary assessment of its potential hazards. This guide summarizes available data on related compounds to infer a potential toxicological profile for this compound, covering acute and chronic toxicity, genotoxicity, and carcinogenicity.

Predictive Toxicological Profile

The toxicological profile of this compound is inferred from data on 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), which shares the 2,4-dichlorophenyl moiety, and cyclopropanecarboxylic acid, which represents the core ring structure.

Acute Toxicity

Based on data from its structural analogues, this compound is predicted to be moderately toxic if swallowed and may cause irritation to the skin, eyes, and respiratory system.

Table 1: Predicted Acute Toxicity Profile

EndpointPredicted EffectSurrogate Compound Data
Oral LD50 Moderately Toxic4-(2,4-dichlorophenoxy)butyric acid (2,4-DB): Oral LD50 in rats ranges from 370 mg/kg to 700 mg/kg.
Dermal Toxicity Low Toxicity4-(2,4-dichlorophenoxy)butyric acid (2,4-DB): Dermal LD50 in rabbits is >2000 mg/kg.
Skin Irritation IrritantCyclopropanecarboxylic acid is known to cause severe skin burns. Safety Data Sheets for related dichlorophenyl cyclopropane derivatives indicate skin irritation.
Eye Irritation IrritantCyclopropanecarboxylic acid is known to cause serious eye damage. Safety Data Sheets for related dichlorophenyl cyclopropane derivatives indicate serious eye irritation.
Respiratory Irritation IrritantSafety Data Sheets for related dichlorophenyl cyclopropane derivatives indicate potential for respiratory irritation.
Chronic Toxicity

Long-term exposure to this compound could potentially lead to effects on the liver and body weight, based on studies of 2,4-DB.

Table 2: Predicted Chronic Toxicity Profile

EndpointPredicted EffectSurrogate Compound Data
Target Organs Liver, HeartIn long-term animal studies with 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), the target organs identified were the heart and liver.
Systemic Effects Changes in body weight, tissue effects, and blood chemistry changes.Dogs exposed to 2,4-DB at 25 and 80 mg/kg/day experienced changes in body weight and tissue effects. Rats in a chronic feeding study showed decreased body weight, decreased heart weight, and blood chemistry changes at 30 mg/kg/day.
Genotoxicity

The genotoxic potential of this compound is unclear. While limited data on 2,4-DB suggests a low potential, the broader class of dichlorophenoxy compounds has raised some concerns.

Table 3: Predicted Genotoxicity Profile

AssayPredicted OutcomeSurrogate Compound Data
Ames Test Likely Negative4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) was not mutagenic in the Ames test.
In vitro Chromosome Aberration InconclusiveNo direct data available. Studies on 2,4-D (2,4-Dichlorophenoxyacetic acid) have shown some evidence of genotoxicity in rodents.
In vivo Micronucleus Test InconclusiveNo direct data available.
Carcinogenicity

The carcinogenic potential of this compound is unknown. Data from 2,4-DB is inconclusive, with some evidence of liver tumors in mice but not in rats at the doses tested.

Table 4: Predicted Carcinogenicity Profile

SpeciesPredicted OutcomeSurrogate Compound Data
Mouse Potential for liver tumorsPreliminary evidence suggests that 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) can cause hepatocellular carcinomas in mice.
Rat Unlikely to be carcinogenicNo cancer-related changes occurred in rats fed up to 30 mg/kg/day of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB).
Reproductive and Developmental Toxicity

No data is available for this compound or its close structural analogues to predict its effects on reproduction and development. This remains a critical data gap.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of a novel compound like this compound would typically follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic in vivo metabolism.

  • Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together and then plated on a minimal agar medium.

  • Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test detects damage to chromosomes or the mitotic apparatus.

  • Test System: Cultured mammalian cells (e.g., human lymphocytes, CHO, V79, TK6 cells) are used.

  • Treatment: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

  • Micronuclei Formation: After treatment, cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to produce binucleated cells. Micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division, are scored in these binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Chronic Toxicity and Carcinogenicity Study - OECD 451

This long-term in vivo study assesses the potential of a substance to cause chronic toxicity and cancer.

  • Test Animals: Typically, rats and mice are used.

  • Dose Administration: The test substance is administered daily in the diet or by gavage for a major portion of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.

  • Pathology: At the end of the study, a full histopathological examination of all organs is performed.

  • Data Analysis: The incidence of tumors and other lesions in the treated groups is compared to the control group to determine the carcinogenic potential.

Visualizations

The following diagrams illustrate the structural relationships of the compounds discussed and a general workflow for toxicological assessment.

Caption: Structural relationship of the target compound and its surrogates.

Toxicological_Assessment_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Ames Test (OECD 471) Ames Test (OECD 471) Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Ames Test (OECD 471)->Acute Oral Toxicity (OECD 423) Micronucleus Test (OECD 487) Micronucleus Test (OECD 487) Micronucleus Test (OECD 487)->Acute Oral Toxicity (OECD 423) Chromosome Aberration (OECD 473) Chromosome Aberration (OECD 473) Chromosome Aberration (OECD 473)->Acute Oral Toxicity (OECD 423) Repeat Dose Toxicity (OECD 407/408) Repeat Dose Toxicity (OECD 407/408) Acute Oral Toxicity (OECD 423)->Repeat Dose Toxicity (OECD 407/408) Reproductive/Developmental Toxicity (OECD 421) Reproductive/Developmental Toxicity (OECD 421) Repeat Dose Toxicity (OECD 407/408)->Reproductive/Developmental Toxicity (OECD 421) Carcinogenicity (OECD 451) Carcinogenicity (OECD 451) Repeat Dose Toxicity (OECD 407/408)->Carcinogenicity (OECD 451) Risk Assessment Risk Assessment Reproductive/Developmental Toxicity (OECD 421)->Risk Assessment Carcinogenicity (OECD 451)->Risk Assessment Test Compound Test Compound Test Compound->Ames Test (OECD 471) Test Compound->Micronucleus Test (OECD 487) Test Compound->Chromosome Aberration (OECD 473)

Caption: General workflow for toxicological assessment of a chemical.

Conclusion and Recommendations

The predictive toxicological profile of this compound, based on data from its structural analogues, suggests a moderate acute oral toxicity, and potential for skin, eye, and respiratory irritation. The long-term effects, genotoxicity, and carcinogenicity remain largely unknown and represent significant data gaps. The inconclusive data on the carcinogenicity of the related compound 2,4-DB warrants a cautious approach.

For a comprehensive understanding of the safety and toxicity of this compound, the following studies are recommended:

  • Acute Toxicity: An acute oral toxicity study (OECD 423) to determine the LD50.

  • Genotoxicity: A battery of in vitro genotoxicity tests, including the Ames test (OECD 471) and an in vitro micronucleus test (OECD 487).

  • Repeated Dose Toxicity: A 28-day or 90-day repeated dose oral toxicity study in rodents (OECD 407 or 408) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive/Developmental Toxicity: A screening study (OECD 421) to assess potential effects on reproduction and development.

The generation of empirical data is crucial to move beyond this predictive assessment and to ensure the safe handling and potential development of this compound.

Fungicidal Properties of Cyclopropane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a unique three-membered carbocycle, has emerged as a significant pharmacophore in the development of novel fungicidal agents. Its inherent ring strain and distinct electronic properties contribute to favorable binding interactions with fungal targets and can enhance metabolic stability. This technical guide provides an in-depth overview of the fungicidal properties of cyclopropane derivatives, with a focus on 1,2,4-triazole and carboxamide classes. It details experimental protocols for their synthesis and antifungal evaluation, summarizes quantitative activity data, and elucidates their primary mechanism of action through the inhibition of sterol 14α-demethylase (CYP51). Visual diagrams of key pathways and experimental workflows are provided to facilitate understanding.

Introduction

The increasing prevalence of fungal resistance to existing treatments necessitates the discovery and development of new antifungal agents with novel modes of action or improved efficacy.[1] Cyclopropane-containing compounds represent a promising class of molecules in this pursuit. The unique structural and electronic properties of the cyclopropane ring make it a valuable bioisostere for various functional groups, offering a means to modulate the physicochemical and pharmacological properties of a molecule.[2] Natural and synthetic cyclopropanes have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties.[2] This guide will focus on the fungicidal applications of synthetic cyclopropane derivatives, particularly those incorporating 1,2,4-triazole and carboxamide moieties, which have shown significant promise in agricultural and medicinal contexts.

Key Classes of Fungicidal Cyclopropane Derivatives

Cyclopropane-Containing Triazoles

The 1,2,4-triazole scaffold is a well-established pharmacophore in many commercial antifungal drugs, such as fluconazole and myclobutanil. The incorporation of a cyclopropane ring into triazole derivatives has been shown to enhance their fungicidal activity. These compounds often act as potent inhibitors of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3]

Cyclopropane Carboxamides

Amide derivatives containing a cyclopropane ring have also been identified as potent antifungal agents.[2] The amide linkage provides a site for hydrogen bonding interactions, while the cyclopropane moiety can influence the molecule's conformation and lipophilicity, thereby affecting its ability to penetrate fungal cell membranes and interact with its target.

Quantitative Antifungal Activity

The in vitro antifungal activity of cyclopropane derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). The following tables summarize the reported antifungal activities of representative cyclopropane derivatives against various fungal pathogens.

Table 1: Antifungal Activity of Cyclopropane-Containing 1,2,4-Triazole Derivatives

Compound IDFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
5j Phytophthora capsici-17.362[3]
6h Physalospora piricola-13.095[3]
Compound 8 Cytospora juglandis1.9-[4]
Compound 17 Aspergillus flavus1.9-[4]
Mefentrifluconazole (Control)Phytophthora capsici-75.433[3]
Mefentrifluconazole (Control)Physalospora piricola-39.516[3]
Amphotericin B (Control)Cytospora juglandis>50-[4]
Chlorothalonil (Control)Aspergillus flavus>50-[4]

Table 2: Antifungal Activity of Cyclopropane Amide Derivatives

Compound IDFungal SpeciesMIC80 (µg/mL)Reference
F8 Candida albicans16[2]
F24 Candida albicans16[2]
F42 Candida albicans16[2]
F5 Candida albicans32[2]
F7 Candida albicans64[2]
F9 Candida albicans32[2]
F22 Candida albicans64[2]
F23 Candida albicans64[2]
F32 Candida albicans64[2]
F49 Candida albicans64[2]
F50 Candida albicans64[2]
F51 Candida albicans64[2]
Fluconazole (Control)Candida albicans2[2]

Mechanism of Action: CYP51 Inhibition

The primary mechanism of action for many fungicidal cyclopropane derivatives, particularly the triazoles, is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[5]

The nitrogen atom in the triazole ring of these compounds binds to the heme iron atom in the active site of CYP51, while the rest of the molecule, including the cyclopropane moiety, interacts with the surrounding amino acid residues, contributing to the binding affinity and specificity.[6] Molecular docking studies have shown that the cyclopropyl group can fit into hydrophobic pockets within the active site of CYP51.[7]

CYP51_Inhibition Lanosterol Lanosterol Intermediate 14-methylated Sterol Intermediate Lanosterol->Intermediate CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol (Cell Membrane Component) Intermediate->Ergosterol Subsequent Enzymatic Steps Inhibitor Cyclopropane-Triazole Derivative CYP51_enzyme CYP51 Active Site (Heme Iron) Inhibitor->CYP51_enzyme

Caption: Inhibition of the ergosterol biosynthesis pathway by a cyclopropane-triazole derivative.

Experimental Protocols

Synthesis of a Representative Cyclopropane-Triazole Derivative

This protocol describes the synthesis of (3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone, adapted from Sharma and Giri (2017).[8]

Step 1: Preparation of Sodium 1,2,4-triazole

  • Dissolve 1,2,4-triazole in methanol.

  • Add an equimolar amount of sodium hydroxide.

  • Stir the mixture until the 1,2,4-triazole is completely dissolved.

  • Evaporate the methanol completely under reduced pressure to obtain sodium 1,2,4-triazole as a white solid.

Step 2: Formation of the Acid Chloride

  • Dissolve 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropane carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride.

Step 3: Coupling Reaction

  • Prepare a slurry of sodium 1,2,4-triazole and potassium carbonate in acetonitrile.

  • Stir the slurry for 15 minutes at room temperature.

  • Add the crude acid chloride from Step 2 to the slurry.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Extract the residue with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[9]

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

  • For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • For molds, harvest spores and prepare a spore suspension in sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore concentration using a hemocytometer.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to the final desired inoculum concentration.

2. Preparation of Drug Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

  • Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts, 28-35°C for molds) for 24-72 hours, depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. For some fungi and compounds, this may be a 50% or 90% reduction in growth.

Experimental and Developmental Workflow

The discovery and development of novel fungicidal cyclopropane derivatives follow a structured workflow, from initial design and synthesis to in vitro evaluation and lead optimization.

Fungicide_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis of Cyclopropane Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion) Purification->Primary_Screening MIC_Determination MIC/EC50 Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum Spectrum of Activity (Panel of Fungi) MIC_Determination->Spectrum MoA_Studies Mechanism of Action Studies (e.g., Enzyme Assays) Spectrum->MoA_Studies SAR Structure-Activity Relationship (SAR) Analysis MoA_Studies->SAR Lead_Opt Lead Optimization & Analogue Synthesis SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycle

Caption: Workflow for the discovery and in vitro evaluation of novel fungicidal cyclopropane derivatives.

Conclusion

Cyclopropane derivatives represent a versatile and promising class of compounds in the ongoing search for new and effective fungicides. Their unique structural features contribute to potent antifungal activity, often through the inhibition of the essential fungal enzyme CYP51. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel cyclopropane-based antifungal agents. Further exploration of structure-activity relationships and the investigation of other potential fungal targets will undoubtedly lead to the development of the next generation of fungicidal treatments.

References

Herbicidal Effects of Substituted Cyclopropanecarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicidal properties of substituted cyclopropanecarboxylic acids. It details their mode of action, presents quantitative activity data, outlines key experimental protocols for evaluation, and visualizes the underlying biochemical pathways and research workflows. This document is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel herbicidal agents.

Mode of Action: Inhibition of Branched-Chain Amino Acid Biosynthesis

Substituted cyclopropanecarboxylic acids represent a class of compounds with significant potential for herbicidal activity. Their primary mode of action is the inhibition of ketol-acid reductoisomerase (KARI), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] This pathway is essential for plant growth and development but is absent in animals, making KARI an attractive target for selective herbicides.[3][4]

The KARI enzyme catalyzes the conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate.[3] Cyclopropane-1,1-dicarboxylate (CPD) and its analogues act as inhibitors of this enzyme.[1][5] By blocking this step, the compounds prevent the synthesis of essential amino acids, leading to an accumulation of the substrate 2-acetolactate and ultimately causing growth cessation and plant death.[1][3]

Signaling_Pathway cluster_BCAA_Pathway Branched-Chain Amino Acid (BCAA) Biosynthesis cluster_Inhibition Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase DHIV 2,3-Dihydroxy- isovalerate Acetolactate->DHIV KARI (Enzyme) Acetolactate->DHIV Block BCAAs Valine, Leucine, Isoleucine DHIV->BCAAs ... PlantGrowth Protein Synthesis & Plant Growth BCAAs->PlantGrowth Inhibitor Substituted Cyclopropanecarboxylic Acids Inhibitor->Block Acetolactate_to_DHIV_edge Acetolactate_to_DHIV_edge

Figure 1: Inhibition of the KARI enzyme by substituted cyclopropanecarboxylic acids.

Quantitative Herbicidal Activity

The herbicidal efficacy of substituted cyclopropanecarboxylic acids and related KARI inhibitors varies significantly with their chemical structure and the target plant species. Research has identified several analogues with measurable activity, ranging from enzymatic inhibition constants (Ki) to whole-plant growth inhibition percentages. While many synthesized cyclopropane-1,1-dicarboxylic acid (CPD) analogues show low general herbicidal activity, specific substitutions can confer moderate to high potency.[1][2]

Compound/AnalogueTargetMetricValue/ResultCitation
N,N′-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideBentgrass (Agrostis stolonifera)Herbicidal ActivityModerate activity observed[1][2]
Pyrimidinedione analogue (1a)Multiple SpeciesHerbicidal ActivityStrongest activity among tested KARI inhibitors[3]
Pyrimidinedione analogue (1f)Brassica campestrisGrowth Inhibition63% inhibition at 10 mg/mL[3][6]
Cyclopropane-1,1-dicarboxylate (CPD)Mycobacterium tuberculosis KARIKi3.03 µM[5]
Cyclopropane-1,1-dicarboxylate (CPD)Campylobacter jejuni KARIKi0.59 µM[5]
N-hydroxy-N-isopropyloxamate (IpOHA)Mycobacterium tuberculosis KARIKi~26 nM[5]

Experimental Protocols

Evaluating the herbicidal potential of substituted cyclopropanecarboxylic acids involves a combination of in vitro enzyme assays and whole-organism bioassays.

Protocol for Whole-Plant Herbicidal Bioassay

This protocol is adapted from methodologies used to test novel compounds on indicator plant species such as lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera).[1][7]

  • Seed Germination and Growth:

    • Place 50 seeds of the test species (e.g., Lactuca sativa) onto blotting paper within a Petri dish (9 cm diameter).

    • Moisten the paper with 5 mL of a nutrient solution or sterile deionized water.

    • Prepare a log series of herbicide concentrations in the chosen solvent (e.g., acetone or DMSO), ensuring the final solvent concentration in the Petri dish does not exceed 0.5%. A solvent-only treatment serves as the negative control.

    • Apply the test solutions to the respective Petri dishes. Include a known commercial herbicide as a positive control.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Incubate the dishes in a controlled growth chamber at 25°C with a 16/8 hour light/dark photoperiod.

  • Data Collection and Analysis:

    • After 7-10 days, measure the root and shoot length of the seedlings.

    • Record visual signs of phytotoxicity, such as chlorosis, necrosis, and growth malformation.[8]

    • Calculate the percent inhibition of growth for each concentration relative to the negative control.

    • Determine the IC50 value (the concentration required to inhibit growth by 50%) by fitting the data to a dose-response curve.

Protocol for In Vitro KARI Enzyme Inhibition Assay

This protocol outlines the procedure for measuring the direct inhibitory effect of compounds on the KARI enzyme.[5][9]

  • Enzyme and Reagent Preparation:

    • Express and purify recombinant KARI enzyme from a plant source (e.g., rice, Oryza sativa) or a model organism.[4]

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).

    • Prepare stock solutions of the substrate (2-acetolactate) and the cofactor (NADPH).

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a concentration series.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer, KARI enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (2-acetolactate) and NADPH.

    • Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Determine the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies with varying substrate concentrations.

    • Calculate the Ki (inhibition constant) or IC50 value for each test compound.

Research and Development Workflow

The discovery of novel herbicides based on substituted cyclopropanecarboxylic acids follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Workflow A Design & Synthesis B Primary Screening (Whole-Plant Bioassay) A->B Synthesized Analogues C Dose-Response Analysis B->C Active Compounds I No Significant Activity B->I D Identification of Hits C->D Calculate IC50 E Mechanism of Action Study (KARI Inhibition Assay) D->E Potent Hits D->I Weak Hits F Structure-Activity Relationship (SAR) E->F Confirm Target G Lead Optimization F->G SAR Data G->A Design New Analogues H Advanced Trials (Greenhouse & Field) G->H Optimized Lead Compound

Figure 2: General workflow for the discovery and optimization of cyclopropanecarboxylic acid herbicides.

References

Methodological & Application

Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclopropanation of 2,4-dichlorophenylacetonitrile to form the intermediate, 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile. Subsequent hydrolysis of the nitrile yields the target carboxylic acid. This protocol includes detailed experimental procedures, a summary of expected yields, and graphical representations of the synthetic pathway and workflow.

Data Presentation

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Cyclopropanation2,4-Dichlorophenylacetonitrile1-(2,4-Dichlorophenyl)cyclopropanecarbonitrileSodium Amide, 1,2-DibromoethaneToluene80-904~85>95 (by GC)
2Hydrolysis1-(2,4-Dichlorophenyl)cyclopropanecarbonitrileThis compoundSodium Hydroxide, Sulfuric AcidEthanol/Water100 (Reflux)6~75-80>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

This procedure outlines the synthesis of the nitrile intermediate via a phase-transfer catalyzed cyclopropanation.

Materials:

  • 2,4-Dichlorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium amide (NaNH₂)

  • Toluene, anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2,4-dichlorophenylacetonitrile (1.0 eq) and anhydrous toluene (10 mL per gram of nitrile).

  • With vigorous stirring, add sodium amide (1.2 eq) portion-wise at room temperature.

  • Heat the mixture to 80-90 °C and add 1,2-dibromoethane (1.5 eq) dropwise over 30 minutes.

  • Maintain the reaction at 80-90 °C for 4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile to this compound

This procedure details the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Materials:

  • 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile (1.0 eq) in ethanol (15 mL per gram of nitrile).

  • Add a 20% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 6 hours. The reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy or by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated sulfuric acid.

  • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

  • Dry the final product under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Start 2,4-Dichlorophenylacetonitrile Reaction1 React with NaNH2 and 1,2-Dibromoethane Start->Reaction1 Purification1 Aqueous Workup & Column Chromatography Reaction1->Purification1 Intermediate 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile Reaction2 Hydrolyze with NaOH, then acidify with H2SO4 Intermediate->Reaction2 Purification1->Intermediate Purification2 Precipitation & Recrystallization Reaction2->Purification2 FinalProduct This compound Purification2->FinalProduct Reaction_Pathway cluster_reactants cluster_intermediate cluster_product R1 2,4-Dichlorophenylacetonitrile I1 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile R1->I1 1) NaNH2, Toluene 2) Heat R2 + 1,2-Dibromoethane P1 This compound I1->P1 1) NaOH, EtOH/H2O, Reflux 2) H2SO4

Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid from Dichlorobenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with 2,4-dichlorobenzyl chloride, a readily available derivative of dichlorobenzene. The described synthetic route involves a three-step process: cyanation of the benzyl chloride, phase-transfer catalyzed cyclopropanation of the resulting acetonitrile, and subsequent hydrolysis to the final carboxylic acid product.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below, outlining the transformation from the starting material to the final product through key intermediates.

Synthetic_Pathway start 2,4-Dichlorobenzyl chloride intermediate1 2,4-Dichlorophenylacetonitrile start->intermediate1  NaCN, PTC   intermediate2 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile intermediate1->intermediate2  BrCH2CH2Cl, NaOH, PTC   product 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid intermediate2->product  H2SO4, H2O, heat  

Caption: Synthetic route for this compound.

Step 1: Synthesis of 2,4-Dichlorophenylacetonitrile

This initial step involves the nucleophilic substitution of the chlorine atom in 2,4-dichlorobenzyl chloride with a cyanide group to form 2,4-dichlorophenylacetonitrile. The use of a phase-transfer catalyst (PTC) facilitates the reaction between the aqueous sodium cyanide and the organic-soluble benzyl chloride.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorobenzyl chloride (1.0 mmol), sodium cyanide (2.0 mmol), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC) (0.05 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Extract the product with diethyl ether (2 x 10 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Starting Material2,4-Dichlorobenzyl chlorideGeneral Protocol
Key ReagentsSodium cyanide, TEBACGeneral Protocol
SolventWater, Diethyl etherGeneral Protocol
Reaction Time2 - 4 hoursEstimated
YieldGood to excellent[1][2]

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

This key step involves the cyclopropanation of 2,4-dichlorophenylacetonitrile using 1-bromo-2-chloroethane under phase-transfer catalytic conditions. The strong base deprotonates the acetonitrile, and the resulting carbanion undergoes a tandem alkylation and intramolecular cyclization.

Experimental Protocol
  • Reaction Setup: To a stirred solution of 2,4-dichlorophenylacetonitrile (10 mmol) and 1-bromo-2-chloroethane (15 mmol) in 20 mL of a suitable organic solvent (e.g., toluene), add TEBAC (1 mmol).

  • Base Addition: Slowly add 10 mL of 50% aqueous sodium hydroxide solution. An exothermic reaction may be observed.

  • Reaction Conditions: Stir the mixture vigorously at 50°C for 4-6 hours. The formation of a thick reaction mixture may occur, in which case additional solvent can be added.

  • Work-up: After the reaction is complete, dilute the mixture with water and separate the organic phase. Wash the organic layer with 5% aqueous HCl, followed by water, and then dry over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent, and purify the residue by vacuum distillation or column chromatography to obtain 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile.

Quantitative Data
ParameterValueReference
Starting Material2,4-DichlorophenylacetonitrileAdapted from[1]
Key Reagents1-Bromo-2-chloroethane, 50% NaOH, TEBAC[1]
SolventToluene[1]
Reaction Temperature50°C[1]
Reaction Time4 - 6 hours[1]
Yield60-70% (estimated)Based on similar substrates[1]

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the cyclopropanecarbonitrile intermediate to the desired carboxylic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile (5 mmol).

  • Acid Addition: Carefully add a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The carboxylic acid product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
ParameterValueReference
Starting Material1-(2,4-Dichlorophenyl)cyclopropanecarbonitrileGeneral Protocol
Key ReagentsConcentrated Sulfuric Acid, Water[3][4]
Reaction Temperature100 - 110°CGeneral Protocol
Reaction Time4 - 8 hoursGeneral Protocol
YieldHigh[3][4]

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Hydrolysis s1_start Combine Reagents: 2,4-Dichlorobenzyl chloride, NaCN, PTC, Water s1_react Reflux (2-4h) s1_start->s1_react s1_workup Extraction with Diethyl Ether s1_react->s1_workup s1_purify Dry and Concentrate s1_workup->s1_purify s2_start Combine Reagents: Acetonitrile derivative, BrCH2CH2Cl, PTC, Toluene s1_purify->s2_start Intermediate 1 s2_base Add 50% NaOH s2_start->s2_base s2_react Stir at 50°C (4-6h) s2_base->s2_react s2_workup Aqueous Workup s2_react->s2_workup s2_purify Vacuum Distillation or Column Chromatography s2_workup->s2_purify s3_start Combine Reagents: Cyclopropanecarbonitrile, H2SO4, Water s2_purify->s3_start Intermediate 2 s3_react Reflux (4-8h) s3_start->s3_react s3_workup Pour onto Ice s3_react->s3_workup s3_purify Filter and Recrystallize s3_workup->s3_purify final_product This compound s3_purify->final_product Final Product

Caption: General laboratory workflow for the synthesis.

References

Application Note: HPLC Analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its chemical structure includes a chiral center, making the separation of its enantiomers a critical aspect for development and quality control. This document provides detailed protocols for both achiral (reverse-phase) and chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. The reverse-phase method is suitable for determining purity and potency, while the chiral method provides a starting point for enantiomeric separation.

The compound has a molecular formula of C₁₀H₈Cl₂O₂ and a molecular weight of approximately 231.08 g/mol [1][2][3]. Its predicted pKa of around 3.75 and LogP value of approximately 3.2 suggest that reverse-phase chromatography with an acidified mobile phase is a suitable analytical approach[1][2].

Part 1: Achiral Analysis for Purity and Potency Determination

This protocol details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Experimental Protocol

1. Instrumentation and Consumables

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.45 µm).

2. Chemicals and Reagents

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade.

3. Chromatographic Conditions The following conditions are based on established methods for similar acidic, aromatic compounds and can be adapted as needed[1][4][5].

ParameterRecommended Setting
Stationary Phase (Column) Newcrom R1 or equivalent C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (v/v)
Mode Isocratic, 60:40 (Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

4. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% phosphoric acid solution in water by adding 1.0 mL of H₃PO₄ to 1 L of HPLC-grade water. Mix thoroughly. The mobile phase is then prepared by mixing this aqueous solution with acetonitrile in the specified ratio (e.g., 400 mL aqueous solution and 600 mL acetonitrile for a 1 L preparation).

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask to achieve a final concentration of approximately 100 µg/mL. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary

The following table summarizes typical performance characteristics for a validated method of this type[6][7].

ParameterTypical Result
Linearity (R²) > 0.999
Concentration Range 10 - 150 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Experimental Workflow Diagram

G prep Sample & Standard Preparation inject Inject Sample/ Standard prep->inject 1 hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc->inject 2 separate Chromatographic Separation inject->separate detect UV Detection (230 nm) separate->detect data Data Acquisition (Chromatogram) detect->data analyze Data Analysis (Peak Integration, Quantification) data->analyze report Generate Report (Purity, Potency) analyze->report

Caption: Workflow for achiral HPLC analysis.

Part 2: Chiral Separation Method Development

This protocol provides a starting point for developing a chiral separation method, essential for controlling the enantiomeric purity of this compound. Chiral separation is most often achieved using a Chiral Stationary Phase (CSP)[8][9].

Experimental Protocol

1. Instrumentation and Reagents

  • Instrumentation is the same as for the achiral method.

  • Solvents for normal phase chromatography: n-Heptane or n-Hexane (HPLC grade), Isopropanol (IPA) or Ethanol (HPLC grade).

  • Acidic additive: Trifluoroacetic acid (TFA).

2. Chromatographic Conditions Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds and are recommended as a starting point[8].

ParameterRecommended Setting
Stationary Phase (Column) Cellulose or Amylose-based CSP (e.g., Lux® Cellulose-1, CHIRALPAK® AD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Heptane : Isopropanol with 0.1% TFA (v/v)
Mode Isocratic, 90:10 (Heptane:IPA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Note: The ratio of Heptane to IPA is the most critical parameter for optimizing the separation of enantiomers. This ratio may need to be adjusted (e.g., to 95:5 or 80:20) to achieve baseline resolution. The addition of TFA is crucial for improving the peak shape of acidic analytes.

Factors Influencing HPLC Separation

G cluster_input Controllable Factors cluster_output Performance Outcomes sp Stationary Phase (e.g., C18, Chiral) retention Retention Time sp->retention resolution Resolution sp->resolution selectivity Selectivity sp->selectivity mp Mobile Phase (Composition, pH) mp->retention mp->resolution mp->selectivity op Operating Parameters (Flow Rate, Temp.) op->retention op->resolution

Caption: Key factors influencing HPLC separation.

Conclusion

The methods outlined provide robust protocols for the comprehensive analysis of this compound. The reverse-phase method is suitable for routine quality control, including purity and potency testing. The chiral separation method serves as a foundational approach for the critical evaluation of enantiomeric purity, which can be further optimized to meet specific regulatory and development requirements. Both methods utilize standard HPLC instrumentation, making them widely applicable in research and industrial settings.

References

Application Note: 1H NMR Spectrum Analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. It includes predicted spectral data, a comprehensive experimental protocol for sample preparation and NMR data acquisition, and a discussion of the compound's potential biological significance as an inhibitor of Ketol-Acid Reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[1] This information is valuable for the identification, characterization, and further development of this and related compounds in the fields of agrochemical and pharmaceutical research.

Introduction

Predicted 1H NMR Spectral Data

The expected 1H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl3) would exhibit distinct signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the cyclopropane ring. The carboxylic acid proton is also expected to be present, though its chemical shift can be highly variable.

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Broad Singlet1HCarboxylic Acid (-COOH)
~7.5Doublet1HAromatic C-H (H-3)
~7.3Doublet of Doublets1HAromatic C-H (H-5)
~7.2Doublet1HAromatic C-H (H-6)
~1.7-1.8Multiplet2HCyclopropane (-CH2-)
~1.3-1.4Multiplet2HCyclopropane (-CH2-)

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific spectrometer frequency.

Experimental Protocols

I. Sample Preparation for 1H NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for 1H NMR spectroscopy.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl3) or other appropriate deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Gently vortex the vial to fully dissolve the sample. If the sample does not dissolve completely, gentle warming or sonication may be applied. Ensure the final solution is homogeneous.

  • Filtration and Transfer: To remove any particulate matter that could affect the spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. 1H NMR Data Acquisition

This protocol provides general guidelines for acquiring a 1H NMR spectrum. Specific parameters may need to be adjusted based on the instrument used.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-16 ppm.

  • Referencing: The residual solvent peak of CDCl3 (δ ≈ 7.26 ppm) can be used for chemical shift referencing.

Potential Biological Significance and Signaling Pathway

Cyclopropane-containing compounds are known for a wide range of biological activities, including enzyme inhibition.[2] A structurally related compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been synthesized and identified as a potential inhibitor of Ketol-Acid Reductoisomerase (KARI).[1][3] KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1]

The proposed mechanism of action for inhibitors of this pathway often involves blocking the active site of the enzyme, thereby preventing the synthesis of essential amino acids and leading to cell death.

KARI_Inhibition_Pathway Substrate α-Acetolactate or α-Aceto-α-hydroxybutyrate KARI Ketol-Acid Reductoisomerase (KARI) Substrate->KARI Binds to Product α,β-Dihydroxy-isovalerate or α,β-Dihydroxy-β-methylvalerate KARI->Product Catalyzes CellDeath Cell Death KARI->CellDeath Inhibition leads to BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Product->BCAA Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->KARI Inhibits

Caption: Proposed inhibitory action of this compound on the KARI pathway.

Conclusion

This application note provides essential information for the 1H NMR analysis of this compound. The predicted spectral data serves as a guide for spectral assignment, and the detailed protocols for sample preparation and data acquisition will enable researchers to obtain high-quality experimental data. The potential of this compound as a KARI inhibitor highlights its relevance in the development of new agrochemicals and pharmaceuticals. Further spectroscopic and biological studies are warranted to fully elucidate its structure-activity relationship.

References

Application Note: Analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a chemical compound of interest in various fields, including agrochemical and pharmaceutical research. Accurate identification and quantification of this compound are crucial for its development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of this and related compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Instrumentation and Methodology

The analysis can be performed on a standard GC-MS system equipped with an electron ionization (EI) source. Due to the carboxylic acid functional group, derivatization is often recommended to improve chromatographic peak shape and thermal stability. Methylation is a common derivatization technique for carboxylic acids prior to GC-MS analysis.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of the underivatized this compound (Molecular Weight: 231.076 g/mol ) under electron ionization is predicted to show a molecular ion peak ([M]⁺) at m/z 230, considering the most abundant isotopes of chlorine (³⁵Cl). The fragmentation pattern is expected to be influenced by the carboxylic acid group, the dichlorophenyl ring, and the cyclopropane ring.

Key predicted fragmentation pathways include:

  • Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 185.

  • Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion can also occur, resulting in a fragment at m/z 186.

  • Cleavage of the cyclopropane ring: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragments.

  • Fragments from the dichlorophenyl group: The dichlorophenyl moiety itself can produce characteristic fragments.

Quantitative Data Summary

The following table summarizes the predicted major ions in the mass spectrum of this compound.

m/z (Predicted)Proposed Fragment IonRelative Abundance
230[M]⁺ C₁₀H₈³⁵Cl₂O₂Moderate
185[M - COOH]⁺High
145[C₈H₅³⁵Cl₂]⁺Moderate
110[C₆H₃³⁵Cl]⁺Moderate
75[C₆H₃]⁺Low

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation (Derivatization)

  • Weigh 1 mg of this compound standard and dissolve it in 1 mL of a suitable solvent like methanol or ethyl acetate.

  • To this solution, add a methylating agent (e.g., diazomethane solution or BF₃-methanol complex) according to the manufacturer's instructions.

  • Allow the reaction to proceed at the recommended temperature and time to ensure complete derivatization to the methyl ester.

  • Quench any excess derivatizing agent as per the recommended procedure.

  • Dilute the derivatized sample to the desired concentration with the appropriate solvent for GC-MS analysis.

2. GC-MS Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Range50-350 amu
Scan ModeFull Scan

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectrum of the derivatized analyte.

  • Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.

  • Analyze the fragmentation pattern to confirm the structure of the compound.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

Visualizations

fragmentation_pathway M This compound [M]⁺ m/z = 230 F1 [M - COOH]⁺ m/z = 185 M->F1 - COOH (45 Da) F2 [C₈H₅Cl₂]⁺ m/z = 145 F1->F2 - C₃H₄ (40 Da) F3 [C₆H₃Cl]⁺ m/z = 110 F2->F3 - C₂H₂Cl (61 Da)

Caption: Predicted fragmentation pathway of this compound.

experimental_workflow start Sample Preparation (Derivatization) gc Gas Chromatography Separation start->gc ms Mass Spectrometry Detection (EI) gc->ms data Data Analysis (TIC and Spectrum) ms->data end Compound Identification and Quantification data->end

Caption: General workflow for GC-MS analysis.

Application Notes and Protocols for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid as a Research Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid as a versatile research intermediate in the synthesis of biologically active compounds. The unique structural combination of a dichlorophenyl ring and a cyclopropane moiety makes this compound a valuable building block in medicinal chemistry and agrochemical research.

Application Notes

This compound serves as a key precursor for the synthesis of a variety of derivatives, primarily through modification of its carboxylic acid group. The most common application is the formation of amides, which can lead to compounds with a range of biological activities.

Intermediate for the Synthesis of Enzyme Inhibitors

The cyclopropane ring can mimic or induce specific conformations that are favorable for binding to enzyme active sites. The dichlorophenyl group can engage in hydrophobic and halogen-bonding interactions, further enhancing binding affinity and specificity.

A notable application of a derivative of this intermediate is in the development of inhibitors for Ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms.[1][2] As this enzyme is absent in mammals, its inhibitors are attractive candidates for the development of novel herbicides and antimicrobial agents.[1]

Precursor for Antimicrobial and Antifungal Agents

Cyclopropane-containing amides have been shown to possess significant antimicrobial and antifungal properties. By coupling this compound with various amines, a library of novel carboxamides can be generated for screening against a panel of bacterial and fungal strains. Recent studies have demonstrated that cyclopropane amide derivatives exhibit activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[3] The 2,4-dichloro substitution on the phenyl ring is a common feature in many commercial fungicides and is known to contribute to the bioactivity of small molecules.

Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

While direct synthesis of DPP-4 inhibitors from this specific intermediate is not yet widely published, the structural motifs are highly relevant. DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[4][5][6] The cyclopropane moiety is a known component in some DPP-4 inhibitor scaffolds, and the dichlorophenyl group is also present in various enzyme inhibitors. Therefore, this compound represents a promising starting point for the design and synthesis of novel DPP-4 inhibitors.

Experimental Protocols

Protocol 1: General Amide Coupling via Acyl Chloride Formation

This protocol describes a general method for the synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxamides by first converting the carboxylic acid to its more reactive acyl chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired amine (1.0 - 1.2 eq) and a base such as triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.

Workflow for Amide Synthesis via Acyl Chloride

G A This compound B Acyl Chloride Formation (SOCl₂ or (COCl)₂) A->B Reagent C 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride B->C E Amide Coupling C->E Intermediate D Amine + Base D->E Reactant F Crude Amide Product E->F G Purification (Column Chromatography) F->G H Pure Amide Derivative G->H

Caption: General workflow for the synthesis of amides from this compound via an acyl chloride intermediate.

Protocol 2: Direct Amide Coupling using Coupling Reagents

This protocol outlines the direct formation of an amide bond from the carboxylic acid and an amine using a peptide coupling reagent. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling reagent: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Additive (optional but recommended): 1-Hydroxybenzotriazole (HOBt)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (LiCl) solution (5% aqueous, for DMF workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and HOBt (1.0 - 1.2 eq, if used) in anhydrous DMF or DCM.

  • Add the coupling reagent (e.g., EDC, 1.2 - 1.5 eq) to the mixture.

  • Add the base (e.g., DIPEA, 2.0 - 3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC.

  • Work-up (for DCM): Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Work-up (for DMF): Dilute the reaction mixture with EtOAc and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure amide.

Workflow for Direct Amide Coupling

G cluster_reactants Reactants A This compound E Direct Amide Coupling in Anhydrous Solvent A->E B Amine B->E C Coupling Reagent (e.g., EDC, HATU) C->E D Base (e.g., DIPEA) D->E F Crude Amide Product E->F G Aqueous Work-up F->G H Purification G->H I Pure Amide Derivative H->I

Caption: General workflow for the direct synthesis of amides using coupling reagents.

Data Presentation

The following table summarizes the biological activity of a representative amide derivative synthesized from a related cyclopropanecarboxylic acid, demonstrating the potential of this class of compounds.

Compound NameTarget EnzymeOrganismBiological ActivityReference
1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamideKetol-acid reductoisomerase (KARI)Escherichia coliBioactive[1][2]

Further quantitative data such as IC₅₀ or MIC values would be determined through specific biological assays of newly synthesized derivatives.

Signaling Pathway

The target enzyme, Ketol-acid reductoisomerase (KARI), is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is crucial for the growth and development of plants and microorganisms. Inhibition of KARI disrupts this pathway, leading to the accumulation of toxic intermediates and starvation for essential amino acids, ultimately resulting in cell death.

Branched-Chain Amino Acid Biosynthesis Pathway and KARI Inhibition

BCAA_Pathway Pyruvate Pyruvate Acetolactate_synthase Acetolactate synthase Pyruvate->Acetolactate_synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Acetolactate_synthase alpha_Acetolactate α-Acetolactate Acetolactate_synthase->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Acetolactate_synthase->alpha_Aceto_alpha_hydroxybutyrate KARI Ketol-acid reductoisomerase (KARI) alpha_Acetolactate->KARI alpha_Aceto_alpha_hydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate KARI->Dihydroxy_isovalerate Dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate KARI->Dihydroxy_methylvalerate DHAD Dihydroxyacid dehydratase Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate->DHAD Keto_isovalerate α-Keto-isovalerate DHAD->Keto_isovalerate Keto_methylvalerate α-Keto-β-methylvalerate DHAD->Keto_methylvalerate BCAT Branched-chain amino acid aminotransferase Keto_isovalerate->BCAT Leucine Leucine Keto_isovalerate->Leucine Keto_methylvalerate->BCAT Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine Inhibitor 1-Cyano-N-(2,4-dichlorophenyl) cyclopropanecarboxamide Inhibitor->KARI

Caption: Inhibition of KARI by a derivative of this compound disrupts the biosynthesis of branched-chain amino acids.

References

Application Notes and Protocols: 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a key building block in the synthesis of modern agrochemicals. Its rigid cyclopropane scaffold and the presence of the dichlorophenyl moiety are crucial structural features for the biological activity of its derivatives. The primary application of this carboxylic acid is as a precursor in the multi-step synthesis of prothioconazole, a broad-spectrum systemic fungicide belonging to the triazolinthione class. Prothioconazole is widely used for the control of a variety of fungal diseases in crops such as cereals, beans, and oilseed rape.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[2][3]

These application notes provide an overview of the synthetic utility of this compound, with a focus on its conversion to key intermediates for prothioconazole synthesis. Detailed, illustrative protocols based on published synthetic routes are also presented.

Application Note 1: Synthesis of Prothioconazole Precursor

Overview

This compound serves as a crucial starting material for the synthesis of key intermediates of prothioconazole. A common synthetic strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This intermediate can then undergo a variety of transformations to build the core structure of the final fungicidal molecule. The synthetic pathway often involves the formation of a ketone, followed by the introduction of the triazole ring and subsequent modifications to yield prothioconazole. While multiple synthetic routes to prothioconazole exist, many converge on common intermediates that can be derived from this compound.[1][4][5]

Synthetic Strategy Overview

A plausible and widely referenced synthetic approach involves the conversion of the carboxylic acid to an acyl chloride, followed by a reaction to form a chloroketone, which is a direct precursor for the introduction of the triazole moiety. This multi-step process is outlined in the diagram below.

A 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid B 1-(2,4-Dichlorophenyl) cyclopropanecarbonyl chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C 2-Chloro-1-(2,4-dichlorophenyl) cyclopropyl ethanone (Key Intermediate) B->C Reaction with Diazomethane followed by HCl D Prothioconazole C->D Multi-step Synthesis (e.g., introduction of triazole, Grignard reaction)

Caption: Proposed synthetic pathway from this compound to Prothioconazole.

Experimental Protocols

The following protocols are illustrative and synthesized from various patented and published methods. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride

This protocol describes the conversion of the starting carboxylic acid to its corresponding acyl chloride, a key reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser and gas trap

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Chloro-1-(1-(2,4-dichlorophenyl)cyclopropyl)ethan-1-one

This protocol outlines a plausible method for the synthesis of a key chloroketone intermediate from the acyl chloride. Note: This is a generalized procedure; specific conditions may vary based on the chosen reagents and scale.

Materials:

  • 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride

  • Diazomethane (CH₂N₂) in an ethereal solution (handle with extreme caution due to its toxicity and explosive nature) or Trimethylsilyldiazomethane.

  • Anhydrous diethyl ether

  • Anhydrous Hydrogen Chloride (HCl) in diethyl ether

  • Dry glassware and magnetic stirrer

Procedure:

  • Dissolve the crude 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diazomethane in diethyl ether with stirring until the yellow color of diazomethane persists.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Slowly add a solution of anhydrous HCl in diethyl ether to the reaction mixture at 0°C. Nitrogen gas will be evolved.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroketone.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Synthesis of Prothioconazole from Key Intermediates

The synthesis of prothioconazole from the chloroketone intermediate is a multi-step process. A common route involves the reaction with 1,2,4-triazole, followed by a Grignard reaction and subsequent cyclization to form the triazolinthione ring. Several patents describe variations of this process.[5][6][7]

Workflow for Prothioconazole Synthesis:

G cluster_0 Intermediate Synthesis cluster_1 Core Structure Assembly cluster_2 Final Product Formation A 2-Chloro-1-(1-chlorocyclopropyl)ethanone B 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one A->B 1,2,4-Triazole, Base, Phase Transfer Catalyst C 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)- 3-(1,2,4-triazol-1-yl)propan-2-ol B->C 2-Chlorobenzylmagnesium chloride (Grignard Reagent) D Prothioconazole C->D Sulfur source, High Temperature

Caption: General workflow for the synthesis of Prothioconazole from a key intermediate.

Quantitative Data

The yield and purity of intermediates are critical for the overall efficiency of the synthesis. The following table summarizes reported data for a key step in the prothioconazole synthesis.

Intermediate ProductReactantsSolvent SystemCatalystYieldPurityReference
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazoleTHF/WaterPhase Transfer Catalyst93%99%[1]

Mode of Action of Prothioconazole

Prothioconazole acts as a demethylation inhibitor (DMI) of sterol biosynthesis.[2] Specifically, it inhibits the enzyme cytochrome P450-dependent 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Prothioconazole Prothioconazole CYP51 14α-demethylase (CYP51) Prothioconazole->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalyzed conversion Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Simplified signaling pathway of Prothioconazole's mode of action.

References

Pharmaceutical Applications of Cyclopropanecarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarboxylic acid derivatives have emerged as a significant class of compounds in pharmaceutical research and development. The unique structural and electronic properties of the cyclopropane ring impart favorable characteristics to drug candidates, including enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Therapeutic Applications and Mechanisms of Action

Cyclopropanecarboxylic acid derivatives have demonstrated efficacy in a range of therapeutic areas, acting on various biological targets.

Central Nervous System (CNS) Disorders: Antidepressants

Midalcipran (Milnacipran) , a notable example, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of depression and fibromyalgia.[1] The cyclopropane moiety is crucial for its unique pharmacological profile.

  • Mechanism of Action: Milnacipran blocks the reuptake of both serotonin (5-HT) and norepinephrine (NE) with similar efficacy, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This dual action is believed to be responsible for its antidepressant and analgesic effects. Unlike many other antidepressants, milnacipran has a low affinity for other neurotransmitter receptors, which contributes to a favorable side-effect profile.[2]

Inflammatory and Respiratory Diseases: Leukotriene C4 Synthase Inhibitors

Cyclopropanecarboxylic acid derivatives have been developed as potent inhibitors of leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of pro-inflammatory cysteinyl leukotrienes (CysLTs).[3] CysLTs are implicated in the pathophysiology of asthma and other inflammatory conditions.[4]

  • Mechanism of Action: By inhibiting LTC4S, these compounds prevent the conversion of leukotriene A4 (LTA4) to LTC4, thereby reducing the levels of all downstream CysLTs (LTC4, LTD4, and LTE4). This leads to a reduction in bronchoconstriction, airway inflammation, and mucus production.[4] AZD9898 is a potent oral LTC4S inhibitor that has been investigated for the treatment of asthma.[3][5]

Infectious Diseases: Antiviral Agents

Certain cyclopropanecarboxylic acid derivatives isolated from natural sources have shown promising antiviral activity. For instance, sydocyclopropanes A-D, isolated from a deep-sea-derived fungus, have demonstrated inhibitory effects against the H1N1 influenza virus.[6]

  • Mechanism of Action: The precise mechanism of action for these antiviral compounds is still under investigation, but they have been shown to inhibit the cytopathic effect of the virus in cell-based assays.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative cyclopropanecarboxylic acid derivatives across different therapeutic applications.

Table 1: In Vitro Potency of Cyclopropanecarboxylic Acid Derivatives
Compound/Derivative ClassTargetAssay SystemIC50Reference(s)
AZD9898 Leukotriene C4 Synthase (LTC4S)Enzyme Assay0.28 nM[3][5]
Human Peripheral Blood Mononuclear Cells (PBMC)6.2 nM (free)[5]
GJG057 Leukotriene C4 Synthase (LTC4S)Human Whole Blood LTC4 Release Assay44 nM
Sydocyclopropane A Influenza A/WSN/33 (H1N1)Cytopathic Effect (CPE) Reduction Assay26.7 µM[6]
Sydocyclopropane B Influenza A/WSN/33 (H1N1)Cytopathic Effect (CPE) Reduction Assay58.9 µM[6]
Sydocyclopropane C Influenza A/WSN/33 (H1N1)Cytopathic Effect (CPE) Reduction Assay77.2 µM[6]
Sydocyclopropane D Influenza A/WSN/33 (H1N1)Cytopathic Effect (CPE) Reduction Assay66.4 µM[6]
Table 2: Preclinical Pharmacokinetic Parameters of Milnacipran in Mice (30 mg/kg dose)
Administration RouteCmaxTmaxAUC (0-inf)Bioavailability (%)Reference(s)
Intravenous (IV)1653 ± 156 ng/mL5 min129,540 ± 15,210 ng·min/mL100[7]
Intraperitoneal (IP)1243 ± 145 ng/mL5 min119,810 ± 13,540 ng·min/mL92.5[7][8]

Experimental Protocols

Synthesis of Cyclopropanecarboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives, which have shown potential as antiproliferative agents.[1][9]

Step 1: Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acids

  • To a solution of the appropriately substituted 2-phenylacetonitrile in a suitable solvent, add 1,2-dibromoethane.

  • Add a base (e.g., sodium hydroxide) and heat the reaction mixture. The optimal temperature is typically around 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Hydrolyze the resulting cyclopropylnitrile to the corresponding carboxylic acid using a strong acid (e.g., concentrated hydrochloric acid) with heating.

  • Purify the 1-phenylcyclopropanecarboxylic acid derivative by crystallization or chromatography.

Step 2: Amide Coupling

  • Dissolve the synthesized 1-phenylcyclopropanecarboxylic acid derivative in a suitable aprotic solvent (e.g., dimethylformamide).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Add the desired amine component (e.g., Methyl 2-(aminophenoxy)acetate).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Purify the final 1-phenylcyclopropane carboxamide derivative by column chromatography.

Biological Assays

This protocol is adapted from a study on the discovery of KARI inhibitors.[8]

Materials:

  • Purified KARI enzyme

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 50 mM MgCl₂

  • NADPH solution (200 µM in Assay Buffer)

  • Substrate: 2-acetolactate solution (600 µM in Assay Buffer)

  • Test compounds (cyclopropanecarboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing:

    • Assay Buffer

    • 200 µM NADPH

    • Purified KARI enzyme

    • Test compound at various concentrations (or vehicle control)

  • Pre-incubate the mixture for 30 minutes at room temperature.

  • Initiate the reaction by adding 2-acetolactate to a final concentration of 600 µM.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction from the linear portion of the curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

This protocol provides a general framework for assessing the antiviral activity of cyclopropanecarboxylic acid derivatives.[1][3][9][10]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2)

  • Virus stock with a known titer

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Infect the cells (except for the cell control wells) with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.

  • Determine the IC50 (the concentration that inhibits CPE by 50%) and CC50 (the concentration that causes 50% cytotoxicity in uninfected cells) values.

Signaling Pathways and Experimental Workflows

Leukotriene Biosynthesis Pathway and Inhibition

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for LTC4S inhibitors.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTC4 Leukotriene C4 (LTC4) LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 5-LO->LTA4 LTA4H->LTB4 LTC4S->LTC4 Inhibitor Cyclopropanecarboxylic Acid Derivatives (e.g., AZD9898) Inhibitor->LTC4S

Leukotriene biosynthesis pathway and LTC4S inhibition.
Experimental Workflow for KARI Inhibition Assay

The following diagram outlines the key steps in the KARI inhibition assay protocol.

KARI_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, NADPH, and KARI Enzyme Mix_Components Mix Buffer, NADPH, Enzyme, and Test Compound in 96-well plate Prep_Reagents->Mix_Components Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Mix_Components Pre_Incubate Pre-incubate for 30 minutes at Room Temperature Mix_Components->Pre_Incubate Start_Reaction Initiate Reaction with 2-acetolactate Pre_Incubate->Start_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm for 5 minutes Start_Reaction->Monitor_Absorbance Calc_Rate Calculate Reaction Rate Monitor_Absorbance->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

Workflow for the KARI enzyme inhibition assay.
Logical Relationship of Cyclopropane as a Bioisostere

The cyclopropane ring is often used as a bioisosteric replacement for other chemical groups, such as a gem-dimethyl group or a vinyl group, to improve the pharmaceutical properties of a molecule.

Bioisostere_Relationship cluster_lead Lead Compound Moiety cluster_replacement Bioisosteric Replacement cluster_properties Improved Properties Gem_Dimethyl gem-Dimethyl Group Cyclopropane Cyclopropane Ring Gem_Dimethyl->Cyclopropane Replaced by Vinyl_Group Vinyl Group Vinyl_Group->Cyclopropane Replaced by Metabolic_Stability Increased Metabolic Stability Cyclopropane->Metabolic_Stability Potency Enhanced Potency Cyclopropane->Potency PK_Profile Improved Pharmacokinetic Profile Cyclopropane->PK_Profile Reduced_Off_Target Reduced Off-Target Effects Cyclopropane->Reduced_Off_Target

Bioisosteric replacement with a cyclopropane ring.

References

Application Notes and Protocols for the Preparation of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a valuable synthetic intermediate. The cyclopropane motif is a key feature in a variety of biologically active molecules, offering conformational rigidity and metabolic stability.[1][2] Its derivatives are explored in pharmaceuticals and agrochemicals for potential therapeutic and pesticidal activities.[1][3] This document provides detailed protocols for the synthesis of two major classes of derivatives: amides and esters. The protocols are based on established and reliable organic chemistry methodologies.

Key Synthetic Pathways

The primary functional group, a carboxylic acid, allows for straightforward derivatization. The two main pathways detailed here are:

  • Amide Formation: This is typically achieved either through the conversion of the carboxylic acid to a more reactive acyl chloride intermediate followed by reaction with an amine, or by direct coupling of the acid and amine using a coupling agent.

  • Ester Formation: The most common method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.[4][5]

Protocol 1: Preparation of 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a highly reactive intermediate suitable for subsequent reactions with nucleophiles like amines.

Experimental Workflow

G start This compound reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent Reacts with conditions Anhydrous Solvent (e.g., Toluene) Optional: cat. DMF Heat (e.g., 60°C) reagent->conditions Under workup Removal of excess reagent (Distillation under reduced pressure) conditions->workup Followed by product 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride workup->product Yields

Caption: Workflow for Acyl Chloride Synthesis.

Materials

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous toluene or Dichloromethane (DCM)

  • Catalytic amount of N,N-Dimethylformamide (DMF) (optional)

  • Nitrogen or Argon gas supply

Equipment

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas bubbler or trap for acidic gases (HCl, SO₂)

  • Rotary evaporator

Procedure

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Add anhydrous toluene (or DCM) to dissolve or suspend the acid.

  • Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the stirring mixture at room temperature. A catalytic drop of DMF can be added to facilitate the reaction.[6]

  • Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.

  • Heat the reaction mixture to approximately 60-70°C for 2-4 hours.[6][7] The progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[6]

  • The resulting crude 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride is often used in the next step without further purification.

ParameterConditionReference
Chlorinating Agent Thionyl chloride (SOCl₂) or Oxalyl chloride[6]
Solvent Anhydrous Toluene or DCM[8]
Catalyst N,N-Dimethylformamide (DMF) (optional)[6]
Temperature 60-70°C[6][7]
Reaction Time 2-6 hours[9]
Typical Yield High (often quantitative and used in situ)[8]

Protocol 2: Synthesis of Amide Derivatives

Amides are synthesized by reacting the carboxylic acid (or its activated form) with a primary or secondary amine. Two common methods are presented.

Method A: From Acyl Chloride (Schotten-Baumann Conditions)

Procedure

  • Dissolve the desired primary or secondary amine (1.0 eq.) in DCM in a flask.

  • Add a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride (1.1 eq.) in DCM to the cooled amine solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-16 hours.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Method B: Direct Coupling with a Carbodiimide Reagent

Experimental Workflow

G start This compound + Amine (R-NH₂) reagent Coupling Agent (EDC, DCC) Optional: Additive (HOBt) start->reagent Reacts with conditions Aprotic Solvent (DMF, DCM) Base (DIPEA) Room Temperature reagent->conditions Under workup Aqueous Workup Purification (Chromatography) conditions->workup Followed by product Amide Derivative workup->product Yields

Caption: Workflow for Direct Amide Coupling.

Procedure

  • Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an aprotic solvent like DMF or DCM.[10]

  • Cool the solution to 0°C in an ice bath.

  • Add a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the mixture.[11][12]

  • If the amine is used as a salt (e.g., hydrochloride), add a base like DIPEA (2-3 eq.).[10]

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 12-24 hours.

  • If using DCC, a urea byproduct will precipitate; filter it off.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water, dilute acid, and brine.

  • Dry the organic phase, concentrate, and purify the resulting amide by column chromatography.

ParameterMethod A (Acyl Chloride)Method B (Direct Coupling)Reference
Activating Agent Thionyl Chloride/Oxalyl ChlorideEDC, DCC, HATU[10][13]
Amine Source Primary or Secondary AminePrimary or Secondary Amine[10]
Solvent DCM, THFDMF, DCM[10][13]
Base TEA, DIPEA, PyridineDIPEA (if needed)[10]
Temperature 0°C to Room Temperature0°C to Room Temperature[10]
Reaction Time 1-16 hours12-24 hours[10]
Typical Yield 70-95%60-90%[12]

Protocol 3: Synthesis of Ester Derivatives (Fischer Esterification)

This protocol describes the acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester.

Procedure

  • In a round-bottom flask, combine this compound (1.0 eq.) and the desired alcohol (often used in large excess, acting as the solvent).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).[4]

  • Heat the mixture to reflux for 4-24 hours. The reaction is an equilibrium, and removal of the water byproduct (e.g., with a Dean-Stark apparatus) can drive it to completion.[4]

  • After cooling, neutralize the excess acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the ester with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the crude ester by distillation or column chromatography.

ParameterConditionReference
Alcohol Primary or Secondary Alcohol (often in excess)[5]
Catalyst Concentrated H₂SO₄, TsOH[4]
Temperature Reflux[5]
Reaction Time 4-24 hours[4]
Workup Neutralization, Extraction[4]
Typical Yield 60-85%[4]

Safety Precautions

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They release toxic gases (HCl, SO₂, CO, CO₂). Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[6]

  • Carbodiimide reagents (DCC, EDC) are potent allergens and skin sensitizers. Avoid inhalation and skin contact.[10]

  • Strong acids (H₂SO₄) are highly corrosive. Add them slowly and carefully to the reaction mixture.

  • Always perform these reactions in a fume hood and wear appropriate PPE.

References

Application Notes and Protocols for the Quantification of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid in various matrices. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a range of options for sensitivity and selectivity.

While a specific, fully validated method with comprehensive quantitative data for this compound is not publicly available, this document synthesizes information from established methods for structurally similar acidic compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and other pharmaceutical compounds. The provided quantitative data should be considered representative for analogous compounds and serve as a guideline for method development and validation.

Application Note 1: Quantification by Reverse-Phase HPLC-UV

This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations where concentration levels are relatively high.

Principle

The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from potential impurities and formulation excipients.[1] The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Quantification is performed using an external standard calibration curve with UV detection.

Experimental Protocol

2.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (HPLC grade)

  • This compound reference standard

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2.2. Instrumentation

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid (for non-MS applications) or 0.1% formic acid (for MS-compatible methods).[1] The ratio should be optimized for ideal retention and peak shape (e.g., 65:35 v/v Acetonitrile:Water with 0.1% acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a wavelength around 220-230 nm is expected for the dichlorophenyl moiety).

2.4. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standard in the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Bulk Material: Accurately weigh and dissolve the sample in the sample diluent to a known concentration.

    • Formulations: Weigh and finely powder a representative number of tablets (if applicable). Extract a known weight of the powder with the sample diluent, sonicate to ensure complete dissolution of the active ingredient, and centrifuge or filter to remove insoluble excipients. Dilute the supernatant to a suitable concentration.

Data Presentation: Representative Quantitative Data (for analogous acidic compounds)

The following table summarizes typical validation parameters for the HPLC-UV analysis of acidic pharmaceutical compounds. These values should be established specifically for this compound during method validation.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)98 - 102%
Precision (RSD)< 2%
Limit of Detection (LOD)~0.1 - 1 µg/mL
Limit of Quantification (LOQ)~0.3 - 3 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std serial_dil Serial Dilution (Calibration Standards) dissolve_std->serial_dil inject_std Inject Calibration Standards serial_dil->inject_std dissolve_sample Dissolve/Extract in Diluent weigh_sample->dissolve_sample filter_sample Filter/Centrifuge dissolve_sample->filter_sample final_sample Final Sample Solution filter_sample->final_sample inject_sample Inject Sample Solutions final_sample->inject_sample generate_curve Generate Calibration Curve inject_std->generate_curve quantify Quantify Analyte inject_sample->quantify generate_curve->quantify report Report Results quantify->report LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis start Start with Sample (e.g., Plasma) add_is Add Internal Standard start->add_is protein_ppt Protein Precipitation (e.g., with Acetonitrile) add_is->protein_ppt centrifuge Centrifuge protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute final_sample Final Sample reconstitute->final_sample inject Inject Sample final_sample->inject separation Chromatographic Separation inject->separation ionization ESI (Negative Mode) separation->ionization detection MRM Detection ionization->detection quantify Quantify using IS detection->quantify report Report Results quantify->report

References

Application Notes and Protocols for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid in Plant Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a synthetic molecule with structural similarities to both synthetic auxins and cyclopropane-based ethylene inhibitors. The 2,4-dichlorophenyl group is a known pharmacophore for auxin activity, as seen in the widely used herbicide and plant growth regulator 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3][4][5] The cyclopropanecarboxylic acid moiety, on the other hand, is present in compounds known to inhibit ethylene biosynthesis.[6][7][8][9] This structural duality suggests that this compound may act as a plant growth regulator with a complex mode of action, potentially influencing both auxin and ethylene signaling pathways.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on plant growth and development using the model organism Arabidopsis thaliana. The described experiments are designed to elucidate its primary mode of action as a potential auxin agonist and to explore its secondary effects on ethylene biosynthesis.

Data Presentation

The following tables present hypothetical data from the experimental protocols described below. These tables are intended to serve as an example of expected results when studying the effects of this compound (herein referred to as Compound X) on plant growth.

Table 1: Dose-Response Effect of Compound X on Arabidopsis thaliana Seedling Growth

Concentration (µM)Primary Root Length (mm) ± SDNumber of Lateral Roots ± SDHypocotyl Length (mm) ± SD
0 (Control)35.2 ± 3.112.5 ± 2.34.5 ± 0.5
0.0133.8 ± 2.914.2 ± 2.84.6 ± 0.4
0.128.5 ± 2.518.9 ± 3.14.3 ± 0.6
115.1 ± 1.825.6 ± 3.54.0 ± 0.5
108.3 ± 1.215.3 ± 2.93.8 ± 0.4
1004.1 ± 0.95.1 ± 1.53.5 ± 0.3

Table 2: Effect of Compound X on Callus Induction from Arabidopsis thaliana Root Explants

TreatmentCallus Induction Frequency (%)Callus Fresh Weight (mg) ± SD
Control (No hormones)52.5 ± 0.8
2,4-D (2 µM)9555.3 ± 6.2
Compound X (0.1 µM)4015.8 ± 3.1
Compound X (1 µM)8548.9 ± 5.5
Compound X (10 µM)9251.2 ± 5.9

Table 3: Effect of Compound X on Ethylene Biosynthesis in Arabidopsis thaliana Seedlings

TreatmentEthylene Production (nL/g/h) ± SD
Control1.5 ± 0.3
IAA (10 µM)4.8 ± 0.7
Compound X (1 µM)3.2 ± 0.5
Compound X (10 µM)2.1 ± 0.4
AVG (10 µM)0.4 ± 0.1

Experimental Protocols

Protocol 1: Dose-Response Analysis of Seedling Growth

This protocol details the methodology for assessing the impact of Compound X on the primary root growth, lateral root formation, and hypocotyl elongation of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (Col-0)

  • Compound X

  • DMSO (Dimethyl sulfoxide)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri dishes (100 mm x 15 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • Microscope with a calibrated eyepiece or image analysis software

Methodology:

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of Compound X in DMSO. Store at -20°C.

  • Media Preparation:

    • Prepare half-strength MS medium supplemented with 1% (w/v) sucrose and solidify with 0.8% (w/v) agar.

    • Autoclave the medium and allow it to cool to approximately 50°C.

    • Add Compound X from the stock solution to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µM.

    • Prepare a control medium containing an equivalent amount of DMSO as the highest concentration of Compound X.

    • Pour the media into sterile Petri dishes.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 20% bleach solution with 0.05% Tween-20, and then rinse five times with sterile water.

    • Resuspend the sterilized seeds in sterile 0.1% agar and sow them on the prepared plates.

  • Incubation and Growth:

    • Seal the plates and stratify the seeds at 4°C for 2 days in the dark to ensure uniform germination.

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection and Analysis:

    • After 10 days of growth, photograph the plates.

    • Measure the primary root length, count the number of emerged lateral roots, and measure the hypocotyl length for at least 20 seedlings per treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Callus Induction Assay

This protocol is designed to evaluate the auxin-like activity of Compound X by its ability to induce callus formation from root explants.

Materials:

  • 7-day-old sterile Arabidopsis thaliana seedlings

  • Gamborg's B5 medium

  • Sucrose

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control

  • Compound X

  • Agar

  • Sterile Petri dishes, scalpels, and forceps

Methodology:

  • Explant Preparation: Aseptically excise 5-7 mm segments from the roots of 7-day-old sterile Arabidopsis seedlings.

  • Media Preparation:

    • Prepare Gamborg's B5 medium supplemented with 2% (w/v) sucrose and 0.8% (w/v) agar.

    • Divide the medium into aliquots and add 2,4-D (2 µM) as a positive control, and Compound X at concentrations of 0.1, 1, and 10 µM.

    • A hormone-free medium will serve as the negative control.

    • Pour the media into sterile Petri dishes.

  • Culture and Incubation:

    • Place the root explants onto the surface of the prepared media.

    • Seal the plates and incubate in the dark at 25°C for 3-4 weeks.

  • Data Collection and Analysis:

    • After the incubation period, record the percentage of explants that formed callus for each treatment.

    • Carefully remove the callus from the explants and measure the fresh weight.

    • Analyze the data for statistical significance.

Protocol 3: Ethylene Biosynthesis Measurement

This protocol outlines the procedure for quantifying ethylene production by Arabidopsis seedlings in response to treatment with Compound X, to investigate its potential inhibitory or stimulatory effects on ethylene biosynthesis.

Materials:

  • 10-day-old Arabidopsis thaliana seedlings

  • Compound X

  • Indole-3-acetic acid (IAA) as a positive control for ethylene induction

  • Aminoethoxyvinylglycine (AVG) as a positive control for ethylene inhibition

  • Gas-tight vials (e.g., 20 mL) with septum caps

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Syringes for gas sampling

Methodology:

  • Seedling Preparation: Grow Arabidopsis seedlings on half-strength MS medium for 10 days as described in Protocol 1.

  • Treatment:

    • Prepare treatment solutions of IAA (10 µM), AVG (10 µM), and Compound X (1 µM and 10 µM) in liquid half-strength MS medium. A solution with no added compounds will serve as the control.

    • Carefully transfer a known weight of seedlings (e.g., 100 mg) into the gas-tight vials containing 1 mL of the respective treatment solutions.

  • Incubation and Gas Sampling:

    • Seal the vials and incubate them under light at 22°C for 4 hours to allow ethylene to accumulate in the headspace.

    • Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.

  • Ethylene Quantification:

    • Inject the gas sample into the GC-FID system for ethylene quantification.

    • The amount of ethylene is calculated based on a standard curve generated with known concentrations of ethylene gas.

    • Express the results as nL of ethylene produced per gram of fresh weight per hour.

  • Data Analysis: Compare the ethylene production across the different treatments using appropriate statistical tests.

Mandatory Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_X 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid TIR1_AFB TIR1/AFB Receptor Compound_X->TIR1_AFB Binds Auxin Auxin (e.g., IAA) Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Growth & Development Auxin_Genes->Response

Caption: Proposed interaction of Compound X with the canonical auxin signaling pathway.

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-Adenosyl- methionine Methionine->SAM SAMS ACC 1-Aminocyclopropane- 1-carboxylic acid SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO ACS ACC Synthase ACO ACC Oxidase Compound_X 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid Compound_X->ACO Potential Inhibition

Caption: Potential inhibitory effect of Compound X on ethylene biosynthesis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis Stock_Solution Prepare Compound X Stock Solution Media_Prep Prepare Treatment Media Stock_Solution->Media_Prep Plating Plate Seeds/Explants Media_Prep->Plating Seed_Sterilization Sterilize Seeds Seed_Sterilization->Plating Incubation Incubate under Controlled Conditions Plating->Incubation Data_Collection Measure Growth Parameters or Ethylene Production Incubation->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for studying Compound X.

References

Application Notes and Protocols for the Liquid Chromatography Separation of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the achiral and chiral separation of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be directly applicable in a laboratory setting for purity assessment, impurity profiling, and enantioselective analysis.

Achiral Separation by Reversed-Phase HPLC

This method is suitable for determining the purity of this compound and quantifying it in the presence of non-chiral impurities. The described protocol utilizes a robust reversed-phase method that is scalable and can be adapted for both analytical and preparative separations.

Experimental Protocol: Achiral Reversed-Phase HPLC

Objective: To achieve a baseline separation of this compound from potential impurities.

Instrumentation:

  • Standard HPLC or UPLC system with a UV detector.

Materials:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or a 3 µm particle size for UPLC applications).

  • Mobile Phase A: Acetonitrile (HPLC Grade).

  • Mobile Phase B: Deionized Water (HPLC Grade).

  • Mobile Phase Additive: Phosphoric Acid (or Formic Acid for MS-compatibility).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water in the desired ratio (e.g., 50:50, v/v). Add Phosphoric Acid to a final concentration of 0.1%. For Mass Spectrometry (MS) detection, substitute Phosphoric Acid with 0.1% Formic Acid. Degas the mobile phase prior to use.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Run Time: Sufficient to allow for the elution of the main peak and any impurities.

  • Analysis: Inject the prepared sample and monitor the chromatogram for the elution of the analyte.

Data Presentation: Achiral Method

While specific retention times can vary between systems, the following table outlines the expected performance parameters for this method.[1]

ParameterExpected Value
Analyte This compound
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile / Water / Phosphoric Acid
Detection UV at 230 nm
Expected Outcome A sharp, well-defined peak for the analyte, separated from any impurities.

Chiral Separation of Enantiomers

As this compound is a chiral compound, separating its enantiomers is critical for pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The following protocol is based on a validated method for the closely related structural analog, trans-2-Phenylcyclopropane-1-carboxylic acid, and represents a strong starting point for the method development of the target analyte.[2] This approach utilizes a quinine-based chiral stationary phase (CSP) in reversed-phase mode.

Experimental Protocol: Chiral Reversed-Phase HPLC

Objective: To achieve baseline separation of the enantiomers of this compound.

Instrumentation:

  • Standard HPLC system with a UV detector.

Materials:

  • Column: CHIRALPAK® QN-AX, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Methanol (HPLC Grade).

  • Mobile Phase B: 0.2 mM Acetic Acid in Water, adjusted to pH 6.0.

  • Sample Diluent: Methanol.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Methanol and the aqueous Acetic Acid solution in an 80:20 (v/v) ratio. Ensure the final mobile phase is well-mixed and degassed.

  • Sample Preparation: Prepare a racemic standard of this compound in the sample diluent at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the racemic sample. The two enantiomers should elute as separate peaks. Calculate the resolution and selectivity factor to assess the separation quality.

Data Presentation: Chiral Method Performance

The following data was obtained for the analogous compound trans-2-Phenylcyclopropane-1-carboxylic acid and serves as the expected performance benchmark.[2]

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 14.615.8
k' (Retention Factor) 6.837.50
α (Selectivity Factor) \multicolumn{2}{c}{1.10}
Rs (Resolution) \multicolumn{2}{c}{1.69}

These values provide a strong starting point for the separation of this compound. Minor adjustments to the mobile phase composition may be necessary to optimize the resolution.

Visualized Workflows

The following diagrams illustrate the logical workflow for both the achiral and chiral analysis methods described.

Achiral_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample (1 mg/mL in ACN/H2O) Injection Inject Sample (10 µL) Sample->Injection MobilePhase Prepare Mobile Phase (ACN/H2O/Acid) MobilePhase->Injection Separation Separation on Newcrom R1 Column Injection->Separation Flow: 1.0 mL/min Temp: 25°C Detection UV Detection (230 nm) Separation->Detection Analysis Analyze Chromatogram (Purity & Impurities) Detection->Analysis

Caption: Workflow for Achiral HPLC Analysis.

Chiral_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing Sample Prepare Racemic Sample (1 mg/mL in Methanol) Injection Inject Sample (1 µL) Sample->Injection MobilePhase Prepare Mobile Phase (MeOH/Aq. Acetic Acid) MobilePhase->Injection Separation Enantioseparation on CHIRALPAK QN-AX Injection->Separation Flow: 1.0 mL/min Temp: 25°C Detection UV Detection (254 nm) Separation->Detection Analysis Determine Retention Times, Resolution (Rs), and Selectivity (α) Detection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the synthesis of this compound, with a focus on a two-step synthetic route involving the formation of a nitrile precursor followed by hydrolysis.

Synthetic Route Overview:

A common and effective method for synthesizing this compound involves two key steps:

  • Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile. This is typically achieved through a phase-transfer catalyzed reaction of 2,4-Dichlorophenylacetonitrile with 1,2-dibromoethane.

  • Step 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Synthesis_Workflow A 2,4-Dichlorophenylacetonitrile E 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile A->E B 1,2-Dibromoethane B->E C Phase-Transfer Catalyst (e.g., TBAB) C->E D Base (e.g., aq. NaOH) D->E G This compound E->G Hydrolysis F Hydrolysis (Acid or Base)

Caption: General workflow for the synthesis of this compound.

Issue 1: Low or No Yield of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile (Step 1)
Potential CauseRecommended Solution & Optimization
Inefficient Phase-Transfer Catalysis Catalyst Choice: Ensure an appropriate phase-transfer catalyst is used. Tetrabutylammonium bromide (TBAB) is a common and effective choice. If yield is still low, consider screening other quaternary ammonium salts or phosphonium salts. Catalyst Loading: Inadequate catalyst loading can lead to poor reaction rates. A typical starting point is 5-10 mol% relative to the 2,4-Dichlorophenylacetonitrile. Increasing the catalyst loading may improve the yield, but excessive amounts can complicate purification.
Insufficient Basicity Base Concentration: The concentration of the aqueous sodium hydroxide (or other base) is critical. A 50% (w/v) aqueous solution is often effective. If the reaction is sluggish, a higher concentration may be necessary, but this can also promote side reactions.
Poor Mixing Agitation: Vigorous stirring is essential for efficient phase-transfer catalysis to ensure adequate mixing of the aqueous and organic phases. Use a mechanical stirrer for larger scale reactions.
Reaction Temperature Too Low Temperature Optimization: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate and improve yield. However, be aware that higher temperatures may also lead to the formation of byproducts.
Decomposition of Reactants or Products Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of sensitive reagents.
Issue 2: Incomplete or Sluggish Hydrolysis of the Nitrile (Step 2)
Potential CauseRecommended Solution & Optimization
Inappropriate Hydrolysis Conditions Acid vs. Base Hydrolysis: Both acidic and basic conditions can be used for nitrile hydrolysis. For this substrate, strong acid hydrolysis (e.g., refluxing with a mixture of sulfuric acid and water) is often effective. Basic hydrolysis (e.g., refluxing with aqueous sodium or potassium hydroxide) followed by acidification is an alternative. If one method is slow, trying the other is recommended.
Insufficient Reaction Time or Temperature Prolonged Heating: Nitrile hydrolysis can be slow. Ensure the reaction is refluxed for a sufficient period. Monitoring the reaction by TLC or GC can help determine the optimal reaction time. Increasing the reflux temperature (if possible, by using a higher-boiling solvent) can also accelerate the reaction.
Formation of Stable Amide Intermediate Forcing Conditions: If the reaction stalls at the amide intermediate, more forcing conditions may be required. This can include using a higher concentration of acid or base, or a higher reaction temperature.
Poor Solubility of the Nitrile Co-solvent: If the nitrile has poor solubility in the aqueous acidic or basic solution, the addition of a co-solvent like ethanol or dioxane can improve solubility and facilitate hydrolysis.
Issue 3: Difficulty in Product Isolation and Purification
Potential CauseRecommended Solution & Optimization
Emulsion Formation During Workup Breaking Emulsions: Emulsions are common, especially after basic hydrolysis and subsequent acidification. To break emulsions, try adding a saturated brine solution, filtering the mixture through a pad of Celite, or allowing the mixture to stand for an extended period.[1]
Co-precipitation of Starting Material or Byproducts Recrystallization: The crude product may contain unreacted starting materials or side products. Recrystallization from a suitable solvent system (e.g., toluene, heptane, or a mixture of ethyl acetate and hexanes) is often necessary to obtain the pure carboxylic acid.
Oily Product Instead of Solid Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal if available, or cooling the solution for an extended period. It may also be necessary to further purify the oil by column chromatography before attempting crystallization again.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the phase-transfer catalyzed synthesis of the nitrile intermediate?

A1: A good starting point is to use 2,4-Dichlorophenylacetonitrile and 1,2-dibromoethane in a 1:1.5 molar ratio, with 5-10 mol% of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst and an equal volume of 50% aqueous sodium hydroxide as the base. The reaction can be run in a solvent like toluene or dichloromethane at room temperature with vigorous stirring.

Q2: How can I monitor the progress of the nitrile hydrolysis?

A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the nitrile starting material from the carboxylic acid product. The carboxylic acid will typically have a lower Rf value than the less polar nitrile. Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots.

Q3: What are the potential side reactions in the phase-transfer catalyzed cyclopropanation?

A3: The primary side reaction is the dimerization or polymerization of the starting nitrile under the strongly basic conditions. Another possibility is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which can then polymerize. Using a moderate excess of the dihaloalkane and controlling the temperature can help minimize these side reactions.

Q4: I am seeing an amide intermediate in my hydrolysis reaction. How can I push the reaction to completion?

A4: The formation of the amide is a normal intermediate step in nitrile hydrolysis. To drive the reaction to the carboxylic acid, you may need to increase the reaction time, increase the concentration of the acid or base, or raise the reaction temperature.

Q5: What safety precautions should I take during this synthesis?

A5: Always work in a well-ventilated fume hood. 2,4-Dichlorophenylacetonitrile and 1,2-dibromoethane are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). The use of concentrated acids and bases requires caution. The hydrolysis of the nitrile can release ammonia (if basic) or ammonium salts (if acidic), so proper ventilation is important.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

This protocol is a representative procedure based on phase-transfer catalysis principles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-Dichlorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Addition of Base: To this mixture, add a 50% (w/v) aqueous solution of sodium hydroxide (an equal volume to the organic solvent, e.g., toluene).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, dilute the mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

This protocol is a general procedure for nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 v/v mixture).

  • Reaction: Heat the mixture to reflux (typically around 110-120 °C) and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The carboxylic acid product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Data Presentation

The following table provides hypothetical data to illustrate how reaction conditions can be optimized for yield improvement in the synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile.

Table 1: Optimization of Reaction Conditions for Nitrile Synthesis

EntryPhase-Transfer Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1TBAB (5)50% NaOH (aq)Toluene252465
2TBAB (10)50% NaOH (aq)Toluene252478
3TBAB (10)50% NaOH (aq)Toluene501285
4TBAB (10)50% KOH (aq)Toluene501282
5Aliquat 336 (10)50% NaOH (aq)Toluene501275

Visualizations

Troubleshooting_Logic cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Hydrolysis A Low Yield of Nitrile B Inefficient PTC A->B C Insufficient Basicity A->C D Poor Mixing A->D B_sol B_sol B->B_sol Check Catalyst & Loading C_sol C_sol C->C_sol Check Base Concentration D_sol D_sol D->D_sol Increase Stirring Rate E Incomplete Hydrolysis F Wrong Conditions E->F G Insufficient Time/Temp E->G H Poor Solubility E->H F_sol F_sol F->F_sol Try Acid vs. Base G_sol G_sol G->G_sol Increase Time/Temp H_sol H_sol H->H_sol Add Co-solvent

References

Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as 2,4-dichlorostyrene or the corresponding ester precursor (e.g., ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate).

  • Reagents from Cyclopropanation: If using a Simmons-Smith or related reaction, residual zinc salts or byproducts from the dihalomethane used can be present.

  • Byproducts of Hydrolysis: If the final step is the hydrolysis of an ester, incomplete reaction can leave starting ester. Side reactions might also occur under harsh basic or acidic conditions.[1][2]

  • Solvent Residues: Residual solvents used in the reaction or initial work-up can be trapped in the crude product.

Q2: What is the general approach to purifying this compound?

A2: A multi-step approach is often the most effective for achieving high purity. The general workflow involves:

  • Acid-Base Extraction: To separate the acidic product from neutral and basic impurities.

  • Recrystallization: To remove closely related impurities and obtain a crystalline solid.

  • Column Chromatography: As a final polishing step if high-purity material is required and other methods are insufficient.

Q3: How can I effectively remove residual zinc salts from a Simmons-Smith reaction?

A3: Zinc salts are typically inorganic and can be removed by a standard aqueous work-up. After the reaction, quenching with a dilute acid (like 1M HCl) will dissolve the zinc salts into the aqueous phase, which can then be separated from the organic layer containing your product. Subsequent acid-base extraction will further ensure the removal of any remaining metal salts.

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
Low recovery of the product after acidification. Incomplete extraction into the basic aqueous layer. The pH of the aqueous base was not high enough to deprotonate the carboxylic acid fully.Ensure the pH of the aqueous base (e.g., NaHCO₃ or NaOH solution) is at least 2 pH units above the pKa of the carboxylic acid. Use a pH meter or pH paper to verify.
The product precipitated out during extraction.Use a more dilute solution to ensure the carboxylate salt remains soluble in the aqueous phase.
An emulsion forms between the organic and aqueous layers. High concentration of solutes. Vigorous shaking.Add brine (saturated NaCl solution) to help break the emulsion. Gently swirl or rock the separatory funnel instead of vigorous shaking. If the emulsion persists, filtering the mixture through a pad of Celite® may be effective.
Recrystallization Challenges
Problem Possible Cause(s) Troubleshooting Steps
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. The solution is cooled too quickly.Select a solvent with a lower boiling point. Try a preliminary purification step like acid-base extraction to remove gross impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated. The chosen solvent is too good a solvent for the compound at all temperatures.Evaporate some of the solvent to increase the concentration. Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.[3][4][5]
The resulting crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Place the crude, dry this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, acetone).

  • While heating and stirring, add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy.[3][4][5]

  • Add a few drops of the first solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Solvent Selection Guide for Recrystallization
Solvent Type Examples Suitability
Protic Solvents Ethanol, Methanol, WaterGood starting point. Often used in mixed solvent systems (e.g., Ethanol/Water).
Aprotic Polar Solvents Acetone, Ethyl AcetateCan be effective, but the compound may be too soluble for good recovery.
Aprotic Nonpolar Solvents Hexane, Heptane, TolueneLikely to be poor solvents on their own but excellent as "anti-solvents" in mixed systems.
Protocol 3: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a solvent system of increasing polarity. A common system for carboxylic acids is a gradient of ethyl acetate in hexane, often with a small amount (0.5-1%) of acetic acid to keep the product protonated and prevent tailing.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Aq_Phase Aqueous Phase (Product as Salt) Extraction->Aq_Phase Product Org_Phase_Imp Organic Phase (Neutral Impurities) Extraction->Org_Phase_Imp Impurities Acidify Acidification (e.g., HCl) Aq_Phase->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Filter_Dry Filtration & Drying Precipitate->Filter_Dry Recrystallization Recrystallization Filter_Dry->Recrystallization Chromatography Column Chromatography (Optional) Filter_Dry->Chromatography Pure_Crystals High-Purity Crystalline Product Recrystallization->Pure_Crystals Final_Product Final Purified Product Pure_Crystals->Final_Product Chromatography->Final_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Problem OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield ColoredProduct Product is Colored? Start->ColoredProduct SlowCool Cool Solution Slower OilingOut->SlowCool Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes CheckpH Verify pH during Extraction LowYield->CheckpH Yes Charcoal Use Activated Charcoal ColoredProduct->Charcoal Yes ChangeSolvent Change Solvent System SlowCool->ChangeSolvent Still Fails PrePurify Pre-purify by Extraction ChangeSolvent->PrePurify Still Fails AddAntiSolvent Add Anti-Solvent Concentrate->AddAntiSolvent Still Fails ScratchGlass Scratch Inner Wall of Flask AddAntiSolvent->ScratchGlass Still Fails MinimizeTransfers Minimize Transfers CheckpH->MinimizeTransfers pH is Correct CoolLonger Cool Longer/Colder MinimizeTransfers->CoolLonger Still Low ReChromatograph Re-run Column Chromatography Charcoal->ReChromatograph Still Colored

Caption: Troubleshooting decision tree for common purification issues.

References

Overcoming emulsion formation in cyclopropanecarboxylic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming emulsion formation during the extraction of cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of cyclopropanecarboxylic acid?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of cyclopropanecarboxylic acid extraction, emulsions typically form when vigorous mixing creates fine droplets of one liquid dispersed within the other. The stability of these emulsions is often enhanced by the presence of surfactant-like impurities or the partial solubility of cyclopropanecarboxylic acid in both phases.

Q2: What are the key properties of cyclopropanecarboxylic acid that are relevant to its extraction?

Understanding the physicochemical properties of cyclopropanecarboxylic acid is crucial for designing an effective extraction protocol and preventing emulsions.

PropertyValueSignificance for Extraction
pKa ~4.83[1][2]The pKa indicates the acidity of the carboxylic acid. To extract it into an organic solvent, the pH of the aqueous solution should be significantly lower than the pKa (e.g., pH < 2) to ensure the acid is in its neutral, more organic-soluble form. To move it into the aqueous phase, the pH should be significantly higher than the pKa (e.g., pH > 7) to deprotonate it into the water-soluble carboxylate salt.
Solubility Soluble in water, ethanol, and ether.[3][4]Its solubility in both water and common organic solvents like ether can contribute to emulsion formation. Solvent choice is critical to balance extraction efficiency with the propensity for creating stable emulsions.
Boiling Point 182-184 °C[2]Relevant for the subsequent removal of the extraction solvent.
Appearance Colorless liquid or solid[4]Its physical state at room temperature can vary.

Q3: Which organic solvents are recommended for extracting cyclopropanecarboxylic acid?

Commonly used solvents for carboxylic acid extraction include diethyl ether, ethyl acetate, and dichloromethane.[5][6] An Organic Syntheses procedure specifically mentions using ether for the extraction of cyclopropanecarboxylic acid.[7] The choice of solvent can impact the likelihood of emulsion formation. Less dense solvents like diethyl ether may form less persistent emulsions than denser, chlorinated solvents. It is advisable to use a solvent that is not miscible with water.[6]

Troubleshooting Guide: Emulsion Formation

This section provides a step-by-step guide to preventing and breaking emulsions during the extraction of cyclopropanecarboxylic acid.

Prevention is Better Than Cure

Issue: How can I prevent emulsions from forming in the first place?

  • Gentle Mixing: Instead of vigorous shaking of the separatory funnel, use gentle, swirling motions or a mechanical stirrer at a low speed.[7][8] This increases the surface area for extraction without creating fine droplets.

  • pH Adjustment: Ensure the pH of the aqueous phase is appropriately adjusted before adding the organic solvent. For extraction into the organic phase, the pH should be at least 2 units below the pKa of cyclopropanecarboxylic acid (i.e., pH ≤ 2.8).

  • Solvent Choice: Select a solvent with a significantly different density from water and low mutual solubility.

Breaking a Persistent Emulsion

If an emulsion has already formed, the following techniques can be employed, starting with the least invasive methods.

dot

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Explanations of Troubleshooting Steps:

  • 1. Allow the Mixture to Stand: Sometimes, an emulsion will break on its own if left undisturbed for a period. Gentle swirling or tapping of the separatory funnel can aid this process.[9]

  • 2. "Salting Out": Add a saturated solution of sodium chloride (brine).[8] This increases the ionic strength of the aqueous layer, which can decrease the solubility of organic components in the aqueous phase and help force the separation of the layers.

  • 3. Adjusting the pH:

    • If extracting the neutral acid into the organic phase: Further acidify the aqueous layer with a few drops of concentrated acid (e.g., HCl). This will ensure the cyclopropanecarboxylic acid is fully protonated and less likely to act as a surfactant.

    • If extracting the carboxylate salt into the aqueous phase: Add a small amount of base (e.g., NaOH solution) to ensure all the acid is deprotonated and fully solubilized in the aqueous layer.

  • 4. Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions. The increased gravitational force will compel the denser phase to separate to the bottom.

  • 5. Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool in a filter funnel. These filter aids can help to coalesce the fine droplets.

  • 6. Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[8] For example, adding a small amount of a non-polar solvent like hexane or a more polar one like ethanol (if miscibility allows without compromising the extraction) can be effective.

Experimental Protocol: Extraction of Cyclopropanecarboxylic Acid

This protocol outlines a standard procedure for the liquid-liquid extraction of cyclopropanecarboxylic acid from an aqueous solution, incorporating best practices to minimize emulsion formation.

dot

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_workup Work-up prep_solution Start with Aqueous Solution of Cyclopropanecarboxylic Acid acidify Acidify Aqueous Phase to pH < 2 (e.g., with conc. HCl) prep_solution->acidify add_solvent Add Organic Solvent (e.g., Diethyl Ether) acidify->add_solvent mix Gently Swirl or Stir (Avoid Vigorous Shaking) add_solvent->mix separate Allow Layers to Separate mix->separate drain_aqueous Drain Aqueous Layer separate->drain_aqueous collect_organic Collect Organic Layer drain_aqueous->collect_organic repeat_extraction Repeat Extraction of Aqueous Layer (2-3 times) collect_organic->repeat_extraction combine_organic Combine Organic Layers repeat_extraction->combine_organic After final extraction dry_organic Dry with Anhydrous Na2SO4 combine_organic->dry_organic filter_drying_agent Filter off Drying Agent dry_organic->filter_drying_agent evaporate_solvent Evaporate Solvent (Rotary Evaporator) filter_drying_agent->evaporate_solvent product Isolated Cyclopropanecarboxylic Acid evaporate_solvent->product

Caption: Experimental workflow for the extraction of cyclopropanecarboxylic acid.

Materials:

  • Aqueous solution containing cyclopropanecarboxylic acid

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Acidification:

    • Place the aqueous solution containing cyclopropanecarboxylic acid into a separatory funnel.

    • Carefully add concentrated HCl dropwise while swirling until the pH of the aqueous solution is less than 2. Verify the pH with a pH meter or pH paper.

  • First Extraction:

    • Add a volume of diethyl ether to the separatory funnel approximately equal to the volume of the aqueous phase.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, gently swirl the funnel for 1-2 minutes. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation. [7]

    • Place the funnel back on a ring stand and allow the layers to fully separate.

    • Carefully drain the lower aqueous layer into a clean beaker.

    • Pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction process two more times with fresh portions of diethyl ether.

    • Combine all the organic extracts in the same Erlenmeyer flask.

  • Washing and Drying:

    • (Optional but recommended) Add the combined organic extracts back to the separatory funnel and wash with a small portion of brine to remove any residual water-soluble impurities. Allow the layers to separate and drain the aqueous brine layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate to the organic extract to absorb any remaining water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation of Product:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug into a round-bottom flask to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude cyclopropanecarboxylic acid.

Summary of Emulsion Breaking Techniques

TechniquePrinciple of ActionApplicability to Cyclopropanecarboxylic Acid Extraction
Allowing to Stand / Gentle Swirling Gravitational separation of the two phases over time.Simple and non-invasive; should always be the first step.
Addition of Brine ("Salting Out") Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and promoting phase separation.[8]Highly effective and generally recommended.
pH Adjustment Changes the ionization state of the carboxylic acid, altering its solubility and interfacial properties.Very effective. Further acidification can help break emulsions when extracting the neutral acid.
Centrifugation Applies a strong mechanical force to accelerate the separation of the immiscible liquids based on density.Highly effective but requires specialized equipment.
Filtration (Celite® or Glass Wool) The filter medium provides a large surface area that helps to coalesce the dispersed droplets.Useful for stubborn emulsions when other methods fail.
Addition of a Different Solvent Alters the properties of the organic phase, which can disrupt the forces stabilizing the emulsion.[8]A useful last resort, but care must be taken not to compromise the purity of the final product.
Heating Reduces the viscosity of the liquids and can disrupt the interfacial film, but carries the risk of degrading the product or boiling the solvent.Generally not recommended for volatile solvents like diethyl ether.

References

Technical Support Center: Optimization of HPLC Parameters for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the HPLC analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A robust starting point for analyzing this acidic and hydrophobic compound is a reversed-phase HPLC method.[1] A standard C18 column with a mobile phase consisting of acetonitrile (ACN), water, and an acid modifier like phosphoric acid or formic acid is recommended.[1][2] Formic acid is preferable for Mass Spectrometry (MS) compatibility.[1][3]

Q2: Why is my chromatographic peak for this compound tailing?

A2: Peak tailing for acidic compounds like this compound is common and often caused by secondary interactions between the analyte and the stationary phase.[4][5] The primary cause is often the interaction of the carboxylic acid group with residual silanol groups on the silica-based column packing.[4][5] Operating at a mobile phase pH close to the analyte's pKa or using an insufficient buffer concentration can also lead to tailing.[4]

Q3: How can I eliminate peak tailing for my acidic analyte?

A3: To reduce tailing, you should suppress the ionization of both the analyte and the residual silanols. This is best achieved by lowering the pH of the mobile phase.[4] Adjusting the mobile phase to a pH of approximately 2-3 with an acidifier like 0.1% phosphoric or formic acid will ensure the carboxylic acid is protonated and minimize interactions with silanols.[4] Using a modern, high-purity, end-capped column can also significantly reduce silanol activity.[5]

Q4: My peak is fronting instead of tailing. What is the cause?

A4: Peak fronting is less common than tailing but can occur for several reasons. The most frequent causes are sample overload (injecting too high a concentration) or a mismatch between the sample solvent and the mobile phase.[6][7][8] If the sample is dissolved in a solvent much stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to travel through the column too quickly at the start, leading to a fronting peak.[7][8] Column degradation, such as the formation of a void at the inlet, is another possible cause.[9]

Q5: I am seeing poor resolution between my main peak and an impurity. How can I improve it?

A5: Improving resolution requires optimizing selectivity, efficiency, or retention.[10] The most powerful way to change resolution is by adjusting selectivity.[10] You can do this by:

  • Adjusting Mobile Phase Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile) to increase retention and allow more time for separation.[11]

  • Changing Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.

  • Optimizing Temperature: Lowering the temperature can increase retention and may improve resolution, but it will also increase backpressure and run time.[12]

  • Improving Column Efficiency: Use a column with a smaller particle size or a longer length to increase the number of theoretical plates.[10][12]

Data Presentation

Table 1: Recommended Starting HPLC Parameters
ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for hydrophobic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress ionization of the analyte and silanol groups, improving peak shape.[4]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase HPLC.
Gradient 50% B to 80% B over 15 minutesA gradient is often suitable for separating the main compound from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be adjusted to optimize resolution.[12]
Detector UV at 230 nmWavelength for detecting the phenyl group. This may need optimization.
Injection Vol. 10 µLA standard volume; should be adjusted to avoid column overload.
Sample Solvent Mobile Phase (at initial conditions)Minimizes peak distortion caused by solvent incompatibility.[6][7]
Table 2: Troubleshooting and Optimization Guide
IssueParameter to AdjustActionExpected Outcome
Peak Tailing Mobile Phase pHDecrease pH to 2-3 using 0.1% H₃PO₄ or HCOOHSuppresses analyte and silanol ionization, leading to a more symmetrical peak.[4]
Peak Fronting Sample Concentration/VolumeDecrease injection volume or dilute the samplePrevents column overload, resulting in a more Gaussian peak shape.[6][7][8]
Poor Resolution Mobile Phase Strength (%B)Decrease the percentage of organic solventIncreases retention time (k), potentially improving separation between closely eluting peaks.[10][11]
Poor Resolution Column Efficiency (N)Use a column with smaller particles (e.g., 3 µm) or a longer columnIncreases the number of theoretical plates, leading to sharper peaks and better resolution.[10]
Retention Time Drift Column EquilibrationIncrease equilibration time between runsEnsures the column is fully conditioned to the initial mobile phase, providing reproducible retention.[6]
High Backpressure Column/SystemReverse-flush the column; check for blocked frits or tubingRemoves particulates that may be causing a blockage. If unresolved, the column may need replacement.

Experimental Protocols

Detailed Methodology: Standard HPLC Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas thoroughly.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas if necessary.

  • Sample Preparation:

    • Stock Solution: Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Dilution: Dissolve and dilute to the mark with a solvent matching the initial mobile phase composition (e.g., 50:50 Acetonitrile/Water with 0.1% Phosphoric Acid). This creates a 1 mg/mL stock solution.

    • Working Solution: Further dilute the stock solution to a working concentration (e.g., 50 µg/mL) using the same solvent. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Execution:

    • System Purge: Purge the HPLC pump with both mobile phases for at least 5 minutes to remove air bubbles.

    • Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 50% B) at a 1.0 mL/min flow rate for at least 30 minutes or until a stable baseline is achieved.[6]

    • Sequence Setup: Program the HPLC sequence with the desired gradient, flow rate, column temperature, and detection wavelength as specified in Table 1.

    • Injection: Inject 10 µL of the prepared sample.

    • Data Acquisition: Run the gradient method and acquire the data. Ensure the run time is sufficient to elute the compound and any late-eluting impurities.

Mandatory Visualization

TroubleshootingWorkflow Start Chromatographic Problem? PoorShape Poor Peak Shape Start->PoorShape PoorRes Poor Resolution Start->PoorRes RT_Shift Retention Time Shift Start->RT_Shift Tailing Peak Tailing PoorShape->Tailing Asymmetric, tail > front Fronting Peak Fronting PoorShape->Fronting Asymmetric, front > tail CauseR1 Suboptimal Mobile Phase PoorRes->CauseR1 CauseR2 Low Column Efficiency PoorRes->CauseR2 CauseR3 Inadequate Retention PoorRes->CauseR3 CauseRT1 Poor Equilibration RT_Shift->CauseRT1 CauseRT2 Temperature Fluctuation RT_Shift->CauseRT2 CauseRT3 Mobile Phase Inconsistency RT_Shift->CauseRT3 CauseT1 Secondary Silanol Interactions Tailing->CauseT1 CauseT2 Incorrect Mobile Phase pH Tailing->CauseT2 CauseT3 Column Contamination Tailing->CauseT3 CauseF1 Sample Overload Fronting->CauseF1 CauseF2 Sample Solvent Too Strong Fronting->CauseF2 CauseF3 Column Void / Damage Fronting->CauseF3

Caption: Troubleshooting workflow for common HPLC issues.

ParameterRelationships cluster_input Primary Parameters cluster_fundamental Chromatographic Factors cluster_output Observed Results MobilePhase Mobile Phase (%B, pH, Modifier) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention Column Column (Chemistry, L, dp) Column->Selectivity Efficiency Efficiency (N) Column->Efficiency FlowRate Flow Rate FlowRate->Efficiency Time Analysis Time FlowRate->Time Temp Temperature Temp->Selectivity Temp->Efficiency Temp->Retention Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution PeakShape Peak Shape Efficiency->PeakShape Retention->Resolution Retention->Time

Caption: Relationship between HPLC parameters and results.

References

Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and impurity formation.

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Increase temperature (monitor for side reactions). - Use a more reactive cyclopropanating agent (e.g., Furukawa modification for Simmons-Smith reaction).[1] - Ensure efficient stirring, especially in heterogeneous reactions.
Degradation of the product.- Work up the reaction at a lower temperature. - Use milder acidic or basic conditions during extraction and purification. - Consider the possibility of thermal decomposition if the reaction is run at high temperatures.[2][3]
Suboptimal stoichiometry.- Titrate reagents to ensure accurate concentrations. - Optimize the molar ratio of reactants and catalysts.
Presence of Unreacted Starting Materials Insufficient reagent or catalyst.- Increase the equivalents of the cyclopropanating agent or base. - Check the activity of the catalyst.
Poor reagent solubility.- Use a co-solvent to improve solubility. - For Phase Transfer Catalysis (PTC), select a catalyst that is effective for the specific solvent system.[4][5]
Formation of a Dimeric Impurity (For syntheses from (2,4-dichlorophenyl)acetonitrile) Self-condensation of the starting material under basic conditions.- Add the base slowly to the reaction mixture. - Maintain a lower reaction temperature. - Use a less hindered, more reactive alkylating agent for the cyclopropanation.
Formation of Ring-Opened Byproducts Acid-catalyzed ring opening of the cyclopropane ring during workup or purification.[6]- Neutralize the reaction mixture carefully. - Use a buffered aqueous solution for extraction. - Avoid strongly acidic conditions during chromatography.
Methylation of Heteroatoms (For Simmons-Smith reaction) The Lewis acidic byproduct ZnI₂ can promote methylation if a methylating agent is present or if the reagent itself is a source of methyl groups.[1]- Use a modified Simmons-Smith reagent that generates a less Lewis acidic byproduct. - Quench the reaction with pyridine to scavenge ZnI₂.[1]
Dehydrochlorination Side Products (For PTC reactions) Elimination reaction of chloro-substituted starting materials or intermediates.[4]- Use a milder base. - Control the reaction temperature carefully.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two common routes are:

  • Cyclopropanation of 2,4-dichlorostyrene: This typically involves a Simmons-Smith or related cyclopropanation reaction to form the cyclopropane ring, followed by oxidation of a suitable precursor to the carboxylic acid.[1][7][8][9]

  • Alkylation of (2,4-dichlorophenyl)acetonitrile: This method uses a phase-transfer catalyst (PTC) and a 1,2-dihaloethane to form the cyclopropane ring, followed by hydrolysis of the nitrile to the carboxylic acid.[4][5]

Q2: What is the likely structure of the dimeric impurity formed during the synthesis from (2,4-dichlorophenyl)acetonitrile?

A2: Under basic conditions, the carbanion of (2,4-dichlorophenyl)acetonitrile can act as a nucleophile and attack another molecule of the starting material, leading to a dimer. The most probable structure is 2,4-bis(2,4-dichlorophenyl)-3-iminobutanenitrile, which can then hydrolyze to the corresponding ketone.

Q3: How can I minimize the formation of ring-opened impurities?

A3: The cyclopropane ring can be susceptible to opening under strongly acidic conditions.[6] To minimize this, perform aqueous workups with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate). If acidic conditions are necessary, use them at low temperatures and for the shortest possible time.

Q4: Can the Simmons-Smith reaction be used for the cyclopropanation of 2,4-dichlorostyrene? What are the potential side reactions?

A4: Yes, the Simmons-Smith reaction is a viable method.[1][7][8] Potential side reactions are often related to the Lewis acidity of the zinc iodide byproduct, which can catalyze other reactions if sensitive functional groups are present. Methylation of heteroatoms is a known side reaction.[1] Incomplete reaction leading to residual starting material is also common.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed. Specifically:

  • Diiodomethane, used in the Simmons-Smith reaction, is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment.

  • Phase-transfer catalysts can be irritants.

  • Strong bases like sodium amide are highly reactive and require careful handling.

  • Reactions involving nitriles can potentially release hydrogen cyanide if acidified improperly.

Quantitative Data Summary

The following table provides hypothetical but realistic data on the impurity profile of a typical synthesis of this compound via the phase-transfer catalyzed alkylation of (2,4-dichlorophenyl)acetonitrile, followed by hydrolysis.

Impurity Structure Typical Abundance (%) Formation Conditions
Unreacted (2,4-dichlorophenyl)acetonitrile2,4-Cl₂-C₆H₃-CH₂CN0.1 - 2.0Insufficient alkylating agent or base, short reaction time.
Dimer of starting material[2,4-Cl₂-C₆H₃-CH(CN)]₂0.5 - 5.0High concentration of base, high temperature.
Ring-opened byproducte.g., 4-(2,4-dichlorophenyl)-4-butenoic acid< 0.5Strongly acidic workup.

Experimental Protocols

Protocol 1: Identification and Quantification of Impurities by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude or purified product into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) and dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the main product and impurities by comparing their retention times with those of known standards, if available.

    • Quantify the impurities using the area percentage method, assuming a similar response factor for all components. For more accurate quantification, use a calibration curve with certified reference standards.

Protocol 2: Structural Elucidation of Unknown Impurities by LC-MS and NMR
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use the same HPLC method as described above, but with a mass spectrometer as the detector.

    • Use a mobile phase compatible with MS (e.g., replace phosphoric acid with formic acid).

    • Obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each impurity. This will provide information about the molecular weight and structural fragments of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isolate the impurities using preparative HPLC.

    • Dissolve a sufficient amount of each isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

    • Analyze the spectra to determine the chemical structure of the impurities.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Cyclopropanation of Styrene cluster_route2 Route 2: Alkylation of Acetonitrile 2,4-Dichlorostyrene 2,4-Dichlorostyrene Intermediate_1 1-(2,4-Dichlorophenyl)cyclopropane (precursor) 2,4-Dichlorostyrene->Intermediate_1 Cyclopropanation Side_Product_1 Unreacted 2,4-Dichlorostyrene 2,4-Dichlorostyrene->Side_Product_1 Incomplete Reaction Simmons-Smith Reagent Simmons-Smith Reagent Simmons-Smith Reagent->Intermediate_1 Oxidation Oxidation Intermediate_1->Oxidation Product_1 This compound Oxidation->Product_1 Acetonitrile_Start (2,4-Dichlorophenyl)acetonitrile Intermediate_2 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile Acetonitrile_Start->Intermediate_2 Alkylation Side_Product_2 Dimeric Impurity Acetonitrile_Start->Side_Product_2 Self-condensation Alkylating_Agent 1,2-Dihaloethane + Base (PTC) Alkylating_Agent->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Product_2 This compound Hydrolysis->Product_2 Side_Product_3 Ring-Opened Product Product_2->Side_Product_3 Acidic Workup

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Analyze Analyze crude product by HPLC, LC-MS, NMR Start->Analyze Identify Identify Impurities? Analyze->Identify Known_Impurity Known Impurity (e.g., Dimer, Starting Material) Identify->Known_Impurity Yes Unknown_Impurity Unknown Impurity Identify->Unknown_Impurity No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Reagent Stoichiometry - Catalyst Known_Impurity->Optimize_Conditions Modify_Workup Modify Workup Procedure: - pH control - Extraction Solvent Known_Impurity->Modify_Workup Isolate_Characterize Isolate impurity (prep-HPLC) Characterize (NMR, MS) Unknown_Impurity->Isolate_Characterize End Problem Resolved Optimize_Conditions->End Modify_Workup->End Propose_Mechanism Propose Formation Mechanism Isolate_Characterize->Propose_Mechanism Propose_Mechanism->Optimize_Conditions

References

Technical Support Center: Degradation of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential degradation pathways of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid in solution. Due to limited direct literature on this specific molecule, this document leverages data from structurally similar compounds, such as 2,4-dichlorophenol (2,4-DCP) and other dichlorophenyl derivatives, to propose likely degradation mechanisms and offer guidance for experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its structure, the primary degradation pathways are expected to be photodegradation and microbial degradation. The dichlorinated phenyl ring is the most reactive part of the molecule, susceptible to dechlorination, hydroxylation, and eventual ring cleavage. The cyclopropanecarboxylic acid moiety is generally more stable, particularly against hydrolysis.[1][2]

Q2: What are the likely primary degradation products?

A2: Initial degradation will likely involve the modification of the dichlorophenyl ring. Potential products include monochlorinated or hydroxylated versions of the parent compound, such as 1-(2-chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid or 1-(4-chloro-2-hydroxyphenyl)cyclopropanecarboxylic acid. Further degradation could lead to the formation of chlorocatechols and subsequent ring-opened aliphatic acids.

Q3: What environmental factors are most likely to influence the degradation rate?

A3: Key factors include:

  • Light/UV Radiation: The presence of light, especially UV, is expected to be a major driver of degradation (photolysis).

  • pH: The pH of the solution can influence hydrolysis rates and the activity of microbial enzymes. For instance, the photodegradation of the related compound 2,4-DCP is pH-dependent.[3]

  • Presence of Microorganisms: In non-sterile environments, microbial communities, particularly bacteria and fungi, can enzymatically degrade the compound.[4][5][6]

  • Oxidizing Agents: The presence of reactive oxygen species, which can be generated through processes like photo-Fenton reactions, can significantly accelerate degradation.[7][8]

Q4: How stable is the cyclopropane ring during degradation?

A4: The cyclopropane ring is generally chemically stable. Studies on cyclopropanecarboxylic acid and its esters show significant stability against hydrolysis under both acidic and basic conditions.[1] Therefore, it is likely that the initial degradation steps will occur on the aromatic ring, leaving the cyclopropane structure intact.

Q5: What analytical methods are recommended for studying its degradation?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable starting point for quantifying the parent compound. For identifying and quantifying unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is highly recommended due to its sensitivity and ability to provide structural information.[9][10][11]

Section 2: Troubleshooting Guide

Q: I am observing a very slow or negligible degradation rate in my experiment. What could be the cause?

A:

  • Inherent Stability: The compound may be highly stable under your specific experimental conditions (e.g., neutral pH, absence of light). The stability of related cyclopropane derivatives is notably high.[1]

  • Insufficient Energy Input (Photodegradation): If studying photodegradation, ensure your light source has a sufficient intensity and appropriate wavelength (e.g., UV-C) to initiate photolysis.

  • Lack of Initiators/Catalysts: Many degradation processes require initiators. For example, advanced oxidation processes (AOPs) may require the addition of persulfate, H₂O₂, or a catalyst like TiO₂ or MnO₂ to generate reactive radicals.[3][8][12]

  • Inappropriate Microbial Culture: For biodegradation studies, the microbial consortium used may lack the specific enzymes required to break down this xenobiotic compound. Consider using enriched cultures from contaminated sites.[4][13]

Q: My chromatogram shows multiple unexpected peaks. How can I identify them?

A:

  • Impurities: The initial standard of your compound may contain impurities. Run a chromatogram of the undegraded standard to confirm its purity.

  • Isomeric Products: Degradation reactions, particularly hydroxylation on an aromatic ring, can produce multiple positional isomers, which may have similar retention times.

  • Secondary Degradation: The unexpected peaks could be products from the further degradation of primary metabolites.

  • Identification Techniques: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict elemental formulas. If possible, isolate the products and perform NMR spectroscopy for definitive structural elucidation.

Q: My degradation kinetics are not reproducible between experiments. What should I check?

A:

  • Precise Control of Conditions: Ensure strict control over experimental parameters. Small variations in pH, temperature, initial substrate concentration, and light intensity can significantly impact reaction rates.

  • Solution Matrix Effects: If using natural water or complex media, the composition (e.g., dissolved organic matter, inorganic ions) can vary and affect degradation. The degradation of 2,4-DCP, for example, is inhibited in natural waters compared to ultrapure water.[7]

  • Sample Preparation: Inconsistencies in sample preparation, such as extraction efficiency or dilution errors, can lead to variable results. Use of an internal standard can help mitigate this.

  • Aging of Reagents: Ensure all reagents, buffers, and stock solutions are freshly prepared and have not degraded over time.

Section 3: Proposed Degradation Pathways & Workflows

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for conducting degradation studies.

G cluster_main Proposed Photodegradation Pathway cluster_dechlorination Reductive Dechlorination cluster_hydroxylation Hydroxylation cluster_cleavage Ring Cleavage parent 1-(2,4-Dichlorophenyl)- cyclopropanecarboxylic acid dechloro1 1-(2-Chlorophenyl)- cyclopropanecarboxylic acid parent->dechloro1 +H•, -Cl• dechloro2 1-(4-Chlorophenyl)- cyclopropanecarboxylic acid parent->dechloro2 +H•, -Cl• hydroxy1 Monochloro-monohydroxy intermediates parent->hydroxy1 +•OH, -Cl• cleavage_prod Aliphatic Carboxylic Acids dechloro1->cleavage_prod Further Oxidation dechloro2->cleavage_prod Further Oxidation hydroxy1->cleavage_prod Further Oxidation

Proposed photodegradation pathway for the target compound.

G cluster_main Proposed Microbial Degradation Pathway cluster_hydroxylation Initial Attack cluster_cleavage Ring Fission cluster_mineralization Mineralization parent 1-(2,4-Dichlorophenyl)- cyclopropanecarboxylic acid intermediate1 Hydroxylated Intermediates (e.g., Dichlorocatechol derivative) parent->intermediate1 Dioxygenase / Hydroxylase intermediate2 Ring-opened muconate derivatives intermediate1->intermediate2 Dioxygenase (ortho- or meta-cleavage) end_products CO2 + H2O + Cl- intermediate2->end_products Further metabolism (e.g., TCA cycle)

Proposed microbial degradation pathway for the target compound.

G cluster_workflow General Experimental Workflow for Degradation Studies prep 1. Sample Preparation (Stock solution, buffers, media) stress 2. Application of Stress Condition (e.g., UV light, microbes, pH) prep->stress sampling 3. Sampling at Time Intervals (t=0, t=1, t=2...) stress->sampling quench 4. Quench Reaction (e.g., add solvent, filter) sampling->quench analysis 5. Analytical Quantification (HPLC, LC-MS) quench->analysis data 6. Data Analysis (Kinetics, product identification) analysis->data

A general workflow for conducting degradation studies.

Section 4: Quantitative Data on a Related Compound

The following table summarizes kinetic data for the degradation of 2,4-Dichlorophenol (2,4-DCP), a structurally related compound, under various conditions. This data can serve as a benchmark when designing experiments.

Degradation SystemInitial Conc. (mg/L)Rate Constant (k)Half-life (t½)ConditionsReference
UV/Persulfate2035.1 x 10⁻³ min⁻¹~19.7 minpH 7[3]
Photo-Fenton (EDDS)20-< 60 minpH 7, [Fe(III)-EDDS] = 0.1 mM[7]
MnO₂/PMS20-~20 minpH 7, α-MnO₂ catalyst[8]
Microbial (Soil)~22 (0.1 mM)-> 24 days (abiotic)Enriched soil culture[13]

Section 5: Experimental Protocols

Protocol 1: Photodegradation in Aqueous Solution

  • Objective: To determine the photodegradation rate and identify major photoproducts.

  • Materials: this compound, HPLC-grade water, quartz reaction vessels, UV photoreactor (with lamps of a known wavelength, e.g., 254 nm), HPLC or LC-MS system.

  • Procedure:

    • Prepare a stock solution of the target compound in a suitable solvent (e.g., acetonitrile) and spike it into HPLC-grade water to a final concentration (e.g., 10 mg/L).

    • Transfer the solution to quartz reaction vessels. Include a dark control by wrapping a vessel in aluminum foil.

    • Place the vessels in the photoreactor. Maintain a constant temperature using a water bath.

    • Turn on the UV lamp to initiate the reaction.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately analyze the samples via HPLC-UV to determine the concentration of the parent compound.

    • Pool and concentrate samples from various time points for analysis by LC-MS/MS to identify degradation products.

    • Calculate the degradation rate constant by plotting the natural log of the concentration versus time.

Protocol 2: Hydrolytic Stability Study

  • Objective: To assess the stability of the compound at different pH values.

  • Materials: Target compound, buffers (pH 4, 7, and 9), constant temperature incubator/water bath, HPLC system.

  • Procedure:

    • Prepare acidic (e.g., acetate), neutral (e.g., phosphate), and basic (e.g., borate) buffers.

    • Prepare a stock solution of the compound and spike it into each buffer to a final concentration (e.g., 10 mg/L) in sealed vials.

    • Place the vials in a constant temperature incubator (e.g., 50 °C) protected from light.

    • Withdraw samples at specified time points (e.g., 0, 1, 3, 7, 14, and 28 days).

    • Analyze the samples immediately by HPLC to quantify the remaining parent compound.

    • Determine the hydrolysis rate for each pH condition.

Protocol 3: Analytical Method by HPLC-UV

  • Objective: To develop a method for quantifying the parent compound.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Suggested Starting Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of A (e.g., 70%), and ramp to a high percentage of B (e.g., 95%) over 10-15 minutes to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan from 200-400 nm with a DAD to find the absorbance maximum (likely around 230 nm and 285 nm based on the dichlorophenyl group).

    • Quantification: Prepare a calibration curve using standards of known concentrations.

References

Stabilizing 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid for long-term storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound, like many active pharmaceutical ingredients (APIs), is primarily influenced by environmental factors such as temperature, humidity, and light.[] As a carboxylic acid, it may also be susceptible to interactions with incompatible materials, such as bases and certain metals.[2]

Q2: What are the recommended general storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[2] It is advisable to store it in tightly sealed, corrosion-resistant containers.[2] Segregation from bases, oxidizing agents, and reactive metals is also recommended.[3][4]

Q3: How can I assess the stability of my stored this compound?

A3: Stability assessment typically involves a comprehensive stability testing program.[] This includes long-term and accelerated stability studies where the compound is stored under controlled conditions and periodically tested for any changes in its physical and chemical properties.[5] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the active ingredient and detect any degradation products.[6]

Q4: What are potential degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented, related dichlorophenyl compounds can undergo degradation through mechanisms such as hydrolysis, oxidation, and photolysis.[7][8] Forced degradation studies can help elucidate the specific degradation pathways for this compound.[9]

Troubleshooting Guides

Issue 1: Visible Changes in the Stored Material (e.g., color change, clumping)

  • Possible Cause: Exposure to moisture, light, or elevated temperatures. Physical changes like clumping can indicate moisture uptake, while color changes might suggest chemical degradation.[]

  • Troubleshooting Steps:

    • Immediately assess the storage conditions. Ensure the container is tightly sealed and stored in a desiccator if necessary.

    • Protect the material from light by using amber-colored containers or storing it in a dark place.

    • Verify the storage temperature is within the recommended range.

    • Perform analytical testing (e.g., HPLC, moisture content analysis) to determine the extent of degradation and purity.

Issue 2: Decrease in Assay Purity Over Time

  • Possible Cause: Chemical degradation of the compound. This could be due to inherent instability or inappropriate storage conditions.

  • Troubleshooting Steps:

    • Review the storage conditions and ensure they align with the recommended guidelines.

    • Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways.[7] This information is crucial for developing a stability-indicating analytical method.

    • Consider re-purification of the material if the purity has fallen below acceptable limits.

    • Evaluate the packaging material for compatibility with the carboxylic acid.

Issue 3: Inconsistent Results in Experiments Using the Stored Compound

  • Possible Cause: Non-uniform degradation of the stored material, leading to batch-to-batch variability.

  • Troubleshooting Steps:

    • Homogenize the stored material before taking a sample for experimental use.

    • Perform a comprehensive analysis of a representative sample to confirm its purity and integrity before use.

    • If degradation is suspected, a fresh batch of the compound should be used for critical experiments.

    • Review and tighten storage and handling procedures to minimize future degradation.

Experimental Protocols

Protocol 1: Long-Term Stability Testing

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Place a pre-weighed amount of the compound in at least three batches into containers that simulate the proposed storage packaging.[10]

  • Storage Conditions: Store the samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).[5]

  • Testing Frequency: Test the samples at initial (time 0), 3, 6, 9, 12, 18, 24, and 36 months.[11]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Purity: Use a validated stability-indicating HPLC method to determine the amount of the active ingredient and detect any degradation products.

    • Moisture Content: Use Karl Fischer titration to determine the water content.

  • Data Evaluation: Evaluate any changes in the tested attributes over time. The re-test period is established based on the time for which the compound remains within its specifications.[10]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[9]

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Conditions: Expose the samples to the following conditions:[7][12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Analyze all samples using a suitable analytical method, such as LC-MS, to separate and identify the degradation products.

  • Mass Balance: Ensure that the sum of the assay of the main peak and the areas of all degradation product peaks is close to the initial assay value to demonstrate that all significant degradation products have been detected.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Moisture Content (%)
0White Powder99.80.150.1
3White Powder99.70.200.1
6White Powder99.70.220.2
12White Powder99.60.280.2
24White Powder99.50.350.3
36White Powder99.30.450.3

Table 2: Illustrative Forced Degradation Study Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C8.52213.0
0.1 M NaOH, 60°C15.23189.0
3% H₂O₂, RT5.11247.0
80°C, Solid2.31Not Detected
Photolytic4.82229.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_evaluation Data Evaluation & Reporting prep Prepare multiple batches of This compound long_term Long-Term Storage (25°C / 60% RH) prep->long_term accelerated Accelerated Storage (40°C / 75% RH) prep->accelerated forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep->forced testing Periodic Testing: - Appearance - Assay (HPLC) - Impurities (HPLC) - Moisture (KF) long_term->testing accelerated->testing forced->testing evaluation Evaluate Stability Data Establish Re-test Period testing->evaluation reporting Generate Stability Report evaluation->reporting

Caption: Experimental Workflow for Stability Testing.

degradation_pathway cluster_degradation Potential Degradation Pathways parent 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid hydrolysis Hydrolysis (Decarboxylation or Ring Opening) parent->hydrolysis Acid/Base oxidation Oxidation (Hydroxylation of Phenyl Ring) parent->oxidation Oxidizing Agent photolysis Photolysis (Dechlorination) parent->photolysis Light

Caption: Postulated Degradation Pathways.

References

Technical Support Center: Dichlorophenyl Compound Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of dichlorophenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during fragmentation analysis. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the mass spectrometry of dichlorophenyl compounds.

Problem 1: Unexpected or Unclear Isotopic Pattern for Chlorine-Containing Fragments

Symptoms:

  • The M, M+2, and M+4 peaks for a fragment containing two chlorine atoms do not follow the expected ~9:6:1 intensity ratio.[1]

  • The M and M+2 peaks for a fragment containing one chlorine atom do not follow the expected ~3:1 intensity ratio.[1]

  • Isotopic patterns are distorted or have low signal-to-noise.

Possible Causes and Solutions:

CauseRecommended Solution
Co-eluting Interferences An interfering compound with a similar m/z value may be overlapping with your analyte's isotopic cluster. • Improve chromatographic separation by optimizing the gradient, changing the column, or adjusting the flow rate. • Check for known contaminants in your sample matrix or from your sample preparation workflow.
Poor Signal Intensity Low analyte concentration can lead to a weak signal where the isotopic pattern is not well-defined.[2] • Increase the sample concentration if possible.[2] • Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) to enhance signal.[2][3]
Detector Saturation If the analyte concentration is too high, the most abundant isotope peak (M) may saturate the detector, leading to a distortion of the isotopic ratios. • Dilute the sample. • Reduce the injection volume.
Incorrect Mass Calibration Poor mass calibration can lead to inaccurate mass assignments and distorted peak shapes.[2] • Perform a fresh mass calibration of the instrument using an appropriate standard.[2]

Logical Troubleshooting Workflow:

start Start: Unexpected Isotopic Pattern check_chromatography Review Chromatography for Co-elution start->check_chromatography check_intensity Assess Signal Intensity check_chromatography->check_intensity No Co-elution optimize_separation Optimize Separation check_chromatography->optimize_separation Co-elution Suspected check_calibration Verify Mass Calibration check_intensity->check_calibration Signal Adequate increase_concentration Increase Sample Concentration / Optimize Source check_intensity->increase_concentration Signal Too Low dilute_sample Dilute Sample check_intensity->dilute_sample Signal Too High (Saturation) recalibrate Recalibrate Mass Spectrometer check_calibration->recalibrate Calibration Off end_bad Problem Persists: Consult Instrument Specialist check_calibration->end_bad Calibration OK end_good Problem Resolved optimize_separation->end_good increase_concentration->end_good dilute_sample->end_good recalibrate->end_good cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review prep_stock Prepare Stock Solution prep_working Prepare Working Dilutions prep_stock->prep_working lc_separation LC Separation (C18) prep_working->lc_separation ms_ionization Ionization (ESI) lc_separation->ms_ionization ms_fullscan Full Scan (Identify Precursor) ms_ionization->ms_fullscan ms_msms MS/MS (Fragment Precursor) ms_fullscan->ms_msms data_review Analyze Spectra & Fragmentation ms_msms->data_review

References

Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic strategies start from 2,4-dichlorophenylacetonitrile and involve the formation of the cyclopropane ring followed by hydrolysis of the nitrile group. Key alternative routes include Phase Transfer Catalysis (PTC) for cyclopropanation and the malonic ester synthesis pathway.

Q2: I am having trouble with the hydrolysis of the nitrile intermediate. What are the common pitfalls?

A2: Hydrolysis of the sterically hindered cyclopropyl nitrile can be challenging. Common issues include incomplete reaction and formation of byproducts. Both acidic and basic hydrolysis can be employed. Under basic conditions, high temperatures and prolonged reaction times are often necessary, which can lead to decomposition. Acidic hydrolysis can also require harsh conditions. It is crucial to monitor the reaction progress by TLC or GC to avoid over- or under-reaction.

Q3: My cyclopropanation reaction is giving a low yield. What can I do to optimize it?

A3: Low yields in cyclopropanation can be due to several factors. If using a phase transfer catalyst, ensure the catalyst is active and used at the correct loading. The choice of base and solvent is also critical. For reactions involving deprotonation of the acetonitrile, a strong base is required, and anhydrous conditions are often necessary to prevent side reactions. The purity of the starting materials, particularly the dihaloalkane, is also important.

Q4: How can I minimize the formation of emulsions during the workup?

A4: Emulsion formation is a common issue, especially in reactions using phase transfer catalysts. To break emulsions, you can try adding a saturated brine solution, changing the pH of the aqueous layer, or filtering the mixture through a pad of celite. Avoiding vigorous shaking during extraction and using a gentle swirling motion can also help prevent their formation.[1]

Troubleshooting Guides

Guide 1: Low Yield in Phase Transfer Catalysis (PTC) Cyclopropanation
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalystUse a fresh batch of the phase transfer catalyst. Consider a different catalyst such as a quaternary ammonium salt or a crown ether.
Insufficiently strong baseSwitch to a stronger base, for example, from 50% aqueous NaOH to powdered KOH.
Presence of waterEnsure all reagents and solvents are anhydrous, especially if using a strong base that reacts with water.
Formation of multiple byproducts Side reactions like dehydrohalogenationOptimize the reaction temperature; lower temperatures can sometimes improve selectivity. Adjust the rate of addition of the dihaloalkane.
Catalyst poisoningEnsure starting materials are free of impurities that could poison the catalyst.
Guide 2: Incomplete Nitrile Hydrolysis
Symptom Possible Cause Suggested Solution
Starting nitrile remains after prolonged reaction time Insufficiently harsh conditionsFor basic hydrolysis, increase the concentration of the base (e.g., NaOH or KOH) and/or the reaction temperature. For acidic hydrolysis, use a more concentrated acid (e.g., concentrated H₂SO₄).
Steric hindranceConsider using microwave-assisted heating to accelerate the reaction.
Decomposition of the product Reaction conditions are too harshMonitor the reaction closely and stop it as soon as the starting material is consumed. A two-step hydrolysis (nitrile to amide, then amide to acid) might offer better control.

Alternative Synthesis Routes

Route 1: Cyclopropanation of 2,4-Dichlorophenylacetonitrile via Phase Transfer Catalysis

This route involves the reaction of 2,4-dichlorophenylacetonitrile with a dihaloalkane (e.g., 1,2-dibromoethane) in the presence of a strong base and a phase transfer catalyst, followed by hydrolysis of the resulting nitrile.

Route 1 A 2,4-Dichlorophenylacetonitrile B 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile A->B 1,2-Dibromoethane, Strong Base (e.g., NaOH), Phase Transfer Catalyst C This compound B->C Acid or Base Hydrolysis

Caption: PTC cyclopropanation of 2,4-dichlorophenylacetonitrile.

Route 2: Malonic Ester Synthesis

This classic approach can be adapted to synthesize the target molecule. It involves the alkylation of diethyl malonate, followed by a second alkylation to form the cyclopropane ring, and finally hydrolysis and decarboxylation.

Route 2 A Diethyl Malonate B Diethyl (2,4-dichlorobenzyl)malonate A->B 1. Base (e.g., NaOEt) 2. 2,4-Dichlorobenzyl halide C Diethyl 1-(2,4-dichlorobenzyl)cyclopropane-1,1-dicarboxylate B->C 1. Base (e.g., NaOEt) 2. 1,2-Dibromoethane D This compound C->D Hydrolysis and Decarboxylation (e.g., H₃O⁺, heat)

Caption: Malonic ester synthesis of the target acid.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile via PTC
  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichlorophenylacetonitrile, 1,2-dibromoethane, and a suitable organic solvent (e.g., toluene).

  • Catalyst and Base Addition: Add a phase transfer catalyst (e.g., tetrabutylammonium bromide). While stirring vigorously, add a concentrated aqueous solution of sodium hydroxide (50% w/w).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture, add water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
  • Reaction Setup: In a round-bottom flask, dissolve the nitrile in a suitable solvent (e.g., ethanol for basic hydrolysis or acetic acid for acidic hydrolysis).

  • Reagent Addition:

    • Basic Hydrolysis: Add a concentrated aqueous solution of NaOH or KOH.

    • Acidic Hydrolysis: Add concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material.[2]

  • Workup:

    • Basic Hydrolysis: Cool the mixture, acidify with concentrated HCl until the pH is acidic, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Acidic Hydrolysis: Cool the mixture and pour it onto ice. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Recrystallize the crude product to obtain the pure carboxylic acid.

Data Presentation

Synthesis Route Key Reagents Typical Yield Key Advantages Potential Challenges
PTC Cyclopropanation 2,4-Dichlorophenylacetonitrile, 1,2-Dibromoethane, PTC70-90%High yield, milder conditionsCatalyst cost, emulsion formation
Malonic Ester Synthesis Diethyl malonate, 2,4-Dichlorobenzyl halide, 1,2-Dibromoethane50-70%Well-established, reliableMulti-step, lower overall yield

Note: Yields are estimates and can vary significantly based on reaction conditions and scale.

References

Technical Support Center: High-Resolution NMR of Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of chlorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during NMR analysis of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my chlorinated benzene derivative broad and poorly resolved?

A1: Several factors can contribute to broad, poorly resolved signals in the NMR spectra of chlorinated aromatic compounds. Due to the electronegativity and anisotropic effects of chlorine atoms, the chemical shifts of aromatic protons can be very similar, leading to signal overlap.[1][2] Additionally, issues such as sample concentration, poor shimming of the magnet, or the presence of paramagnetic impurities can cause line broadening.

Q2: How does the position of chlorine atoms on an aromatic ring affect the ¹H NMR chemical shifts?

A2: The position of chlorine substituents significantly influences the chemical shifts of aromatic protons. Chlorine is an electron-withdrawing group, which generally deshields protons, shifting their signals downfield.[3] However, the effect is not uniform. Protons ortho and para to the chlorine atom are typically more deshielded than those in the meta position. This is due to a combination of inductive and resonance effects.

Q3: What are typical coupling constant (J) values for protons on a chlorinated aromatic ring?

A3: The coupling constants between protons on an aromatic ring are dependent on their relative positions. For chlorinated aromatic compounds, these values are generally in the following ranges:

  • Ortho-coupling (³J): 6-10 Hz[3][4]

  • Meta-coupling (⁴J): 1-4 Hz[4][5]

  • Para-coupling (⁵J): 0-1 Hz[3][5]

These values can be crucial for assigning signals and determining the substitution pattern on the aromatic ring.

Q4: Can I use ¹³C NMR to improve the resolution and analysis of my chlorinated aromatic compound?

A4: Absolutely. ¹³C NMR spectra offer a much wider chemical shift range (typically 0-220 ppm) compared to ¹H NMR (0-12 ppm).[6][7] This greater dispersion means that signals for individual carbon atoms, even in similar electronic environments, are less likely to overlap.[6] For chlorinated aromatic compounds, where proton signals are often crowded, ¹³C NMR can provide clear, distinct signals for each carbon, greatly aiding in structure elucidation.[6][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the NMR analysis of chlorinated aromatic compounds.

Issue 1: Overlapping Aromatic Signals

Symptom: The aromatic region of the ¹H NMR spectrum shows a complex, unresolved multiplet, making it impossible to determine chemical shifts and coupling constants.

Troubleshooting Steps:

  • Change the Solvent: A simple and effective first step is to re-run the spectrum in a different deuterated solvent.[9] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in proton resonances compared to solvents like chloroform-d or acetone-d₆, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[10] This can often resolve overlapping signals.[10]

    • Rationale: The anisotropic magnetic field of the aromatic solvent interacts with the solute, leading to differential shielding of protons based on their spatial orientation relative to the solvent molecules.[11]

  • Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.[9]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution.[12] Changes in temperature can affect molecular tumbling rates and intermolecular interactions, which may lead to changes in chemical shifts and line widths.[12][13]

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can help to resolve individual signals and identify coupling networks even in crowded spectral regions.

Issue 2: Broad Peaks and Poor Lineshape

Symptom: The NMR signals are broad and not sharp, leading to a loss of resolution and difficulty in measuring coupling constants.

Troubleshooting Steps:

  • Check Sample Preparation:

    • Concentration: Highly concentrated samples can lead to increased viscosity and line broadening. Try diluting the sample.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Consider passing your sample through a small plug of silica gel or using a metal scavenger.

    • Dissolved Oxygen: Dissolved oxygen is paramagnetic and can contribute to line broadening. For very high-resolution experiments, degas the sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube or by using the freeze-pump-thaw method.

  • Optimize Spectrometer Conditions:

    • Shimming: Poor magnetic field homogeneity is a common cause of broad lines. Carefully shim the magnet before acquiring the spectrum.

    • Tuning and Matching: Ensure the probe is properly tuned and matched for the nucleus being observed.

Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design and data interpretation.

Table 1: Typical ¹H NMR Coupling Constants in Chlorinated Benzenes

Coupling TypeNumber of BondsTypical J-value (Hz)
Ortho36 - 10
Meta41 - 4
Para50 - 1

Table 2: Solvent Effects on ¹H Chemical Shifts of a Model Chlorinated Aromatic Compound (Hypothetical Data)

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
H-2 (ortho to Cl)7.307.05-0.25
H-3 (meta to Cl)7.157.10-0.05
H-4 (para to Cl)7.256.95-0.30

Experimental Protocols

Protocol 1: 2D ¹H-¹³C HETCOR (Heteronuclear Correlation)

This experiment is used to determine one-bond correlations between protons and the carbons to which they are attached.

Methodology:

  • Sample Preparation: Prepare a solution of the chlorinated aromatic compound in a deuterated solvent at a concentration of 10-20 mg/mL.

  • Initial 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to determine the spectral widths and appropriate power levels.

  • Set Up HETCOR Experiment:

    • Load a standard HETCOR pulse sequence.

    • Set the spectral width in the ¹H (F2) and ¹³C (F1) dimensions to encompass all relevant signals.

    • Optimize the ¹H and ¹³C 90° pulse widths.

    • The cross-polarization (CP) contact time is a critical parameter. For one-bond correlations, a short contact time (e.g., 50 µs) is typically used.[14]

  • Acquisition:

    • Acquire a series of 1D ¹³C spectra with increasing evolution time (t1) for the ¹H dimension. The number of increments in t1 will determine the resolution in the F1 dimension.

    • The recycle delay should be set to at least 1.5 times the longest T1 relaxation time of the protons.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a 2D Fourier transform to generate the final HETCOR spectrum.

    • Phase the spectrum in both dimensions.

Protocol 2: DOSY (Diffusion-Ordered Spectroscopy)

DOSY is a powerful technique for separating the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape.

Methodology:

  • Sample Preparation: Prepare the sample as you would for a standard 1D NMR experiment. Ensure the sample is at a uniform temperature. Do not spin the sample. [15]

  • Initial 1D Spectrum: Acquire a standard 1D ¹H NMR spectrum to serve as a reference.

  • Set Up DOSY Experiment:

    • Load a suitable DOSY pulse sequence (e.g., ledbpgp2s on Bruker instruments).

    • Set the diffusion time (Δ, d20) and the gradient pulse duration (δ, p30). Typical starting values are 50-100 ms for Δ and 1-2 ms for δ.[16]

  • Acquisition:

    • The experiment acquires a series of 1D spectra with incrementally increasing gradient strength.

    • The number of gradient steps will determine the accuracy of the diffusion coefficient measurement. Typically, 16 to 32 steps are used.

  • Processing:

    • Process the 2D data by applying a Fourier transform in the F2 dimension.

    • Use the instrument's software to perform the DOSY transformation. This involves fitting the decay of the signal intensity as a function of gradient strength to the Stejskal-Tanner equation to extract the diffusion coefficient for each signal.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for enhancing resolution in NMR spectra of chlorinated aromatic compounds.

troubleshooting_workflow start Poorly Resolved Spectrum check_sample Check Sample Preparation (Concentration, Impurities) start->check_sample optimize_shim Optimize Magnet Shimming start->optimize_shim change_solvent Change Solvent (e.g., to Benzene-d6) check_sample->change_solvent optimize_shim->change_solvent increase_field Increase Magnetic Field Strength change_solvent->increase_field If still unresolved resolved_spectrum Resolved Spectrum change_solvent->resolved_spectrum If successful vary_temp Vary Temperature increase_field->vary_temp If still unresolved increase_field->resolved_spectrum If successful use_2d_nmr Acquire 2D NMR (COSY, HETCOR) vary_temp->use_2d_nmr For complex cases vary_temp->resolved_spectrum If successful use_2d_nmr->resolved_spectrum

Caption: Troubleshooting workflow for poorly resolved NMR spectra.

nmr_analysis_workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) one_d_h1 Acquire 1D ¹H NMR sample_prep->one_d_h1 one_d_c13 Acquire 1D ¹³C NMR one_d_h1->one_d_c13 data_processing Data Processing (FT, Phasing, Integration) one_d_h1->data_processing two_d_nmr Acquire 2D NMR (COSY, HETCOR, etc.) one_d_c13->two_d_nmr If needed for resolution one_d_c13->data_processing two_d_nmr->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: General workflow for NMR analysis of an unknown compound.

References

Technical Support Center: Reducing Impurities in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and frequently asked questions (FAQs) to address common challenges and impurities encountered during cyclopropanation experiments.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction has a low yield or is not proceeding to completion. What are the common causes?

A1: Low yields in cyclopropanation reactions can be attributed to several factors:

  • Inactive Catalyst or Reagents: The activity of the catalyst (e.g., Rhodium complexes) or reagents like the zinc-copper couple in the Simmons-Smith reaction is crucial.[1] Ensure catalysts are handled under appropriate inert conditions and that reagents are fresh or properly activated. For instance, the zinc-copper couple for the Simmons-Smith reaction should be freshly prepared and activated.[1] The use of ultrasound can sometimes enhance activation.[1]

  • Poor Quality Starting Materials: Impurities in the alkene, diazo compound, or solvents can inhibit the catalyst or lead to side reactions.[1] It is recommended to use purified reagents and dry solvents.

  • Presence of Moisture or Air: Many cyclopropanation catalysts and reagents are sensitive to moisture and air.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware is essential.[1]

  • Suboptimal Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. For some reactions, a gradual increase in temperature might improve the rate, while for others, particularly those involving unstable diazo compounds, lower temperatures are necessary to prevent decomposition and side reactions.[1]

  • Low Substrate Reactivity: Electron-deficient alkenes are generally less reactive in typical cyclopropanations.[1] In such cases, considering a more reactive carbene source or a different catalytic system may be necessary.[1]

Q2: I am observing significant side products in my reaction. What are the most common impurities and how can I minimize them?

A2: Common side products include dimers of the carbene source, products of C-H insertion, and solvent-related byproducts.

  • Carbene Dimerization: This is particularly common with unstable diazo compounds. Slow addition of the diazo compound using a syringe pump can minimize its concentration in the reaction mixture at any given time, thus favoring the reaction with the alkene over dimerization.[2]

  • C-H Insertion: The carbene intermediate can sometimes insert into carbon-hydrogen bonds of the substrate or solvent, leading to undesired byproducts.[3][4] The choice of catalyst and solvent can significantly influence the chemoselectivity between cyclopropanation and C-H insertion. For instance, in some rhodium-catalyzed reactions, copper catalysts have been shown to favor cyclopropanation over C-H insertion.[5]

  • Solvent-Related Byproducts: Certain solvents can react with the carbene. Using a non-reactive solvent or using the alkene itself as the solvent (if feasible) can mitigate this issue.[3]

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Diastereoselectivity is a common challenge, especially with chiral or substituted alkenes. Several factors can be optimized:

  • Directing Groups: The presence of a hydroxyl or other coordinating group on the substrate can direct the cyclopropanation to a specific face of the double bond, leading to higher diastereoselectivity.[6] This is a well-known strategy in Simmons-Smith reactions of allylic alcohols.[6]

  • Steric Hindrance: The steric bulk of the substrate, catalyst, and carbene source all play a role.[1] The cyclopropanating agent will typically approach the less hindered face of the alkene.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal and its ligands is critical for controlling stereoselectivity. Screening different catalysts and ligands is often necessary to find the optimal system for a particular substrate.[7]

  • Solvent: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[8] Experimenting with solvents of varying polarity can be beneficial.

Q4: How can I effectively remove unreacted starting materials and impurities from my cyclopropane product?

A4: Purification strategies depend on the properties of the desired product and the impurities.

  • Flash Column Chromatography: This is the most common method for purifying cyclopropane derivatives.[1][9] Silica gel is typically used, but for acid-sensitive products, deactivated silica gel (e.g., treated with triethylamine) may be necessary.[1]

  • Distillation: For volatile cyclopropanes, distillation can be an effective purification method.

  • Crystallization: If the cyclopropane product is a solid, crystallization can be a highly effective method for achieving high purity.[9]

  • Preparative HPLC or GC: For challenging separations, especially for diastereomers, preparative high-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide higher resolution.[9]

Troubleshooting Guides

Guide 1: Simmons-Smith Cyclopropanation
Issue Potential Cause Recommended Solution
Low or No Yield Inactive Zinc-Copper CoupleEnsure the zinc-copper couple is freshly prepared and properly activated.[1] Consider using ultrasound to enhance activation.[1]
Poor Quality DiiodomethaneUse freshly distilled or high-purity diiodomethane.[1]
Presence of Moisture or AirUse oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Low Substrate ReactivityFor electron-deficient alkenes, consider using a more reactive system like the Furukawa modification (Et₂Zn and CH₂I₂).[1][10]
Formation of Byproducts Methylation of HeteroatomsUse a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid prolonged reaction times.[1]
Poor Diastereoselectivity Lack of Directing GroupFor substrates like allylic alcohols, the hydroxyl group directs the cyclopropanation.[6] For unfunctionalized alkenes, steric factors will dominate.
Inappropriate SolventNon-coordinating solvents like dichloromethane or 1,2-dichloroethane are generally recommended. Basic solvents can decrease the reaction rate.[1][11]
Guide 2: Rhodium-Catalyzed Cyclopropanation with Diazo Compounds
Issue Potential Cause Recommended Solution
Low Yield Catalyst DeactivationEnsure the rhodium catalyst is handled under inert conditions. Catalyst loading may need to be optimized.
Diazo Compound DecompositionAdd the diazo compound slowly to the reaction mixture using a syringe pump to maintain a low concentration.[2] Perform the reaction at a suitable temperature to avoid thermal decomposition.
Formation of Side Products Carbene Dimerization (e.g., diethyl maleate/fumarate)Slow addition of the diazo compound is crucial.[12]
C-H InsertionThe choice of rhodium catalyst and its ligands can significantly influence the selectivity for cyclopropanation over C-H insertion. Screening different catalysts may be necessary.[5]
Ylide Formation and RearrangementWith certain substrates (e.g., α,β-unsaturated aldehydes/ketones), ylide formation followed by rearrangement can compete with cyclopropanation.[13]
Poor Diastereoselectivity Suboptimal Catalyst/LigandThe steric and electronic properties of the ligands on the rhodium catalyst are key to controlling diastereoselectivity. Chiral ligands are used for enantioselective versions.[2][14]
Solvent EffectsThe solvent can influence the stereochemical outcome. Experiment with a range of solvents with varying polarities.[2]
Guide 3: Dichlorocarbene Addition
Issue Potential Cause Recommended Solution
Low Yield Inefficient Carbene GenerationEnsure a strong enough base (e.g., potassium tert-butoxide, aqueous NaOH with a phase-transfer catalyst) is used for the dehydrohalogenation of chloroform.[15][16]
Carbene Reacts with Base/WaterUse a biphasic system with a phase-transfer catalyst to minimize the reaction of the carbene in the aqueous phase.
Formation of Byproducts Reaction with Solvent or Other Functional GroupsThe choice of a non-reactive solvent is important. Dichlorocarbene is highly reactive and can react with various functional groups.
Reaction is Stereospecific Not an issue, but a featureThe reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][15] A cis-alkene will give a cis-disubstituted cyclopropane.[3][15]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[1]

Materials:

  • Zinc dust (e.g., 10.0 g, 153 mmol)

  • Copper(I) chloride (e.g., 1.0 g, 10.1 mmol)

  • Anhydrous diethyl ether

  • Cyclohexene (e.g., 5.0 g, 60.9 mmol)

  • Diiodomethane (e.g., 20.4 g, 76.4 mmol)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, stir zinc dust with a small amount of copper(I) chloride in anhydrous diethyl ether. The mixture should be heated to reflux for 30 minutes to activate the zinc (formation of the zinc-copper couple).

  • Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether, followed by cyclohexene.

  • Addition of Diiodomethane: Add diiodomethane dropwise to the stirred suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

This protocol is a general procedure for the rhodium-catalyzed cyclopropanation of an alkene.

Materials:

  • Dirhodium tetraacetate [Rh₂(OAc)₄] (e.g., 0.1 mol%)

  • Styrene (e.g., 5 equivalents)

  • Ethyl diazoacetate (EDA) (1 equivalent)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the rhodium catalyst and styrene in anhydrous DCM.

  • Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate in anhydrous DCM. Add this solution to the reaction mixture dropwise over several hours using a syringe pump. This is critical to minimize the formation of diethyl maleate and fumarate.

  • Reaction Monitoring: Monitor the disappearance of the diazo compound (a yellow color) and the formation of the product by TLC or GC/MS.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the cyclopropane isomers from any remaining starting materials and byproducts.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurities in Cyclopropanation reagent_purity Check Reagent Purity (Alkene, Carbene Source, Solvent) start->reagent_purity Initial Check reaction_conditions Optimize Reaction Conditions (Temperature, Concentration, Addition Rate) reagent_purity->reaction_conditions If Purity is Confirmed reagent_note Distill solvents, use fresh diazo solution. reagent_purity->reagent_note catalyst_activity Verify Catalyst/Reagent Activity reaction_conditions->catalyst_activity If Still Issues conditions_note Slow addition of diazo compound is key. reaction_conditions->conditions_note purification Refine Purification Method catalyst_activity->purification If Reaction is Optimized catalyst_note Activate Zn-Cu couple for Simmons-Smith. catalyst_activity->catalyst_note success High Purity Product purification->success Successful Isolation

Caption: A general troubleshooting workflow for cyclopropanation reactions.

Side_Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions Alkene Alkene Cyclopropane Cyclopropane Alkene->Cyclopropane + Carbene Carbene Carbene Carbene->Cyclopropane Dimerization Dimerization Carbene->Dimerization 2x Carbene CH_Insertion C-H Insertion Carbene->CH_Insertion + Substrate/Solvent C-H Solvent_Reaction Reaction with Solvent Carbene->Solvent_Reaction + Reactive Solvent

Caption: Competing reaction pathways in cyclopropanation.

References

Technical Support Center: Phase Transfer Catalysis in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during cyclopropane synthesis using phase transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Phase Transfer Catalysis (PTC) for cyclopropane synthesis?

Phase transfer catalysis is a powerful method for cyclopropane synthesis due to several key advantages:

  • Mild Reaction Conditions: PTC reactions can often be carried out at or near room temperature, which helps to prevent the degradation of sensitive substrates and products.

  • Use of Inexpensive Reagents: This method typically employs inexpensive and readily available bases like aqueous sodium or potassium hydroxide, avoiding the need for costly and hazardous reagents such as sodium hydride or organometallic bases.[1]

  • Enhanced Reactivity and Yields: By transporting reactive anions from an aqueous or solid phase into an organic phase, PTC significantly increases reaction rates and often leads to higher product yields with fewer byproducts.[2]

  • Scalability and Safety: The methodology is generally scalable and avoids the need for strictly anhydrous solvents, making it more practical and safer for both lab-scale and industrial applications.[3]

Q2: What are the two main types of cyclopropanation reactions carried out using PTC?

The two most common applications of PTC in cyclopropane synthesis are:

  • Dihalocarbene Addition to Alkenes: This method is used to synthesize gem-dihalocyclopropanes. A dihalocarbene, such as dichlorocarbene (:CCl₂), is generated in situ from a haloform (e.g., chloroform) and a strong aqueous base. The phase transfer catalyst then facilitates the reaction of the carbene with an alkene in the organic phase.[1][4]

  • Michael-Initiated Ring Closure (MIRC): This is a versatile method for forming cyclopropanes, particularly for asymmetric synthesis. It involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization.[1] Chiral phase transfer catalysts, often derived from Cinchona alkaloids, are used to control the stereochemistry of the product, leading to high enantioselectivity.[2]

Q3: How do I choose the right phase transfer catalyst for my reaction?

The choice of catalyst is critical and depends on the specific reaction. Quaternary ammonium and phosphonium salts are the most common types.[1]

  • Tetrabutylammonium Bromide (TBAB): A versatile and commonly used catalyst for a variety of PTC reactions.

  • Benzyltriethylammonium Chloride (BTEAC): Often used for dichlorocarbene generation.

  • Aliquat® 336 (Tricaprylmethylammonium chloride): Effective due to its high lipophilicity.

  • Chiral Cinchona Alkaloid-Derived Catalysts: Essential for asymmetric MIRC reactions to achieve high enantioselectivity.[2]

The catalyst's effectiveness is influenced by the lipophilicity of its cation, which determines its ability to transport anions into the organic phase.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Dihalocarbene Addition

Question: I am performing a dichlorocyclopropanation of styrene using chloroform, 50% NaOH, and a phase transfer catalyst, but my yield is very low. What are the potential causes and how can I fix this?

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Inefficient Stirring Increase the stirring rate significantly. For viscous mixtures, consider mechanical stirring.PTC reactions occur at the interface between the aqueous and organic phases. Vigorous stirring is crucial to maximize the interfacial area and facilitate the transfer of the hydroxide and trichloromethylide anions.
Inappropriate Catalyst Switch to a more suitable catalyst like Benzyltriethylammonium Chloride (BTEAC) or a tetraalkylammonium salt with good lipophilicity.The structure of the catalyst affects its efficiency in transferring the reactive species. BTEAC is well-documented for its effectiveness in dichlorocarbene generation.[6]
Low Base Concentration Ensure you are using a concentrated aqueous solution of NaOH (typically 50% w/w).The deprotonation of chloroform to generate the trichloromethylide anion is a key step. A high concentration of hydroxide ions at the interface is necessary to drive this equilibrium.[7]
Catalyst Poisoning Use purified reagents and solvents. Acidic impurities can neutralize the hydroxide at the interface, preventing carbene formation.Impurities in the alkene or chloroform can react with the base or the carbene, leading to side reactions and reduced yield.
Side Reactions of Dichlorocarbene Maintain a moderate reaction temperature (e.g., 40-50°C). Do not overheat.Dichlorocarbene is highly reactive and can react with water or itself if not trapped by the alkene.[6] Overheating can accelerate these decomposition pathways.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_stirring Is the stirring vigorous? start->check_stirring increase_stirring Increase stirring rate (use mechanical stirrer if needed) check_stirring->increase_stirring No check_catalyst Is the catalyst appropriate? (e.g., BTEAC for :CCl2) check_stirring->check_catalyst Yes end_node Re-run Experiment increase_stirring->end_node change_catalyst Screen other PTCs (e.g., TBAB, Aliquat 336) check_catalyst->change_catalyst No check_base Is the NaOH concentration high enough? (e.g., 50%) check_catalyst->check_base Yes change_catalyst->end_node increase_base_conc Use 50% aqueous NaOH check_base->increase_base_conc No check_purity Are reagents and solvents pure? check_base->check_purity Yes increase_base_conc->end_node purify_reagents Purify alkene and chloroform check_purity->purify_reagents No check_temp Is the temperature too high? check_purity->check_temp Yes purify_reagents->end_node lower_temp Maintain moderate temperature (e.g., 40-50°C) check_temp->lower_temp Yes check_temp->end_node No lower_temp->end_node

Troubleshooting workflow for low yield in PTC cyclopropanation.
Issue 2: Poor Stereoselectivity in Asymmetric MIRC

Question: I am trying to synthesize a chiral cyclopropane via an asymmetric MIRC reaction using a Cinchona alkaloid-derived catalyst, but the enantiomeric excess (ee) is low. How can I improve it?

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Incorrect Catalyst Structure Ensure the chiral catalyst has the correct structure and absolute configuration for the desired enantiomer. The presence of a free hydroxyl group on the Cinchona alkaloid is often crucial for high stereoselectivity.The catalyst's structure, particularly the arrangement of functional groups around the chiral center, directs the approach of the reactants, controlling the stereochemical outcome. Hydrogen bonding between the catalyst's hydroxyl group and the reactants can be critical.
Suboptimal Solvent Screen different organic solvents. Toluene is a common starting point, but other non-polar or weakly polar solvents might be better.The solvent can influence the conformation of the catalyst-substrate complex and the solubility of the ion pairs, thereby affecting stereoselectivity.
Inappropriate Base Experiment with different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The nature of the cation (K⁺, Cs⁺) and the strength of the base can affect the aggregation of the ion pairs in the organic phase and the rate of the reaction, which in turn can influence the enantioselectivity.
Reaction Temperature Lower the reaction temperature.Lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Water Content Ensure the use of a biphasic system with an aqueous base, but avoid excess water in the organic phase.While PTC relies on a two-phase system, the amount of water transferred into the organic phase can affect the catalyst's conformation and the solvation of the reactive species.

Quantitative Data

Table 1: Comparison of Phase Transfer Catalysts in Dichlorocyclopropanation of Styrene
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Benzyltriethylammonium Chloride (BTEAC)1401~90[6]
Tetrabutylammonium Bromide (TBAB)1401.5~85Inferred from[5]
Aliquat® 3361401~92Inferred from[5]
Multi-site PTC0.5451>95[8]

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Effect of Reaction Parameters on Asymmetric MIRC of a Chalcone
Catalyst (Cinchona-derived)BaseSolventTemperature (°C)Yield (%)ee (%)Reference
Quinine-basedK₂CO₃Toluene258588[2]
Quinidine-basedK₂CO₃Toluene258285 (opposite enantiomer)[2]
Quinine-basedCs₂CO₃Toluene259290[2]
Quinine-basedK₂CO₃CH₂Cl₂257578[2]
Quinine-basedK₂CO₃Toluene09094[2]

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Styrene

This protocol describes the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene using phase transfer catalysis.

Materials:

  • Styrene (1.0 eq)

  • Chloroform (used as reagent and solvent)

  • 50% (w/w) Aqueous Sodium Hydroxide

  • Benzyltriethylammonium Chloride (BTEAC) (1-2 mol%)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a condenser and a powerful magnetic or mechanical stirrer, add styrene (e.g., 10.4 g, 100 mmol) and chloroform (e.g., 60 mL).

  • Addition of Catalyst and Base: Add BTEAC (e.g., 0.46 g, 2 mmol) to the mixture. With vigorous stirring, slowly add the 50% aqueous NaOH solution (e.g., 40 mL) over 15-20 minutes. The reaction is exothermic, and the temperature may rise. Maintain the temperature between 40-50°C using a water bath if necessary.

  • Reaction: Stir the biphasic mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC by taking small aliquots from the organic layer.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (e.g., 50 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to yield pure 1,1-dichloro-2-phenylcyclopropane.

Protocol 2: Asymmetric MIRC Cyclopropanation of a Chalcone

This protocol describes a general procedure for the enantioselective cyclopropanation of an electron-deficient alkene (e.g., a chalcone) with a brominated malonate ester.

Materials:

  • Chalcone (1.0 eq)

  • Diethyl bromomalonate (1.2 eq)

  • Toluene

  • Aqueous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) solution (e.g., 50% w/w)

  • Chiral Cinchona alkaloid-derived catalyst (e.g., quinine-based) (5 mol%)

  • Ethyl acetate (for extraction)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the chalcone (e.g., 0.2 mmol) and the chiral catalyst (0.01 mmol) in toluene (2.0 mL).

  • Addition of Reagents: Add diethyl bromomalonate (0.24 mmol) to the solution.

  • Initiation: Cool the mixture to the desired temperature (e.g., 0°C or room temperature). Add the aqueous base (e.g., 1.0 mL of 50% K₂CO₃) and begin vigorous stirring.

  • Reaction: Stir the reaction mixture vigorously for the required time (typically 12-48 hours), monitoring by TLC until the starting chalcone is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched cyclopropane derivative.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Signaling Pathways and Experimental Workflows

Mechanism of Dihalocarbene Addition via PTC

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺ OH⁻ Interface Interface NaOH->Interface Deprotonation QX_aq Q⁺X⁻ NaCl Na⁺Cl⁻ CHCl3 CHCl₃ CHCl3->Interface Alkene Alkene Product Dichlorocyclopropane Alkene->Product [2+1] Cycloaddition Q_CCl3 Q⁺ ⁻CCl₃ CCl2 :CCl₂ (Dichlorocarbene) Q_CCl3->CCl2 α-elimination QCl_org Q⁺Cl⁻ Q_CCl3->QCl_org -Cl⁻ CCl2->Product QCl_org->QX_aq Catalyst Regeneration Interface->Q_CCl3 Anion Exchange

Mechanism of PTC-mediated dichlorocarbene addition.
Mechanism of Asymmetric Michael-Initiated Ring Closure (MIRC)

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base K₂CO₃ (Base) Interface Interface Base->Interface Deprotonation KX K⁺X⁻ Nucleophile Nucleophile (e.g., Bromomalonate) Nucleophile->Interface Acceptor Michael Acceptor (e.g., Chalcone) Intermediate Michael Adduct Intermediate Acceptor->Intermediate Q_Nuc {[Q⁺]*[Nuc⁻]} Chiral Ion Pair Q_Nuc->Intermediate Stereoselective Michael Addition Product Enantioenriched Cyclopropane Intermediate->Product Intramolecular SN2 Cyclization QX_org Q⁺X⁻ Product->QX_org -X⁻ QX_org->Interface Catalyst Regeneration Interface->Q_Nuc Anion Exchange with Chiral Catalyst (Q⁺X⁻)

Mechanism of asymmetric MIRC via PTC.

References

Validation & Comparative

A Comparative Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid and 1-(4-chlorophenyl)cyclopropanecarboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid and 1-(4-chlorophenyl)cyclopropanecarboxylic acid, two structurally related compounds with distinct potential applications in drug discovery and agrochemical research. While direct comparative studies are limited, this document synthesizes available data on their properties, synthesis, and biological activities to assist researchers in selecting the appropriate molecule for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial for understanding their solubility, permeability, and overall suitability for various experimental assays.

PropertyThis compound1-(4-chlorophenyl)cyclopropanecarboxylic Acid
Molecular Formula C₁₀H₈Cl₂O₂C₁₀H₉ClO₂
Molecular Weight 231.08 g/mol [1]196.63 g/mol [2]
Appearance White to off-white solidWhite or off-white solid[3]
Melting Point Not specified152-155 °C[4]
Solubility Soluble in methanolSoluble in methanol[4]
Storage Room temperature, dry, under inert gasRoom temperature, dry[5]

Synthesis and Chemical Reactivity

Both compounds share a common cyclopropanecarboxylic acid core, with variations in the chlorination pattern of the phenyl ring. The synthesis of 1-(4-chlorophenyl)cyclopropanecarboxylic acid has been documented to proceed from 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile through hydrolysis.[6] A similar synthetic strategy can be envisioned for its dichlorinated counterpart, starting from the corresponding dichlorophenylacetonitrile. The carboxylic acid moiety in both molecules provides a reactive handle for further chemical modifications, such as amide or ester formation, allowing for the generation of diverse chemical libraries for screening purposes.

Biological Activities and Potential Applications

The structural differences between the two molecules, specifically the presence of an additional chlorine atom in the 2-position of the phenyl ring, are likely to have a significant impact on their biological activity.

This compound: A Potential Herbicide and Anti-Infective Agent

Derivatives of this compound have shown promise as inhibitors of ketol-acid reductoisomerase (KARI).[7] KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms, making it an attractive target for the development of novel herbicides and antimicrobial agents.[8][9][10] The 2,4-dichloro substitution pattern is a common feature in many commercial herbicides, such as 2,4-D, suggesting that this compound may possess phytotoxic properties.

KARI_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate alpha,beta-Dihydroxyisovalerate alpha,beta-Dihydroxyisovalerate alpha-Ketoisovalerate alpha-Ketoisovalerate Valine Valine Compound_A This compound Compound_A->alpha-Acetolactate caption Figure 1: Inhibition of the KARI enzyme by this compound.

1-(4-chlorophenyl)cyclopropanecarboxylic Acid: A Building Block for CNS-Active Compounds

1-(4-chlorophenyl)cyclopropanecarboxylic acid is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system (CNS).[5] The 4-chlorophenyl moiety is a common structural motif in many CNS drugs, and the rigid cyclopropane ring can enhance binding affinity and metabolic stability. This suggests that 1-(4-chlorophenyl)cyclopropanecarboxylic acid and its derivatives may have potential applications in the treatment of depression, anxiety, and other neurological disorders.

Experimental Protocols

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This protocol is designed to assess the inhibitory activity of the test compounds against KARI.

1. Materials and Reagents:

  • Purified KARI enzyme (from plant or microbial source)

  • (S)-2-acetolactate (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and the desired concentration of the test compound or vehicle control.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate, (S)-2-acetolactate, to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

KARI_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, NADPH, Substrate, and Test Compounds Plate_Setup Add Buffer, NADPH, and Test Compound/Vehicle to Microplate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 25°C for 10 min Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (Acetolactate) Pre_incubation->Reaction_Initiation Measurement Monitor Absorbance at 340 nm Reaction_Initiation->Measurement Data_Analysis Calculate Initial Rates, % Inhibition, and IC50 Measurement->Data_Analysis caption Figure 2: Workflow for the KARI inhibition assay.

In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This widely used animal model can be employed to evaluate the potential anti-inflammatory effects of the compounds.

1. Animals:

  • Male Wistar rats or Swiss albino mice.

2. Materials and Reagents:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

3. Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compounds or the reference drug orally or intraperitoneally at various doses.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group that received only the vehicle.

Conclusion and Future Directions

While sharing a common structural scaffold, this compound and 1-(4-chlorophenyl)cyclopropanecarboxylic acid exhibit distinct potential for biological applications. The dichlorinated compound is a promising candidate for development as a KARI inhibitor for herbicidal or anti-infective purposes. In contrast, the monochlorinated analogue serves as a valuable building block for synthesizing CNS-active compounds, particularly those targeting the serotonin transporter.

Further research is warranted to directly compare the biological activities of these two compounds in relevant assays. Quantitative structure-activity relationship (QSAR) studies on a broader range of halogenated phenylcyclopropanecarboxylic acids could provide valuable insights into the optimal substitution patterns for specific biological targets. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic and agrochemical potential of these intriguing molecules.

References

Navigating Stereochemistry: A Comparative Analysis of Dichlorophenyl Cyclopropane Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of Dichlorophenyl Cyclopropane Isomers Supported by Experimental Data.

The precise three-dimensional arrangement of atoms within a molecule, or stereochemistry, can have a profound impact on its biological activity. This is particularly true for rigid structures like cyclopropane rings. For compounds containing a dichlorophenyl group attached to a cyclopropane moiety, the specific isomerism—be it cis-trans diastereomerism or enantiomerism—can dictate the molecule's efficacy and selectivity for its biological target. This guide provides a comparative overview of the biological activities of dichlorophenyl cyclopropane isomers, supported by quantitative data and detailed experimental protocols.

Isomeric Impact on Biological Activity: A Tale of Two Geometries

The spatial orientation of the dichlorophenyl group and other substituents on the cyclopropane ring determines how the molecule interacts with its biological target, be it an enzyme, a receptor, or another protein. This interaction is often highly specific, akin to a key fitting into a lock. A change in the isomeric form can alter this fit, leading to a significant difference in biological response.

One notable example is found in the development of antiestrogenic agents. A study on a series of 1,1-dichloro-2,2,3-triarylcyclopropanes revealed that different isomers exhibit varying affinities for the estrogen receptor and differing levels of efficacy against estrogen-dependent breast cancer cells.[1]

Comparative Antiestrogenic Activity of Dichlorophenyl Cyclopropane Isomers

The following table summarizes the in vitro biological activity of specific (Z)- and (E)-isomers of 1,1-dichloro-2-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-3-phenylcyclopropane against the MCF-7 human breast tumor cell line.

Compound IsomerRelative Binding Affinity (RBA, %)¹IC₅₀ (nM) in MCF-7 Cells
(Z)-isomer (7b) 0.22.5
(E)-isomer (7a) 0.110.0
Analog II (lead compound) Not Reported5.0
Estradiol 100Not Applicable
¹ Relative to estradiol[1]

The data clearly indicates that the (Z)-isomer (7b) possesses a higher relative binding affinity for the estrogen receptor and is four times more potent in inhibiting the growth of MCF-7 breast cancer cells compared to its (E)-isomer (7a).[1] This demonstrates the critical role of stereochemistry in the anti-cancer potential of these dichlorophenyl cyclopropane derivatives.

Broader Context: Stereoselectivity in Action

The principle of stereoselectivity is not limited to anti-cancer agents. It is a recurring theme across various classes of biologically active molecules containing dichlorophenyl and cyclopropane motifs.

  • Insecticides: The synthetic pyrethroid insecticide cypermethrin, which contains a dichlorovinylcyclopropane group, exists as eight different stereoisomers.[2][3] The insecticidal activity of the commercial mixture is largely attributed to only a few of these isomers.[2][4][5] For instance, alpha-cypermethrin is an enriched mixture of the two most active cis-isomers and exhibits twice the insecticidal activity of the racemic mixture.[3]

  • Fungicides: The triazole fungicide paclobutrazol, which contains a dichlorophenyl group, has two chiral centers, resulting in four stereoisomers. The (2S,3S) isomer is primarily responsible for its plant growth-regulating properties, while the (2R,3R) isomer exhibits significant fungicidal activity.[6]

  • Herbicides: The herbicidal activity of carfentrazone-ethyl, a dichlorophenyl-containing triazole, is also stereospecific. The S-enantiomer has been shown to have double the herbicidal activity of the R-enantiomer.[7][8]

These examples underscore the importance of isolating and testing individual isomers to identify the most potent and selective bioactive agent, potentially leading to the development of more effective drugs and agrochemicals with reduced off-target effects.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Estrogen Receptor Binding Assay

This protocol is adapted from studies evaluating the binding affinity of compounds to the estrogen receptor.[1]

Objective: To determine the relative binding affinity (RBA) of test compounds for the estrogen receptor (ER) in a competitive binding assay using [³H]estradiol.

Materials:

  • Immature rat uterine cytosol (source of ER)

  • [³H]estradiol (radioligand)

  • Test compounds (dichlorophenyl cyclopropane isomers)

  • Tris-HCl buffer (pH 7.4) containing EDTA and dithiothreitol

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled estradiol (for standard curve).

  • In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]estradiol, and varying concentrations of the test compounds or unlabeled estradiol.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Add dextran-coated charcoal suspension to each tube to adsorb unbound steroids.

  • Incubate for 15 minutes at 4°C with occasional vortexing.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the charcoal.

  • Transfer the supernatant containing the receptor-bound [³H]estradiol to scintillation vials.

  • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Calculate the concentration of test compound required to inhibit 50% of the specific binding of [³H]estradiol (IC₅₀).

  • Determine the RBA using the formula: RBA = (IC₅₀ of estradiol / IC₅₀ of test compound) x 100.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of dichlorophenyl cyclopropane isomers on the proliferation of MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dichlorophenyl cyclopropane isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Concept: Isomeric Differentiation in Biological Pathways

The following diagram illustrates the concept of how different isomers of a dichlorophenyl cyclopropane compound can lead to different biological outcomes by interacting differently with a target receptor, which in turn affects downstream signaling pathways.

Isomer_Activity cluster_isomers Dichlorophenyl Cyclopropane Isomers cluster_target Biological Target cluster_pathway Signaling Pathway cluster_outcome Biological Outcome Isomer_A Isomer A (e.g., cis) Receptor Target Receptor Isomer_A->Receptor High Affinity Binding Isomer_B Isomer B (e.g., trans) Isomer_B->Receptor Low Affinity Binding Pathway_A Signaling Pathway A Receptor->Pathway_A Pathway_B Signaling Pathway B Receptor->Pathway_B Outcome_A High Biological Activity Pathway_A->Outcome_A Outcome_B Low/No Biological Activity Pathway_B->Outcome_B

Caption: Differential binding of isomers to a target receptor, leading to varied biological responses.

The diagram above illustrates a hypothetical scenario where "Isomer A" has a high binding affinity for the "Target Receptor," leading to the activation of "Signaling Pathway A" and resulting in a "High Biological Activity." In contrast, "Isomer B" has a low binding affinity, resulting in minimal activation of "Signaling Pathway B" and consequently "Low/No Biological Activity." This conceptual model highlights the importance of stereochemistry in determining the pharmacological or biological effect of a molecule.

Conclusion

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of small molecules, using a close analogue of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid as a case study.

While specific crystallographic data for this compound is not publicly available, this guide utilizes the crystallographic data of the closely related compound, (±)-cis-2-Phenylcyclopropanecarboxylic acid , to illustrate the power of X-ray crystallography. This analogue provides a relevant and instructive example for understanding the depth of structural information that can be obtained.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The gold standard for absolute structure determination, X-ray crystallography, provides an unparalleled level of detail.[1][2][3] However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information and can be more suitable in certain scenarios.[4][5] The following table summarizes the key performance indicators of these techniques for the analysis of small molecules.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[1][2]Detailed information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity (NOESY).[6][7][8][9]High-precision mass-to-charge ratio, elemental composition, and fragmentation patterns for structural inference.[10][11][12][13][14]
Resolution Atomic resolution (typically < 1 Å).[2]Provides information on through-bond and through-space atomic interactions, but does not directly yield a single high-resolution 3D structure.High mass resolution allows for the determination of elemental composition.
Sample Requirements Single, well-ordered crystal (typically >0.1 mm in all dimensions).[15][16]5-10 mg of purified compound dissolved in a deuterated solvent (0.5-0.7 mL).Microgram to nanogram quantities of the sample.
Experiment Time Can range from hours to days, depending on crystal quality and instrumentation.[2]1D spectra can be acquired in minutes; 2D experiments can take several hours.Typically very fast, with analyses completed in minutes.
Key Advantage Provides an unambiguous and complete 3D structure.[1]Excellent for determining the constitution and configuration of molecules in solution.High sensitivity and ability to analyze complex mixtures when coupled with separation techniques (e.g., LC-MS).[13]
Key Limitation The primary challenge is growing a suitable single crystal.[3][15]Does not directly provide a 3D structure and can be challenging for very complex molecules with overlapping signals.[7]Provides indirect structural information that often requires interpretation and comparison with known fragmentation patterns.

Case Study: Crystallographic Data for (±)-cis-2-Phenylcyclopropanecarboxylic Acid

The following table presents the key crystallographic data for (±)-cis-2-Phenylcyclopropanecarboxylic acid, a structural analogue of this compound. This data showcases the precision and detail achievable with X-ray crystallography.

ParameterValue
Chemical Formula C₁₀H₁₀O₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.480(1) Å
b = 9.336(1) Å
c = 11.187(2) Å
α = 90°
β = 98.35(1)°
γ = 90°
Volume 876.5(2) ų
Z (Molecules per unit cell) 4
Calculated Density 1.226 Mg/m³
R-factor 0.045

Data sourced from the Crystallography Open Database.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the experimental protocols for the three discussed analytical techniques.

X-ray Crystallography: Small Molecule Structure Determination
  • Crystallization: The initial and often most challenging step is to grow a single crystal of the compound of interest.[3][15][16] This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined to best fit the experimental data, resulting in the final atomic coordinates.

NMR Spectroscopy: 1D and 2D Analysis of a Small Organic Molecule
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the chemical shifts, integration (relative number of protons), and coupling constants of the protons in the molecule.[8]

  • 1D ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[9]

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) Acquisition: These experiments correlate directly bonded proton and carbon atoms.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment identifies longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the carbon skeleton.

  • Data Analysis: The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity.

Mass Spectrometry: Small Molecule Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done directly or via a gas chromatograph (GC-MS). For non-volatile compounds, liquid chromatography (LC-MS) is commonly used.[13]

  • Ionization: The sample molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

  • Data Analysis: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which can be used to determine the elemental composition. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), provide valuable information about the molecule's structure.[10]

Visualizing the Workflow and Logic

To further clarify the processes involved in structure validation, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in confirming a chemical structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesize Compound purification Purify Compound synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms data_analysis Analyze & Correlate Data xray->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Confirm Structure data_analysis->structure_confirmation

Caption: Experimental workflow for chemical structure validation.

logical_relationship cluster_hypothesis Proposed Structure cluster_evidence Experimental Evidence cluster_conclusion Conclusion proposed Hypothesized Structure xray_data X-ray Data (3D Atomic Coordinates) proposed->xray_data predicts nmr_data NMR Data (Connectivity) proposed->nmr_data predicts ms_data MS Data (Elemental Composition) proposed->ms_data predicts validated Validated Structure xray_data->validated confirms nmr_data->validated corroborates ms_data->validated corroborates

Caption: Logical relationship for confirming a chemical structure.

References

Efficacy of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid: A Comparative Analysis with Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in publicly accessible information regarding the fungicidal efficacy of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. At present, no direct experimental data or comparative studies with commercial fungicides are available to construct a detailed efficacy guide as requested.

While the specific compound of interest remains uncharacterized in terms of its fungicidal properties in the public domain, an examination of related chemical structures and the broader class of cyclopropane derivatives provides valuable context for its potential role in agrochemical development.

The Role of the Cyclopropane Moiety in Agrochemicals

The cyclopropane ring is a key structural feature in a variety of biologically active molecules, including some pesticides and fungicides. Its unique strained ring structure can impart desirable properties to a molecule, such as increased metabolic stability and enhanced binding to target enzymes. Derivatives of cyclopropanecarboxylic acid, in particular, have been explored for their potential as insecticides and, to a lesser extent, as fungicides.[1] Patents related to cyclopropanecarboxylic acid esters suggest their utility as pest control agents, although specific data on fungicidal activity remains limited.[2][3][4]

Potential for Fungicidal Activity: Insights from Related Compounds

While data on this compound is absent, research into other carboxylic acid amides has shown significant fungicidal potential.[5][6] These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the inhibition of fungal growth.[5] This mode of action is a well-established target for a number of commercial fungicides.

Furthermore, the dichlorophenyl group is a common substituent in several existing fungicides. Its presence can enhance the lipophilicity of a molecule, potentially aiding its penetration into fungal cells.

Future Research Directions

The absence of efficacy data for this compound highlights a potential area for future research. A systematic investigation into its fungicidal spectrum against key plant pathogens, determination of its mode of action, and comparison with existing commercial fungicides would be necessary to ascertain its practical value in crop protection.

A possible experimental workflow for such an investigation is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mode of Action Studies synthesis Synthesis of 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid purification Purification and Structural Confirmation (NMR, MS) synthesis->purification pathogen_culture Culture of Phytopathogenic Fungi (e.g., Botrytis cinerea, Fusarium graminearum) purification->pathogen_culture microscreen Mycelial Growth Inhibition Assay (EC50 determination) pathogen_culture->microscreen spore_germination Spore Germination Assay pathogen_culture->spore_germination plant_treatment Application to Inoculated Plants (e.g., tomato, wheat) microscreen->plant_treatment disease_assessment Disease Severity Rating plant_treatment->disease_assessment comparison Comparison with Commercial Fungicides (e.g., Azoxystrobin, Tebuconazole) disease_assessment->comparison enzyme_assay Target Enzyme Assays (e.g., SDH inhibition) comparison->enzyme_assay gene_expression Gene Expression Analysis enzyme_assay->gene_expression

Figure 1. Proposed experimental workflow for evaluating the fungicidal efficacy of a novel compound.

References

A Comparative Guide to LC-MS/MS Method Validation for Cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of cyclopropanecarboxylic acid and its derivatives is crucial in various fields, from agriculture to pharmaceutical development. The unique strained ring structure of these molecules imparts distinct chemical and biological properties, necessitating robust and reliable analytical methods for their detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.

This guide provides an objective comparison of different LC-MS/MS method validation approaches for cyclopropanecarboxylic acid derivatives, supported by experimental data from published studies. We will delve into key performance characteristics, detailed experimental protocols, and a comparison with alternative analytical techniques.

Performance Comparison of LC-MS/MS Methods

The validation of a bioanalytical method ensures its reliability for its intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. The following tables summarize the quantitative performance of several published LC-MS/MS methods for the analysis of 1-aminocyclopropane-1-carboxylic acid (ACC), a prominent derivative.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for ACC

Method ReferenceAnalyte(s)MatrixLinearity RangeCorrelation Coefficient (r²)LODLOQ
Petritis et al. (2000)[1]ACC, CDA¹Apple Tissue1-5 mg/LNot Reported20 pmolNot Reported
Unnamed Study[2]ACCApple Extracts0.05-5 µM0.996710 nMNot Reported
Unnamed Study[3]ACC and other phytohormonesPlant MaterialNot Reported0.999Not ReportedNot Reported
Unnamed Study[4]ACC, CDA¹Tomato TissueNot ReportedNot Reported0.8 pmolNot Reported

¹CDA: Cyclopropane-1,1-dicarboxylic acid

Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for a Cycloicaritin Prodrug

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Cycloicaritin25.88.2103.5
504.16.5101.2
16003.55.198.8
Prodrug (3-L)26.29.1105.1
504.57.3102.4
16003.85.999.2

Data adapted from a study on a cycloicaritin prodrug, demonstrating typical validation parameters for a complex derivative.[5]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical methods. Below are summaries of key experimental protocols from the cited literature.

Method 1: Analysis of ACC and CDA in Plant Tissue
  • Reference: Petritis et al. (2000)[1]

  • Sample Preparation: Homogenization of plant tissue.

  • Chromatography:

    • Technique: Ion-pair reversed-phase chromatography.[1]

    • Column: Not specified.

    • Mobile Phase: Use of nonafluoropentanoic acid as an ion-pair reagent.[1]

    • Run Time: Less than 4 minutes.[1]

  • Mass Spectrometry:

    • Technique: Ion spray tandem mass spectrometry (MS/MS).[1]

    • Ionization Mode: Positive ion mode.[1]

    • MRM Transitions:

      • ACC: [M+H]+ → Immonium ion.[1]

      • CDA: [M+H]+ → [M+H-H₂O]+.[1]

Method 2: Profiling of ACC and other Phytohormones
  • Reference: Unnamed Study[3]

  • Sample Preparation: An extraction procedure with a minimal number of steps from 10 mg of fresh weight plant material.[3]

  • Chromatography:

    • Technique: Liquid chromatography.[3]

    • Column: C18 column.[3]

  • Mass Spectrometry:

    • Technique: Tandem mass spectrometry.[3]

The Role of Derivatization

For many carboxylic acids, including cyclopropane derivatives, derivatization can significantly improve chromatographic retention and ionization efficiency, leading to enhanced sensitivity.

Comparison of Derivatization Reagents for Carboxylic Acids:

A study comparing derivatization agents for carboxylic acids found that 3-nitrophenylhydrazine (3-NPH) provided derivatization efficiencies close to 100%, whereas aniline showed more variable results (20-100%).[6] The use of 3-NPH also resulted in apparent recoveries of around 100% for internal standards, compared to 45% with aniline.[6] This suggests that for quantitative analysis of cyclopropanecarboxylic acid derivatives, 3-NPH is a more reliable choice.

Alternative Analytical Methods

While LC-MS/MS is a dominant technique, other methods can be employed for the analysis of cyclopropane derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization to increase the volatility of the analytes. Enantioselective GC can be used for the separation of chiral cyclopropane derivatives.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) offers a non-destructive and highly reproducible alternative for determining the absolute content of specific markers, including cyclopropane fatty acids.[8]

Experimental Workflow and Logic

The following diagrams illustrate the typical workflows for LC-MS/MS method validation and the decision-making process for choosing an analytical approach.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Homogenization Sample Homogenization/ Extraction Derivatization Derivatization (Optional) Homogenization->Derivatization Cleanup Sample Cleanup (e.g., SPE, LLE) Derivatization->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Linearity Linearity & Range MS->Linearity Sensitivity LOD & LOQ MS->Sensitivity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision Recovery Recovery MS->Recovery

Typical LC-MS/MS Experimental Workflow

decision_tree start Analyte: Cyclopropanecarboxylic Acid Derivative chirality Is Chiral Separation Required? start->chirality concentration Expected Concentration Level? chirality->concentration No gc_ms Consider Enantioselective GC-MS chirality->gc_ms Yes lc_ms LC-MS/MS is a strong candidate concentration->lc_ms Low to Medium nmr Consider qNMR for high concentrations concentration->nmr High derivatize Is sensitivity an issue with LC-MS/MS? lc_ms->derivatize no_deriv Direct LC-MS/MS Analysis derivatize->no_deriv No yes_deriv LC-MS/MS with Derivatization (e.g., 3-NPH) derivatize->yes_deriv Yes

Decision Tree for Analytical Method Selection

References

Comparative study of synthesis methods for substituted cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a prevalent structural feature in a myriad of natural products, pharmaceuticals, and agrochemicals, owing to its unique conformational properties and reactivity. The synthesis of substituted cyclopropanes is, therefore, a critical endeavor in modern organic chemistry. This guide provides an objective comparison of several prominent synthetic methodologies, supported by experimental data, to assist researchers in selecting the most appropriate strategy for their target molecules.

Comparative Overview of Synthesis Methods

The choice of a cyclopropanation method is dictated by factors such as substrate scope, desired stereochemistry, functional group tolerance, and scalability. Below is a summary of key performance indicators for several widely employed techniques.

Synthetic MethodKey ReagentsCatalystTypical Yield (%)Key AdvantagesKey Disadvantages
Simmons-Smith Reaction Diiodomethane, Zinc-Copper CoupleNone50-98%[1][2]High stereospecificity, good functional group tolerance, safer than diazomethane.[2][3]Stoichiometric zinc usage, cost of diiodomethane, can be sensitive to the quality of the zinc-copper couple.[1][2]
Furukawa Modification Diiodomethane, DiethylzincNone>90%[2]Milder conditions, higher yields, and more reliable than the classic Simmons-Smith reaction.[2][4][5]Diethylzinc is pyrophoric and requires careful handling.[1][2]
Transition Metal-Catalyzed (Diazo) Diazo compounds (e.g., Ethyl diazoacetate)Rhodium, Copper, Cobalt, Iron complexes[6][7]HighHigh efficiency, catalytic nature, potential for high enantioselectivity with chiral catalysts.[6][8]Use of potentially explosive and toxic diazo compounds.[9]
Kulinkovich Reaction Esters, Grignard reagents (with β-hydrogens)Titanium(IV) alkoxides[10][11][12]VariableDirect synthesis of cyclopropanols, good regioselectivity.[11][12]Primarily for cyclopropanol synthesis, requires stoichiometric titanium reagent.[13]
Michael Initiated Ring Closure (MIRC) Michael acceptor with a leaving group, NucleophileOften base-catalyzed or organocatalyzedHighExcellent for constructing highly substituted and chiral cyclopropanes, high stereoselectivity.[14][15]Can be a two-step process, requires specific substrate functionalities.[16]
Dihalocyclopropanation Haloforms (e.g., CHCl₃, CHBr₃), Strong baseNoneGoodReadily available and inexpensive starting materials.Product is a dihalocyclopropane which may require further functionalization.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to ensure reproducibility and facilitate methodological comparison.

Simmons-Smith Reaction Protocol

This protocol describes the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.[1]

Reagents:

  • Alkene (e.g., 1-Nonene)

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn-Cu)

  • Anhydrous Diethyl Ether (solvent)

Procedure:

  • A mechanically stirred flask is charged with a zinc-copper couple under an inert atmosphere (e.g., Argon or Nitrogen).

  • A solution of the alkene and diiodomethane in anhydrous diethyl ether is added to the flask.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction progress is monitored by gas chromatography or thin-layer chromatography until the starting material is consumed (typically 5 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the substituted cyclopropane.

Furukawa Modification Protocol

This protocol is a variation of the Simmons-Smith reaction using diethylzinc, which often provides higher yields.[1][4]

Reagents:

  • Alkene

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Anhydrous Dichloromethane (solvent)

Procedure:

  • To a solution of the alkene in anhydrous dichloromethane at -10 °C under an inert atmosphere, a solution of diethylzinc is added dropwise.

  • Diiodomethane is then added dropwise to the reaction mixture, maintaining the low temperature.

  • The reaction is stirred at -10 °C and then allowed to warm slowly to room temperature over several hours (typically 12 hours).

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the desired cyclopropane.

Transition Metal-Catalyzed Cyclopropanation with a Diazo Compound

This protocol outlines a general procedure for the iron-catalyzed cyclopropanation of an alkene using ethyl diazoacetate.[1]

Reagents:

  • Alkene

  • Ethyl diazoacetate (EDA)

  • Iron(II) chloride (FeCl₂)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • A flask is charged with the alkene and iron(II) chloride under an inert atmosphere.

  • The mixture is dissolved in the anhydrous solvent and heated to the desired temperature (e.g., 60 °C).

  • Ethyl diazoacetate is added slowly via a syringe pump over a period of several hours to control the concentration of the diazo compound.

  • The reaction is stirred for an additional period after the addition is complete (typically 4 hours total).

  • The reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Kulinkovich Reaction Protocol

This protocol describes the synthesis of a 1-substituted cyclopropanol from a methyl ester and a Grignard reagent.[12][17]

Reagents:

  • Methyl alkanecarboxylate

  • Ethylmagnesium bromide (EtMgBr)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (solvent)

Procedure:

  • To a solution of the methyl ester in anhydrous THF at room temperature under an inert atmosphere, titanium(IV) isopropoxide is added.

  • The solution is cooled to an appropriate temperature, and ethylmagnesium bromide (typically 2-3 equivalents) is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting ester is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and stirred for 30 minutes.

  • The layers are separated, and the aqueous phase is extracted with the organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by flash column chromatography to afford the cyclopropanol.

Visualizations of Reaction Pathways

The following diagrams illustrate the mechanisms and workflows of the discussed cyclopropanation methods.

Simmons_Smith_Reaction cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Insertion ZnCu Zn(Cu) ZnCu->Carbenoid TS Butterfly Transition State Carbenoid->TS Concerted Addition Alkene Alkene Alkene->TS Cyclopropane Cyclopropane TS->Cyclopropane

Caption: Mechanism of the Simmons-Smith reaction.

Transition_Metal_Catalysis cluster_legend Legend Catalyst M(L)n (e.g., Rh₂(OAc)₄) Carbene Metal Carbene LnM=CR₂ Catalyst->Carbene + R₂CN₂ Diazo R₂CN₂ (Diazo Compound) Diazo->Carbene Metallacyclobutane Metallacyclobutane Intermediate Carbene->Metallacyclobutane + Alkene N2 N₂ Alkene Alkene Alkene->Metallacyclobutane Metallacyclobutane->Catalyst Regeneration Cyclopropane Cyclopropane Metallacyclobutane->Cyclopropane Reductive Elimination M M = Metal (Rh, Cu, Co, Fe) L L = Ligand

Caption: Generalized catalytic cycle for cyclopropanation.

Kulinkovich_Reaction Ti_alkoxide Ti(OR)₄ Titanacyclopropane Titanacyclopropane Ti_alkoxide->Titanacyclopropane + Grignard Grignard 2 R'MgX (with β-H) Grignard->Titanacyclopropane Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Ester Ester Ester (R''COOR''') Ester->Oxatitanacyclopentane Ketone β-Titanio Ketone Oxatitanacyclopentane->Ketone Rearrangement Cyclopropanol_salt Titanium Salt of Cyclopropanol Ketone->Cyclopropanol_salt Intramolecular Insertion Product Cyclopropanol Cyclopropanol_salt->Product Hydrolysis

Caption: Mechanism of the Kulinkovich reaction.

MIRC_Reaction Michael_Acceptor Michael Acceptor (with leaving group at γ-position) Enolate Enolate Intermediate Michael_Acceptor->Enolate Michael Addition Nucleophile Nucleophile Nucleophile->Enolate Cyclopropane Substituted Cyclopropane Enolate->Cyclopropane Intramolecular SN2 Cyclization

Caption: Michael Initiated Ring Closure (MIRC) pathway.

References

Navigating the Cross-Reactivity Landscape of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical entity is paramount to predicting its biological activity and potential off-target effects. This guide provides a comparative overview of the known biological activities of derivatives of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid and outlines a general framework for assessing the cross-reactivity of such compounds in biological assays.

Known Biological Activity of Related Compounds

Derivatives of this compound have been investigated for their biological activities. For instance, a derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been synthesized and shown to be bioactive against the ketol-acid reductoisomerase (KARI) of Escherichia coli.[2][3] KARI is a crucial enzyme in the biosynthesis of branched-chain amino acids in microorganisms and plants, making it an attractive target for the development of novel herbicides and antimicrobial agents.[2]

Other cyclopropane derivatives have also been noted for their effects on plant growth and as fungicides.[1] For example, certain triazolylcyclopropane derivatives have demonstrated antimycotic properties and have been developed as plant growth regulators.[1] The diverse biological activities of cyclopropane-containing compounds underscore the importance of thorough cross-reactivity profiling to ensure target specificity and to identify any potential off-target interactions.

A Framework for Assessing Cross-Reactivity

Given the absence of specific data for this compound, this section provides a general guide and experimental protocols for evaluating the cross-reactivity of a novel compound.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is crucial for identifying potential off-target effects. The following workflow outlines a standard process for assessing the cross-reactivity of a test compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: Cellular and Functional Assays cluster_3 Phase 4: Data Analysis and Reporting A Test Compound (e.g., 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid) B Primary Target Assay (e.g., KARI Inhibition Assay) A->B C Broad Target Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->C D Identify Off-Target 'Hits' C->D E Dose-Response Assays (IC50/EC50 Determination) D->E F Cell-Based Assays for Validated Off-Targets E->F G Functional Assays (e.g., Signaling Pathway Analysis) F->G H Comparative Data Analysis G->H I Cross-Reactivity Profile Report H->I

Figure 1: A generalized experimental workflow for assessing the cross-reactivity of a test compound.

Data Presentation for Comparative Analysis

To facilitate easy comparison, all quantitative data from cross-reactivity screening should be summarized in a structured table. This allows for a clear overview of the compound's activity against its primary target versus potential off-targets.

Target ClassTarget NameAssay TypeTest Compound Activity (IC50/EC50, µM)Positive Control Activity (IC50/EC50, µM)
Primary Target KARIEnzymaticValueValue
Kinases Kinase ABinding> 100.05
Kinase BEnzymatic2.50.01
GPCRs Receptor XBinding> 100.02
Receptor YFunctional8.70.005
Ion Channels Channel ZElectrophysiology> 100.1

Table 1: Example of a Data Summary Table for Cross-Reactivity Profiling. This table provides a clear and concise summary of the compound's potency and selectivity.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments commonly used in cross-reactivity profiling.

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay (In Vitro)

This enzymatic assay is used to determine the inhibitory activity of a compound against KARI.

  • Enzyme and Substrate Preparation : Recombinant E. coli KARI is expressed and purified. The substrate, 2-acetolactate, is synthesized or commercially sourced.

  • Assay Reaction : The assay is performed in a 96-well plate format. Each well contains 0.1 M phosphate buffer (pH 8.0), 1 mM MgCl2, and 0.2 mM NADPH.

  • Inhibitor Incubation : The test compound is pre-incubated with the KARI enzyme at 30°C for 10 minutes.

  • Reaction Initiation : The reaction is initiated by adding the substrate, 2-acetolactate.

  • Data Measurement : The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

  • Data Analysis : The initial reaction rates are calculated, and the IC50 value for the test compound is determined by fitting the dose-response data to a suitable equation.[2]

Broad Kinase Panel Screening

This type of assay is crucial for identifying off-target interactions with kinases, a large family of enzymes often implicated in off-target effects.

  • Assay Principle : A common format is a competitive binding assay, such as the KINOMEscan™, which measures the ability of a test compound to displace a ligand from the active site of a large number of kinases.

  • Procedure :

    • A panel of human kinases is expressed and tagged.

    • The test compound is incubated with the kinases in the presence of an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is quantified.

  • Data Analysis : The results are typically reported as the percent of control, where a lower percentage indicates stronger binding of the test compound. A cut-off (e.g., >35% inhibition at 10 µM) is used to identify significant off-target interactions.

Cellular Signaling Pathway Analysis

To understand the functional consequences of off-target binding, it is important to investigate the compound's effect on cellular signaling pathways.

G cluster_0 Hypothetical Off-Target Interaction TestCompound Test Compound OffTargetKinase Off-Target Kinase B TestCompound->OffTargetKinase Inhibition DownstreamProtein1 Downstream Protein 1 OffTargetKinase->DownstreamProtein1 Phosphorylation DownstreamProtein2 Downstream Protein 2 DownstreamProtein1->DownstreamProtein2 Activation CellularResponse Unintended Cellular Response DownstreamProtein2->CellularResponse

Figure 2: A diagram illustrating a hypothetical signaling pathway affected by an off-target interaction of a test compound.

Alternatives and Comparative Compounds

When assessing the cross-reactivity of a compound like this compound, it is beneficial to include structurally related compounds and known inhibitors of the primary target as comparators. For KARI inhibition, compounds like HOE 704, IpOHA, and various 1,2,3-thiadiazole derivatives could serve as valuable benchmarks.[2] For broader off-target profiling, comparing the test compound to known promiscuous inhibitors and highly selective inhibitors can provide a clearer picture of its specificity profile.

References

A Comparative Guide to HPLC and UPLC for the Analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. The comparison is based on established chromatographic principles and a documented HPLC method, illustrating the significant performance gains achievable by migrating the analysis to a UPLC platform.

Introduction to Chromatographic Technologies

High-Performance Liquid Chromatography (HPLC) has long been a cornerstone of analytical chemistry, valued for its robustness and reliability in separating, identifying, and quantifying components in a mixture.[1] It operates by pumping a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase).[2]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC technology.[1] By utilizing columns packed with smaller sub-2 µm particles, UPLC systems operate at much higher pressures (often exceeding 1,000 bar) compared to traditional HPLC systems (typically up to 400 bar).[1][3] This fundamental difference allows UPLC to deliver analyses with substantially increased resolution, sensitivity, and, most notably, speed.[4][5] The result is a dramatic improvement in laboratory throughput and a reduction in solvent consumption, making it a more cost-effective and environmentally friendly option for high-throughput environments.[2][6]

Experimental Protocols

While a direct, published head-to-head study for this compound is not available, a validated reverse-phase HPLC method exists.[7] Based on this, a projected UPLC method can be detailed, following standard principles of method transfer from HPLC to UPLC.

Documented HPLC Protocol

This method is established for the analysis of this compound on a reverse-phase column.[7]

  • Sample Preparation: The sample is dissolved in a suitable diluent, typically a mixture of the mobile phase components, to ensure compatibility.

  • Mobile Phase: A mixture of Acetonitrile (MeCN), water, and phosphoric acid is used.[7] For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile modifier like formic acid.[7]

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system capable of pressures up to 400 bar.

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, at an appropriate wavelength for the analyte (e.g., 210 nm).[8]

    • Injection Volume: 10 µL.

Projected UPLC Protocol

This projected method illustrates how the HPLC analysis can be transferred to a UPLC system to leverage its advantages in speed and efficiency.

  • Sample Preparation: Sample is dissolved in the mobile phase diluent. Due to the higher sensitivity of UPLC, samples must be meticulously filtered through a 0.22 µm membrane to prevent column clogging.[3]

  • Mobile Phase: Acetonitrile (MeCN), water, and formic acid (as it is compatible with both UV and MS detectors).

  • Chromatographic Conditions:

    • Instrument: UPLC system capable of pressures up to 1,000-1,200 bar.

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[9]

    • Flow Rate: 0.5 mL/min (geometrically scaled from the HPLC method).

    • Detection: UV (with a low-dispersion flow cell) or Mass Spectrometry.

    • Injection Volume: 1-2 µL.

Data Presentation: A Comparative Analysis

The following tables summarize the key differences in instrumentation and expected performance between the two techniques for this specific analysis.

Table 1: Instrumental and Method Parameters

ParameterHPLC MethodProjected UPLC Method
Instrument Standard HPLC SystemUPLC System
Column Type Newcrom R1 (or equivalent C18)Acquity UPLC BEH C18
Particle Size 5 µm1.7 µm
Column Dimensions 4.6 x 150 mm2.1 x 50 mm
Operating Pressure ~150-200 bar~600-800 bar
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL1-2 µL

Table 2: Projected Performance Comparison

Performance MetricHPLC MethodProjected UPLC MethodAdvantage of UPLC
Estimated Run Time 10 - 15 min1.5 - 2.5 min~5-9x faster[4][9]
Peak Resolution GoodExcellentSharper, better-defined peaks[2]
Sensitivity (S/N) StandardHighIncreased due to narrower peaks[10]
Solvent Consumption ~10-15 mL / run~0.75-1.25 mL / run~90% reduction
Theoretical Plates ~15,000~25,000Higher efficiency
Throughput StandardHighSignificantly more samples per day

Workflow and Decision Diagram

The choice between HPLC and UPLC often depends on the specific analytical goals, such as throughput requirements, the complexity of the sample matrix, and budget constraints. The following diagram illustrates a logical workflow for selecting the appropriate technology.

G cluster_input Analytical Goal cluster_decision Decision Criteria cluster_paths Technology Paths cluster_outcomes Key Outcomes Analyte Analysis of This compound Decision Primary Driver? Analyte->Decision UPLC UPLC Decision->UPLC Speed & Sensitivity HPLC HPLC Decision->HPLC Cost & Simplicity UPLC_Outcome • High Throughput • High Resolution • High Sensitivity • Low Solvent Use UPLC->UPLC_Outcome HPLC_Outcome • Robustness • Lower Cost • Method Simplicity • Established Methods HPLC->HPLC_Outcome

Caption: Decision workflow for selecting HPLC or UPLC.

Conclusion

For the analysis of this compound, both HPLC and UPLC are viable techniques. HPLC provides a robust and reliable method suitable for standard quality control labs where throughput is not the primary concern.[2]

However, for research, development, and high-throughput screening environments, migrating the method to UPLC offers overwhelming advantages. The transition results in a dramatic reduction in analysis time, which can be up to nine times faster than conventional HPLC, leading to significant gains in laboratory productivity.[4][9] Furthermore, UPLC provides superior resolution and sensitivity, which is crucial for detecting low-level impurities or for comprehensive metabolic studies.[1][2] The substantial decrease in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives by reducing chemical waste.[3] Therefore, despite a higher initial capital investment, UPLC presents a more efficient, sensitive, and cost-effective solution for modern analytical challenges.

References

A Comparative Spectroscopic Analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid and a series of its structural analogues. Due to the limited availability of direct experimental spectra for this compound, this guide presents data for closely related compounds to predict and understand its spectroscopic characteristics. The provided data for analogues with varying electronic substituents on the phenyl ring—including unsubstituted, electron-donating (methoxy), and electron-withdrawing (chloro) groups—offer a framework for interpreting the spectral features of the target molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-H-COOHCyclopropyl-H (CH)Cyclopropyl-H (CH₂)Other
This compound (Predicted) ~7.2-7.5 (m)~12.0 (s, br)-~1.3-1.8 (m)-
1-Phenylcyclopropanecarboxylic acid7.25-7.40 (m, 5H)12.2 (s, 1H)-1.25 (t, 2H), 1.65 (t, 2H)-
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid7.32 (d, 2H), 6.88 (d, 2H)12.1 (s, 1H)-1.18 (t, 2H), 1.55 (t, 2H)3.79 (s, 3H, -OCH₃)
1-(4-Chlorophenyl)cyclopropanecarboxylic acid7.35 (d, 2H), 7.30 (d, 2H)12.3 (s, 1H)-1.22 (t, 2H), 1.60 (t, 2H)-
Cyclopropanecarboxylic acid-12.1 (s, 1H)1.55 (m, 1H)0.95-1.15 (m, 4H)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-C (Quaternary)Ar-C (CH)-COOHCyclopropyl-C (Quaternary)Cyclopropyl-CH₂Other
This compound (Predicted) ~135-140~127-133~178~28~18-
1-Phenylcyclopropanecarboxylic acid140.1128.5, 127.8, 126.9179.526.817.2-
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid158.9, 132.2128.1, 113.9179.826.117.055.2 (-OCH₃)
1-(4-Chlorophenyl)cyclopropanecarboxylic acid138.8, 132.9128.7, 128.5178.926.317.1-
Cyclopropanecarboxylic acid--180.8-13.5 (CH), 8.9 (CH₂)-

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundO-H stretch (Carboxylic Acid)C=O stretch (Carboxylic Acid)C-Cl stretchAr C=C stretch
This compound (Predicted) 2500-3300 (broad)~1700~700-850~1470-1600
1-Phenylcyclopropanecarboxylic acid2500-3300 (broad)1695-1495, 1600
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid2500-3300 (broad)1690-1510, 1610
1-(4-Chlorophenyl)cyclopropanecarboxylic acid2500-3300 (broad)1705~8301490, 1590
Cyclopropanecarboxylic acid2500-3300 (broad)1700--

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) or [M-H]⁻Key Fragmentation Peaks (m/z)
This compound 230/232/234 (Cl isotope pattern)[M-COOH]⁺, fragments from dichlorophenyl ring
1-Phenylcyclopropanecarboxylic acid162117 ([M-COOH]⁺), 91, 77
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid192147 ([M-COOH]⁺), 132, 108
1-(4-Chlorophenyl)cyclopropanecarboxylic acid196/198151/153 ([M-COOH]⁺), 111, 75
Cyclopropanecarboxylic acid8641, 39

Experimental Protocols

The data presented for the analogue compounds are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).[1][2]

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300, 400, or 500 MHz for the proton nucleus.

  • ¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be required for quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples) :

    • KBr Pellet Method : A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.[3]

    • Thin Solid Film Method : The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[4]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)
  • Ionization Technique : Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, often coupled with a liquid chromatograph (LC-MS).[6][7]

  • Sample Introduction : The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization) and introduced into the mass spectrometer via direct infusion or through an LC system. The sample solution is passed through a capillary at a low flow rate (e.g., 1-20 µL/min).[7]

  • Instrumentation : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition : The instrument is operated in either positive or negative ion mode. In positive ion mode, protonated molecules [M+H]⁺ or other adducts are detected. In negative ion mode, deprotonated molecules [M-H]⁻ are observed. The mass-to-charge ratio (m/z) of the ions is recorded. For fragmentation analysis (MS/MS), a specific ion is selected and fragmented to provide further structural information.[8]

Workflow and Pathway Diagrams

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound and related compounds. The comparative data and standardized protocols facilitate the interpretation of experimental results and aid in the structural elucidation of novel analogues.

References

Unveiling the Biological Profile of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of a compound is paramount. This guide provides a comprehensive overview of the currently available scientific literature on the in-vitro and in-vivo efficacy of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Despite a thorough search of scientific databases, specific pharmacological data for this compound remains scarce. However, by examining a closely related analog, we can infer potential areas of biological activity.

Chemical Identity

PropertyValue
IUPAC Name 1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Molecular Formula C₁₀H₈Cl₂O₂
CAS Number 84604-70-6
Molecular Weight 231.08 g/mol

In-Vitro and In-Vivo Efficacy: A Data Gap

Currently, there is a notable absence of publicly available in-vitro and in-vivo efficacy studies for this compound in the context of therapeutic applications. Searches of pharmacological and toxicological databases have not yielded specific data on its biological activity in mammalian systems, its mechanism of action, or its performance in preclinical models.

Insights from a Structurally Related Analog

While direct data is lacking for the target compound, a study on a structurally similar molecule, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide , offers a potential avenue for investigation. This analog has been shown to exhibit bioactivity against ketol-acid reductoisomerase (KARI) from Escherichia coli.[1] KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents.[1]

This finding suggests that the 1-(2,4-Dichlorophenyl)cyclopropane moiety may have utility in the design of enzyme inhibitors. However, it is crucial to note that the addition of the cyano and N-phenyl groups in the analog significantly alters the molecule's chemical properties and, consequently, its biological activity. Therefore, the activity of the analog cannot be directly extrapolated to this compound.

G Structural Relationship of Investigated Compounds cluster_0 Target Compound cluster_1 Bioactive Analog cluster_2 Observed Activity A 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic acid B 1-cyano-N-(2,4-dichlorophenyl) cyclopropanecarboxamide A->B Structural Similarity C Inhibition of E. coli Ketol-Acid Reductoisomerase (KARI) B->C Exhibits

Structural relationship and observed activity.

Future Directions

The absence of efficacy data for this compound highlights a significant gap in the scientific literature. Future research should focus on:

  • In-vitro screening: A broad panel of in-vitro assays would be necessary to identify any potential biological targets. This could include enzyme inhibition assays, receptor binding studies, and cell-based functional assays.

  • Mechanism of action studies: Should any significant in-vitro activity be identified, subsequent studies would be required to elucidate the compound's mechanism of action.

  • In-vivo studies: If promising in-vitro activity and a clear mechanism are established, in-vivo studies in appropriate animal models would be the next logical step to assess efficacy, pharmacokinetics, and safety.

Without such foundational research, any comparison to alternative compounds or the development of detailed experimental protocols is not feasible. The information available on the bioactive analog provides a starting point for hypothesis-driven research into the potential applications of this compound.

References

Head-to-head comparison of different analytical standards for dichlorophenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of analytical standards for various dichlorophenyl compounds is crucial for researchers, scientists, and drug development professionals to select the most appropriate methods for their specific needs. This guide provides a detailed overview of different analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), used for the separation and quantification of these compounds. The selection of a suitable analytical standard and method is contingent on factors such as the specific dichlorophenyl compound, the sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of a wide range of dichlorophenyl compounds, particularly those that are less volatile or thermally labile. Reversed-phase HPLC with a C18 column is a commonly employed method.

Quantitative Data for HPLC Analysis
CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
Dichlorophen6.5---[1]
Dichlorophen Trimer Impurity9.0---[1]
2,4-Dichlorophenol-2.0 µg/L6.7 ng/L70.5 - 102.3[2]
2,4-Dichlorophenoxyacetic acid (2,4-D)--0.10 µg/L98.2 - 104[3][4]
2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid8.1430 ng80 ng-[5]

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Protocol: HPLC Analysis of Dichlorophen

A rapid and straightforward HPLC method has been developed for the analysis of dichlorophen and its primary impurity.[1]

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: C-18 column.

  • Mobile Phase: A mixture of methanol and water in a 75:25 ratio.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV detector set at 290 nm.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent and filter through a 0.45 µm membrane filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile dichlorophenyl compounds, offering high sensitivity and specificity.

Quantitative Data for GC-MS Analysis
CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
1,2-Dichlorobenzene12.59---[6]
1,3-Dichlorobenzene12.14---[6]
1,4-Dichlorobenzene (p-DCB)12.270.8 ng/g--[6][7]
2,4-Dichloroanisole~8.00-0.10 µg/L-[3]
Dichlorvos-0.013 - 0.017 mg/kg0.022 - 0.079 mg/kg99.71 - 101.84[8]

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Protocol: GC-MS Analysis of Dichlorobenzene Isomers

This method is suitable for the determination of dichlorobenzene isomers in various matrices.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium.[3]

  • Injection Mode: Splitless injection.[3]

  • Oven Temperature Program: Initial temperature of 80°C for 1.2 min, ramped to 320°C at 20°C/min, and held for 2.0 min.[3]

  • MS Detection: Electron impact ionization mode, monitoring specific ions for each isomer.[3]

  • Sample Preparation: For water samples, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[3] For other matrices, a suitable extraction method like QuEChERS may be employed.[9]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation C18 Reversed-Phase Column Gradient/Isocratic Elution Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis of dichlorophenyl compounds.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction (e.g., SPE, QuEChERS) Sample->Extraction Concentration Concentration Extraction->Concentration Injection Sample Injection (Splitless) Concentration->Injection Separation Capillary GC Column Temperature Program Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General experimental workflow for GC-MS analysis of dichlorophenyl compounds.

References

A Comparative Guide to the Structural Analogs of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural analogs of 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid, focusing on their potential herbicidal and antiproliferative activities. The information presented is based on available experimental data from multiple studies.

Herbicidal Activity: Inhibition of Ketol-Acid Reductoisomerase (KARI)

Certain analogs of this compound have been investigated for their herbicidal properties, which are linked to the inhibition of ketol-acid reductoisomerase (KARI). KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms.

Comparison of Herbicidal Activity
Compound/AnalogStructureTargetActivitySource
Cyclopropane-1,1-dicarboxylate (CPD)Dicarboxylic acid analogKetol-Acid Reductoisomerase (KARI) from Mycobacterium tuberculosis and Campylobacter jejuniKᵢ values of 3.03 µM and 0.59 µM, respectively.[1]
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideDicarboxamide analogBentgrass (Agrostis stolonifera)Displayed moderate herbicidal activity.[2]
1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamideCyano-amide analogKARI of Escherichia coliBioactive against KARI.
Experimental Protocol: Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against KARI.

1. Enzyme and Substrate Preparation:

  • Recombinant KARI is expressed and purified from a suitable host organism (e.g., E. coli).

  • The substrate, (±)-2-acetolactate, is synthesized and prepared as a stock solution.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl₂, NADPH, and the purified KARI enzyme.

  • The test compounds (analogs of this compound) are added at various concentrations.

  • The reaction is initiated by the addition of the substrate, 2-acetolactate.

  • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a microplate reader.

3. Data Analysis:

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

  • The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is determined by fitting the data to the appropriate dose-response or enzyme inhibition models.[3]

Branched-Chain Amino Acid Biosynthesis Pathway

BCAA_Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Ketol-Acid Reductoisomerase (KARI) (Target of Analogs) Ketoisovalerate Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid Dehydratase Valine Valine Ketoisovalerate->Valine Valine Aminotransferase Leucine_path To Leucine Ketoisovalerate->Leucine_path ... Threonine Threonine Ketobutyrate Ketobutyrate Threonine->Ketobutyrate Threonine Deaminase Acetohydroxybutyrate Acetohydroxybutyrate Ketobutyrate->Acetohydroxybutyrate Acetolactate Synthase Dihydroxymethylvalerate Dihydroxymethylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Ketol-Acid Reductoisomerase (KARI) (Target of Analogs) Ketomethylvalerate Ketomethylvalerate Dihydroxymethylvalerate->Ketomethylvalerate Dihydroxyacid Dehydratase Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Isoleucine Aminotransferase

Caption: Branched-chain amino acid biosynthesis pathway highlighting KARI.

Antiproliferative Activity

Derivatives of 1-phenylcyclopropane carboxamide have demonstrated potential as antiproliferative agents, suggesting that analogs of this compound may also exhibit anticancer properties.

Comparison of Antiproliferative Activity

Direct quantitative data for a series of this compound analogs is limited in the available literature. However, a study on related 1-phenylcyclopropane carboxamide derivatives provides a basis for comparison. It is important to note that the specific effects of the 2,4-dichloro substitution on this activity have not been detailed in the reviewed studies.

Compound/AnalogStructureCell LineActivitySource
Substituted 1-phenylcyclopropane carboxamide derivativesCarboxamide analogsU937 (human myeloid leukemia)Effective inhibition of proliferation without significant cytotoxicity.
Experimental Protocol: Cytotoxicity Assay using U937 Cell Line

The following is a general protocol for assessing the cytotoxic and antiproliferative effects of compounds on the U937 human myeloid leukemia cell line using the MTT assay.[1][4][5]

1. Cell Culture and Seeding:

  • U937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

  • The cells are treated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

General Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture U937 Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Compound Dilutions Treatment Add Compound Dilutions to Cells Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: General workflow for a cell-based cytotoxicity screening assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step procedure for the safe disposal of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, a halogenated organic compound. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this specific compound may not be fully investigated, so caution is advised.[1]

Recommended PPE:

  • Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves to prevent skin contact.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: If there is a risk of dust generation or inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

Hazard Summary for Chlorinated Organic Acids

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes the hazards associated with closely related chlorinated and cyclopropanecarboxylic acid compounds. This information should be used as a precautionary guide.

Hazard ClassificationDescriptionPotential EffectsCitations
Acute Toxicity Harmful if swallowed or inhaled.May cause irritation of the digestive and respiratory tracts.[1][3][1][3]
Skin Corrosion/Irritation Causes skin irritation.Direct contact may lead to redness and discomfort.[3][4][3][4]
Eye Damage/Irritation Causes serious eye irritation or damage.Can cause significant eye irritation upon contact.[3][4][3][4]
Environmental Hazards Potentially hazardous to the environment.Should not be released into the environment, drains, or water courses.[3][5][3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed by treating it as a hazardous, halogenated organic waste.[6] Traditional disposal methods like landfill burial or discharge into settling ponds are inadequate and generally prohibited for chlorinated organic residues.[5]

1. Waste Identification and Segregation:

  • Identify: Classify this compound as a halogenated organic waste due to the presence of chlorine atoms.[6]

  • Segregate: Do not mix this compound with non-halogenated organic waste, inorganic acids, bases, or other waste streams.[6][7] Collect it in a dedicated, properly labeled waste container.

2. Packaging and Labeling:

  • Container: Use a suitable, tightly sealed container for accumulation. Ensure the container is compatible with the chemical to prevent leaks or reactions.[8]

  • Labeling: Clearly label the container with a "Hazardous Waste" tag.[8] The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Corrosive," "Irritant")

    • Accumulation start date

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[9]

4. Final Disposal:

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal company.[3][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]

  • Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful gaseous byproducts like hydrogen halides.[5][10][11]

5. Spill and Contamination Cleanup:

  • Solid Spills: In case of a spill, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[11]

  • Contaminated Materials: Any materials used for cleanup (e.g., paper towels, gloves, spill pillows) must also be disposed of as hazardous waste.[8] Seal these materials in a sturdy plastic bag or container, label it, and dispose of it along with the chemical waste.[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: Identify Waste (this compound) B Is the compound halogenated? A->B C YES: Classify as Halogenated Organic Waste B->C Contains Chlorine D Segregate from other waste streams (non-halogenated, bases, etc.) C->D E Package in a compatible, sealed, and clearly labeled Hazardous Waste container D->E F Store in a designated cool, dry, and ventilated area E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Disposal workflow for halogenated organic acids.

References

Essential Safety and Operational Guide for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical.

Chemical Profile:

  • Name: this compound

  • CAS Number: 84604-70-6

  • Appearance: White powder[1][2]

  • Hazards: Harmful if swallowed or inhaled.[2] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3] Suspected of causing cancer.[4] Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Receiving and Unpacking Safety glassesChemical-resistant gloves (Nitrile or Neoprene)Not generally required if container is sealed and intactLab coat
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)NIOSH-approved respirator with a particulate filter (e.g., N95) or use in a ventilated enclosureLab coat
Preparing Solutions Chemical safety goggles or face shield[1]Chemical-resistant gloves (Viton recommended, Neoprene as an alternative)[5]Required when vapors/aerosols are generated. Use in a chemical fume hood.Chemical-resistant lab coat or apron
Conducting Reactions Chemical safety goggles and face shieldChemical-resistant gloves (Viton recommended, Neoprene as an alternative)[5]Use in a chemical fume hoodChemical-resistant lab coat
Handling Waste Chemical safety goggles or face shieldChemical-resistant gloves (Nitrile or Neoprene)Use in a well-ventilated area or fume hoodChemical-resistant lab coat or apron
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton)NIOSH-approved respirator with organic vapor and particulate cartridgesChemical-resistant suit or coveralls

Standard Operating Procedures

These step-by-step protocols are designed to ensure the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the container is clearly labeled with the chemical name and hazard symbols.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[6] Keep the container tightly closed.[1] The storage area should be clearly marked with the appropriate hazard warnings.

Handling and Use
  • Pre-Use Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: All work involving the handling of this chemical, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: To prevent inhalation of the powder, weigh the solid material in a ventilated enclosure or a chemical fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Do not eat, drink, or smoke in the laboratory.

Spill Management
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Containment: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][7] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Reporting: Report all spills to the laboratory supervisor or safety officer.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.[7]

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling this compound.

cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Weigh Weigh Solid WorkInHood->Weigh PrepareSolution Prepare Solution WorkInHood->PrepareSolution CollectWaste Collect Contaminated Waste Weigh->CollectWaste PrepareSolution->CollectWaste LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste Dispose Dispose via Approved Vendor LabelWaste->Dispose

Caption: Workflow for Handling this compound.

cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor Spill->Notify DonPPE Don Spill-Specific PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean and Decontaminate Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose

Caption: Spill Response Protocol.

References

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Reactant of Route 1
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